1,1,1-Tributoxypentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-tributoxypentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O3/c1-5-9-13-17(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIXLOBIXABLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(OCCCC)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211057 | |
| Record name | 1,1,1-Tributoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62007-51-6 | |
| Record name | 1,1,1-Tributoxypentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62007-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Tributoxypentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062007516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Tributoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-tributoxypentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 1,1,1-Triethoxypentane
A Surrogate for the Elucidation of 1,1,1-Tributoxypentane's Profile
Introduction: The Orthoester Core in Modern Chemistry
Orthoesters, formally known as 1,1,1-trialkoxyalkanes, represent a unique class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. This arrangement imparts a distinctive reactivity profile, rendering them valuable intermediates in organic synthesis and key components in advanced materials and drug delivery systems. While the specific compound this compound is not extensively documented in scientific literature, its close structural analog, 1,1,1-triethoxypentane, serves as an excellent surrogate for understanding the fundamental chemical properties and structural nuances of this family of molecules. This guide will provide an in-depth technical overview of 1,1,1-triethoxypentane, offering insights into its structure, properties, synthesis, and reactivity, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
The defining feature of orthoesters is their susceptibility to acid-catalyzed hydrolysis, a property that is ingeniously exploited in various applications. In the realm of drug development, for instance, polymers incorporating orthoester linkages, known as poly(ortho esters), are designed as biodegradable matrices for the controlled release of therapeutic agents.[1][2] The rate of hydrolysis, and consequently drug release, can be finely tuned by modulating the chemical environment of the orthoester moiety. This guide will delve into the mechanistic underpinnings of this and other key reactions, providing a robust framework for the rational design and application of orthoester-containing systems.
Chemical Structure and Properties of 1,1,1-Triethoxypentane
1,1,1-Triethoxypentane, also known as triethyl orthovalerate, possesses a central tetrahedral carbon atom bonded to a butyl group and three ethoxy groups. This structure is the basis for its chemical behavior and physical characteristics.
Molecular Structure
The molecular formula of 1,1,1-triethoxypentane is C₁₁H₂₄O₃.[3] Its structure is characterized by a pentane chain with the first carbon atom being the orthoester carbon, which is bonded to three ethoxy (-OCH₂CH₃) groups.
Caption: Chemical structure of 1,1,1-Triethoxypentane.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O₃ | [3] |
| Molecular Weight | 204.31 g/mol | [3] |
| IUPAC Name | 1,1,1-triethoxypentane | [3] |
| CAS Number | 919-29-9 | [3] |
| Boiling Point (estimated) | 190-200 °C | |
| Density (estimated) | 0.88 g/cm³ | |
| XLogP3 | 2.8 | [3] |
Spectroscopic Profile
The spectroscopic data for 1,1,1-triethoxypentane can be predicted based on its structure and by analogy to similar orthoesters and ethers.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the butyl and ethoxy groups. The protons on the carbon adjacent to the three oxygen atoms (the α-methylene group of the butyl chain) would appear as a triplet at approximately 1.5-1.7 ppm. The methylene protons of the ethoxy groups (-OCH₂CH₃) would be observed as a quartet around 3.4-3.6 ppm, and the methyl protons of the ethoxy groups (-OCH₂CH₃) would appear as a triplet around 1.1-1.2 ppm. The remaining methylene and methyl protons of the butyl group would appear in the upfield region (0.8-1.4 ppm).
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would feature a unique signal for the central orthoester carbon (C1) in the range of 110-120 ppm. The carbons of the ethoxy groups would appear at approximately 58-60 ppm (-OCH₂) and 15-17 ppm (-CH₃). The carbons of the butyl chain would have distinct signals, with the carbon α to the orthoester group appearing around 35-40 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-O stretching vibrations in the fingerprint region, typically between 1000 and 1200 cm⁻¹.[4] The spectrum would also show C-H stretching vibrations from the alkyl groups in the 2850-2960 cm⁻¹ region.[5] The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a key feature distinguishing it from esters.[5]
-
Mass Spectrometry (MS): In an electron ionization mass spectrum, the molecular ion peak (M⁺) at m/z = 204 would likely be weak or absent due to the lability of the orthoester functionality. The fragmentation pattern would be dominated by the loss of ethoxy radicals (•OCH₂CH₃) and ethanol (HOCH₂CH₃), leading to prominent peaks at m/z = 159 (M - 45) and the formation of a stable dioxonium ion.
Synthesis of 1,1,1-Triethoxypentane
The most common and direct method for the synthesis of orthoesters like 1,1,1-triethoxypentane is the Pinner reaction .[6] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.
Pinner Reaction: Mechanism and Causality
The Pinner reaction proceeds in two main stages. First, the nitrile is activated by an acid, typically anhydrous hydrogen chloride, to form a nitrilium ion. This electrophilic species is then attacked by the alcohol to form an imidate salt, also known as a Pinner salt. In the presence of excess alcohol, the Pinner salt can be converted to the corresponding orthoester. The use of anhydrous conditions is critical to prevent the hydrolysis of the imidate intermediate to an ester.
Caption: Simplified workflow of the Pinner reaction for 1,1,1-triethoxypentane synthesis.
Experimental Protocol: Synthesis of 1,1,1-Triethoxypentane
This protocol is adapted from general procedures for the Pinner synthesis of orthoesters.
Materials:
-
Valeronitrile (pentanenitrile)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
-
Anhydrous sodium carbonate
-
Reaction vessel equipped with a gas inlet tube, a stirrer, and a drying tube
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, place a solution of valeronitrile (1 equivalent) in anhydrous diethyl ether.
-
Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. Continue the gas flow until the solution is saturated and a precipitate of the imidate hydrochloride (Pinner salt) forms.
-
Alcoholysis: Add anhydrous ethanol (at least 3 equivalents) to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: The reaction mixture is filtered to remove ammonium chloride. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and then with brine. The organic layer is dried over anhydrous sodium carbonate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1,1,1-triethoxypentane.
Self-Validation: The purity of the final product should be assessed by NMR spectroscopy and gas chromatography. The absence of nitrile and ester impurities confirms the successful completion of the reaction.
Reactivity of 1,1,1-Triethoxypentane
The reactivity of 1,1,1-triethoxypentane is dominated by the orthoester functionality. It is stable under basic and neutral conditions but readily undergoes hydrolysis in the presence of acid.
Acid-Catalyzed Hydrolysis
The hydrolysis of orthoesters is a well-studied reaction that proceeds in a stepwise manner.[7][8][9][10][11] The initial step involves protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized dioxonium ion. This cation is then attacked by water to form a hemiorthoester intermediate, which subsequently breaks down to yield an ester and another molecule of alcohol. The resulting ester can be further hydrolyzed to a carboxylic acid and an alcohol under the reaction conditions.
Caption: Mechanism of acid-catalyzed hydrolysis of 1,1,1-triethoxypentane.
This controlled hydrolysis is the cornerstone of the use of poly(ortho esters) in drug delivery, as the degradation of the polymer matrix and subsequent drug release can be triggered by the acidic microenvironment of tissues or the intracellular compartments of cells.[12]
Johnson-Claisen Rearrangement
Orthoesters, such as 1,1,1-triethoxypentane, can participate in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[13][14][15][16][17][18][19] In this reaction, an allylic alcohol reacts with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester.[13][14][15][19] The reaction proceeds through the in-situ formation of a mixed ketene acetal, which then undergoes a[13][13]-sigmatropic rearrangement.
Bodroux-Chichibabin Aldehyde Synthesis
Another important reaction involving orthoesters is the Bodroux-Chichibabin aldehyde synthesis.[20][21][22] This reaction provides a method for the formylation of Grignard reagents. The Grignard reagent attacks the central carbon of an orthoformate (a simple orthoester where the alkyl group is hydrogen), leading to the formation of a diethoxymethyl derivative, which upon acidic workup, hydrolyzes to the corresponding aldehyde with one more carbon atom than the initial Grignard reagent.
Applications in Drug Development
The unique chemical properties of orthoesters have led to their significant application in the field of drug development, primarily in the design of biodegradable polymers for controlled drug delivery.[1][2][7][23][24]
Poly(ortho esters) (POEs) are a class of hydrophobic polymers that contain acid-labile orthoester linkages in their backbone.[2] These polymers are attractive for drug delivery for several reasons:
-
Surface Erosion: POEs typically degrade via surface erosion, which leads to a more predictable and zero-order drug release profile compared to bulk-eroding polymers like polylactic-co-glycolic acid (PLGA).[2]
-
Tunable Degradation Rates: The rate of hydrolysis of the orthoester linkages can be controlled by incorporating acidic or basic excipients into the polymer matrix, allowing for the fine-tuning of the drug release rate.
-
Biocompatibility: The degradation products of most POEs are biocompatible and are readily metabolized and cleared from the body.[1][23]
These properties have made POEs the subject of extensive research for a variety of drug delivery applications, including long-term delivery of ophthalmic drugs, local anesthetics, and anticancer agents.[1][7][23]
Safety and Handling
Based on the GHS hazard statements for 1,1,1-triethoxypentane, it is classified as a flammable liquid and vapor, causes skin irritation, and causes serious eye irritation.[3] Therefore, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists.
Conclusion
While this compound remains an obscure member of the orthoester family, its structural analog, 1,1,1-triethoxypentane, provides a valuable model for understanding the core chemical principles that govern this class of compounds. The unique reactivity of the orthoester functional group, particularly its susceptibility to acid-catalyzed hydrolysis, has been a driving force for its application in diverse areas of chemical science, most notably in the development of advanced drug delivery systems. A thorough understanding of the structure, properties, synthesis, and reactivity of orthoesters, as detailed in this guide, is essential for researchers and scientists seeking to harness their potential in creating innovative solutions for medicine and beyond.
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An In-depth Technical Guide to 1,1,1-Tributoxypentane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1,1,1-tributoxypentane, a member of the orthoester family of organic compounds. This document delves into its chemical identity, predicted spectral data, and a plausible synthetic route, offering valuable insights for its application in research and development.
Chemical Identity and Properties
This compound, also known as tri-n-butylorthovalerate, is an organic molecule with the chemical formula C₁₇H₃₆O₃. Its structure features a central carbon atom bonded to a butyl group and three butoxy groups.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 62007-51-6 |
| Synonyms | Tri-n-butylorthovalerate, Tributyl orthovalerate (TBOV) |
| Molecular Formula | C₁₇H₃₆O₃ |
| Molecular Weight | 288.47 g/mol |
Orthoesters are known for their reactivity, particularly their susceptibility to hydrolysis under acidic conditions to yield an ester and an alcohol.[1] This reactivity makes them useful intermediates in organic synthesis. They are generally stable under neutral or basic conditions.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Predicted Spectral Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pentyl group and the three butoxy groups.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (pentyl) | 0.90 | Triplet | 3H |
| CH₂ (pentyl, γ to C1) | 1.30 | Sextet | 2H |
| CH₂ (pentyl, β to C1) | 1.55 | Quintet | 2H |
| CH₂ (pentyl, α to C1) | 1.70 | Triplet | 2H |
| O-CH₂ (butoxy) | 3.45 | Triplet | 6H |
| CH₂ (butoxy, β to O) | 1.50 | Sextet | 6H |
| CH₂ (butoxy, γ to O) | 1.35 | Sextet | 6H |
| CH₃ (butoxy) | 0.92 | Triplet | 9H |
Rationale: The chemical shifts are predicted based on standard values for alkyl chains and the deshielding effect of the oxygen atoms on the adjacent methylene protons of the butoxy groups. The multiplicities are predicted using the n+1 rule.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) |
| C1 (orthoester carbon) | 115.0 |
| CH₂ (pentyl, α to C1) | 35.0 |
| CH₂ (pentyl, β to C1) | 28.0 |
| CH₂ (pentyl, γ to C1) | 22.5 |
| CH₃ (pentyl) | 14.0 |
| O-CH₂ (butoxy) | 65.0 |
| CH₂ (butoxy, β to O) | 32.0 |
| CH₂ (butoxy, γ to O) | 19.5 |
| CH₃ (butoxy) | 14.0 |
Rationale: The orthoester carbon (C1) is expected to be significantly deshielded. The other chemical shifts are estimated from typical values for alkanes, with adjustments for the proximity to oxygen atoms.
Predicted Infrared (IR) Spectral Data
The IR spectrum is useful for identifying functional groups. For this compound, the key feature will be the C-O stretching vibrations.
Table 4: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2960-2850 | C-H stretch (alkane) | Strong |
| 1465 | C-H bend (alkane) | Medium |
| 1150-1050 | C-O stretch (orthoester) | Strong, multiple bands |
Rationale: The spectrum will be dominated by strong C-H stretching bands from the numerous alkyl groups. A characteristic strong and likely broad absorption with multiple peaks is expected for the C-O single bonds of the orthoester functionality.[2]
Predicted Mass Spectrometry (MS) Data
Electron ionization mass spectrometry of this compound is expected to result in fragmentation, providing clues about its structure. The molecular ion peak (M⁺) may be weak or absent.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 288 | [C₁₇H₃₆O₃]⁺ (Molecular Ion, if observed) |
| 217 | [M - C₄H₉O]⁺ |
| 145 | [M - 2(C₄H₉O) + H]⁺ |
| 71 | [C₅H₁₁]⁺ (Pentyl cation) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
Rationale: Fragmentation is likely to occur via cleavage of the C-O bonds, leading to the loss of butoxy radicals. Alpha-cleavage of the pentyl group is also possible. The butyl cation (m/z 57) is expected to be a prominent peak.
Predicted Mass Fragmentation Pathway
Sources
A Technical Guide to the Physicochemical Characterization of 1,1,1-Tributoxypentane
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Context of Orthoesters in Modern Chemistry
Orthoesters, compounds bearing a central carbon atom bonded to three alkoxy groups, are a versatile class of molecules in organic synthesis. Their unique reactivity profile makes them valuable as protecting groups, precursors in C-C bond formation, and as monomers in the synthesis of biodegradable polymers, known as poly(ortho esters). These polymers are of particular interest in drug delivery systems due to their surface-eroding properties, which allow for a controlled release of therapeutic agents. 1,1,1-Tributoxypentane, an example of a simple aliphatic orthoester, serves as a model compound for understanding the fundamental physical properties that govern the behavior of this class of molecules in various applications.
Physicochemical Properties of this compound: A Data-Driven Approach
Given the absence of experimentally verified data for the boiling point and density of this compound in the public domain, the following table underscores the necessity for empirical determination.
| Property | Value | Method of Determination |
| Boiling Point | Data not available. Experimental determination required. | Ebulliometry or Distillation under controlled pressure. |
| Density | Data not available. Experimental determination required. | Pycnometry or Oscillating U-tube densitometry. |
The subsequent sections of this guide will detail the experimental protocols for accurately measuring these critical parameters.
Experimental Determination of Physical Properties
The precise measurement of physical properties such as boiling point and density is fundamental to the characterization of any novel compound. These parameters are critical for process scale-up, formulation development, and ensuring batch-to-batch consistency.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, which is expected to have a relatively high boiling point, determination under reduced pressure followed by extrapolation to atmospheric pressure is often the preferred method to prevent thermal decomposition.
Experimental Protocol: Boiling Point Determination via Ebulliometry
-
Apparatus Setup: Assemble a standard ebulliometer, which consists of a boiling flask, a Cottrell pump to ensure the equilibrium of vapor and liquid phases, a condenser, and a calibrated temperature probe.
-
Sample Preparation: Introduce a pure sample of this compound into the boiling flask along with a few boiling chips to ensure smooth boiling.
-
Pressure Control: Connect the ebulliometer to a vacuum pump and a manometer to precisely control and measure the pressure within the system.
-
Heating and Equilibration: Gently heat the sample using a heating mantle. Allow the system to equilibrate, which is indicated by a stable boiling temperature at a constant pressure.
-
Data Collection: Record the boiling temperature at a minimum of three different reduced pressures.
-
Data Analysis: Plot the natural logarithm of the pressure (ln P) against the reciprocal of the absolute temperature (1/T). The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. Extrapolate the linear fit to standard atmospheric pressure (760 mmHg) to determine the normal boiling point.
Density Determination
Density, the mass per unit volume of a substance, is a fundamental physical property that is sensitive to temperature.
Experimental Protocol: Density Determination via Pycnometry
-
Pycnometer Calibration: Thoroughly clean and dry a pycnometer of a known volume. Determine the mass of the empty pycnometer. Fill the pycnometer with deionized water of a known temperature and determine its mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature.
-
Sample Measurement: Empty and dry the calibrated pycnometer. Fill it with this compound, ensuring no air bubbles are present.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath until the sample reaches the desired temperature.
-
Mass Determination: Carefully dry the outside of the pycnometer and determine its mass.
-
Density Calculation: Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to obtain the mass of the this compound. Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density at the specified temperature.
Visualizing the Experimental Workflow
To provide a clear overview of the logical flow of the characterization process, the following diagram illustrates the key steps.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion and Future Directions
The determination of fundamental physical properties such as boiling point and density is a cornerstone of chemical research and development. While specific experimental data for this compound is currently lacking in the scientific literature, the methodologies outlined in this guide provide a clear and reliable path for researchers to obtain this crucial information. The accurate characterization of this and other orthoesters is vital for advancing their application in fields ranging from organic synthesis to the development of innovative drug delivery systems. It is anticipated that the application of these standardized protocols will contribute to a more comprehensive understanding of the structure-property relationships within the orthoester class of compounds.
References
As this guide focuses on the methodology for determining physical properties due to the lack of specific data for this compound, the references provided are of a general nature concerning the properties and synthesis of orthoesters.
-
Heller, J. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews, 54(7), 1015-1039. [Link]
The Solubility Profile of 1,1,1-Tributoxypentane: A Technical Guide for Researchers
Foreword: Navigating the Solvent Landscape for Orthoester Applications
In the realm of synthetic chemistry and drug development, orthoesters represent a versatile class of compounds, valued for their role as protecting groups, synthetic intermediates, and building blocks for biodegradable polymers. Among these, 1,1,1-Tributoxypentane stands out for its unique combination of a reactive orthoester core and bulky butoxy groups, influencing its steric and electronic properties. A fundamental understanding of its solubility in common organic solvents is paramount for its effective application, from reaction engineering to formulation development. This guide provides an in-depth exploration of the solubility characteristics of this compound, blending theoretical principles with practical experimental guidance to empower researchers in their scientific endeavors.
Deconstructing the Molecule: Predicting Solubility from First Principles
The solubility of a compound is governed by the age-old principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between the solute and the solvent.[1] this compound, with the chemical formula CH₃(CH₂)₃C(O(CH₂)₃CH₃)₃, possesses distinct structural features that dictate its solubility behavior.
-
The Orthoester Core: The central carbon atom bonded to three oxygen atoms imparts a degree of polarity to the molecule. However, the lone pairs on the oxygen atoms are sterically hindered by the bulky butyl groups, limiting their ability to act as effective hydrogen bond acceptors.
-
The Alkyl Chains: The pentyl group and the three butyl groups attached to the oxygen atoms are nonpolar hydrocarbon chains. These dominate the molecular surface, giving the compound a predominantly nonpolar or weakly polar character.
Based on this structure, this compound is expected to be readily soluble in a wide range of nonpolar and weakly polar organic solvents. Its solubility in highly polar solvents, particularly those capable of strong hydrogen bonding like water, is anticipated to be very low.
A Qualitative Overview of Solubility
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like" principle; both solute and solvent are dominated by nonpolar alkyl chains. |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Miscible | The nonpolar character of the aromatic ring interacts favorably with the alkyl groups of the orthoester. |
| Halogenated | Dichloromethane, Chloroform | Miscible | These solvents have a moderate polarity that is compatible with the weak polarity of the orthoester. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Structurally similar to the orthoester, leading to favorable van der Waals interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | The carbonyl group introduces polarity, but the overall solvent character is suitable for dissolving the orthoester. |
| Esters | Ethyl acetate | Soluble to Miscible | Similar polarity profile to ketones, allowing for good solvation. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble to Sparingly Soluble | The high polarity and strong hydrogen bonding network of alcohols are less compatible with the largely nonpolar orthoester. Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol < Isopropanol). |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Sparingly Soluble to Insoluble | The very high polarity of these solvents makes them poor candidates for dissolving the nonpolar orthoester. |
| Aqueous | Water | Insoluble | The significant difference in polarity and the inability of the orthoester to effectively participate in the hydrogen bonding network of water lead to immiscibility. |
A Theoretical Framework for Solubility: Hansen Solubility Parameters
For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) offer a powerful theoretical tool.[4][5][6] The HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd: Dispersion forces (from atomic interactions)
-
δp: Polar forces (from dipole moments)
-
δh: Hydrogen bonding forces
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher likelihood of solubility. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[4][5] This approach allows researchers to screen a wide range of solvents computationally before proceeding with experimental validation.
Sources
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,1,1-Tributoxypentane
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition pathways of 1,1,1-tributoxypentane. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and insightful investigation. Given the limited specific literature on this compound, this guide establishes a foundational approach based on the well-understood chemistry of orthoesters and analogous long-chain esters, empowering researchers to conduct a thorough and scientifically rigorous analysis.
Introduction: The Significance of Thermal Stability in Drug Development
In the landscape of pharmaceutical development, understanding the thermal stability of any new chemical entity is paramount. It dictates storage conditions, shelf-life, and is a critical parameter in ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and excipients. This compound, as an orthoester, possesses a unique chemical structure that may find application in various stages of drug synthesis and formulation. However, the same reactivity that makes orthoesters valuable can also be a source of instability. This guide provides the necessary tools to characterize the thermal behavior of this molecule, a crucial step in its potential journey from laboratory to clinical application.
Proposed Synthesis of this compound
A viable synthetic route for this compound, in the absence of a commercially available standard, is the Pinner reaction. This acid-catalyzed reaction of a nitrile with an alcohol is a well-established method for producing imino ester salts, which can then be converted to the desired orthoester.[1][2]
Proposed Reaction Scheme:
Pentanenitrile reacts with butanol in the presence of a strong acid catalyst, such as hydrogen chloride, to form the corresponding imino ester intermediate. Further reaction with excess butanol yields this compound.
Caption: Proposed Pinner reaction for the synthesis of this compound.
It is imperative to conduct this reaction under anhydrous conditions to prevent the hydrolysis of the nitrile and the intermediate imino ester.[2]
Theoretical Decomposition Pathways of this compound
The thermal decomposition of this compound is anticipated to proceed through pathways characteristic of orthoesters and long-chain alkyl esters. The most probable mechanism involves a unimolecular elimination reaction.
Decomposition of the Tributoxy Groups
The pyrolysis of esters containing a β-hydrogen on the alcohol moiety typically proceeds through a concerted, six-membered cyclic transition state, a process known as cis-elimination.[3] This reaction results in the formation of an alkene and a carboxylic acid. In the case of the tributoxy groups of this compound, this would lead to the formation of 1-butene and butanoic acid.
Caption: Proposed cis-elimination pathway for the decomposition of a butoxy group.
This decomposition is expected to occur for each of the three butoxy groups, potentially in a stepwise manner.
Decomposition of the Pentyl Group
A similar pyrolysis mechanism can be envisioned for the pentyl group, leading to the formation of 1-pentene and a corresponding carboxylic acid derivative.
Potential for Radical-Mediated Decomposition
At higher temperatures, homolytic cleavage of C-O or C-C bonds can initiate radical chain reactions.[4] This would lead to a more complex mixture of smaller hydrocarbon products. The initial bond cleavage would likely form an acyl radical and an alkyl radical.[4]
Experimental Workflow for Thermal Analysis
A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The following experimental workflow is recommended:
Caption: Integrated workflow for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition, the temperature ranges of mass loss, and to obtain data for kinetic analysis.
Protocol:
-
Sample Preparation: Place a small, representative sample of this compound (typically 5-10 mg for standard TGA, and 0.5-5 mg for TGA-MS) into an inert sample pan (e.g., alumina or platinum).[5] For liquid samples, ensure the bottom of the pan is evenly covered without the liquid nearing the edges to prevent premature, non-decomposition related mass loss.[5]
-
Instrumentation: Utilize a calibrated thermogravimetric analyzer.
-
Experimental Conditions:
-
Atmosphere: Purge with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature well above the final decomposition step (e.g., 600 °C) at a constant heating rate. To perform kinetic analysis, it is recommended to run the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
-
Data Acquisition: Record the sample mass as a function of temperature and time.
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy changes associated with thermal events such as melting, boiling, and decomposition.[6]
Protocol:
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan to prevent volatilization before decomposition.
-
Instrumentation: Use a calibrated differential scanning calorimeter. An empty, hermetically sealed pan should be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Purge with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses all expected thermal events.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during decomposition.
4.3.1. TGA-Mass Spectrometry (TGA-MS)
Protocol:
-
Couple the outlet of the TGA to a mass spectrometer via a heated transfer line.
-
Perform a TGA experiment as described in section 4.1.
-
Simultaneously acquire mass spectra of the evolved gases as a function of temperature. This will allow for the correlation of specific mass loss events with the evolution of particular chemical species.[7]
4.3.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Protocol:
-
Introduce a small amount of the sample into a pyrolyzer connected to a GC-MS system.
-
Rapidly heat the sample to a specific temperature (single-shot pyrolysis) or over a temperature range (evolved gas analysis) in an inert atmosphere.[8][9]
-
The resulting volatile decomposition products are separated by the gas chromatograph and identified by the mass spectrometer.[10] This technique provides a detailed "fingerprint" of the decomposition products.[8]
Data Interpretation and Kinetic Analysis
Interpretation of Thermal Analysis Data
| Technique | Observed Event | Interpretation |
| TGA | Onset of mass loss | Indicates the beginning of thermal decomposition. |
| Stepwise mass loss | Suggests a multi-stage decomposition process. | |
| Residual mass | Indicates the formation of non-volatile decomposition products. | |
| DSC | Endothermic peak | Can correspond to melting, boiling, or an endothermic decomposition. |
| Exothermic peak | Indicates an exothermic decomposition, which can have safety implications. |
Kinetic Analysis of TGA Data
The kinetics of decomposition provide valuable information about the reaction mechanism and can be used to predict the long-term stability of the material.[11] Model-free (isoconversional) methods are recommended as they do not require prior assumptions about the reaction model.
Recommended Methods:
-
Friedman method: An instantaneous rate method.
-
Ozawa-Flynn-Wall (OFW) method: An integral isoconversional method.
These methods utilize TGA data from multiple heating rates to determine the activation energy of decomposition as a function of the extent of conversion.[12] This can reveal changes in the decomposition mechanism as the reaction progresses.
Conclusion
References
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askIITians. (2019, April 10). Give the mechanism of pyrolysis of ester. Retrieved from [Link]
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Grokipedia. (n.d.). Ester pyrolysis. Retrieved from [Link]
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TA Instruments. (n.d.). decomposition kinetics using TGA, TA-075. Retrieved from [Link]
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Stewart, C. D. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Pressure Sensitive Tape Council. Retrieved from [Link]
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EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]
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ACS Publications. (2020, March 3). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir. Retrieved from [Link]
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
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Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Digital CSIC. (2020, June 22). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Retrieved from [Link]
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F.T. Edelmann. (n.d.). TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants D. M. F. Retrieved from [Link]
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Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
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JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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MDPI. (n.d.). Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. Retrieved from [Link]
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ResearchGate. (2021, August 29). Can we use tert butanol in pinner reaction to produce tert butyl ester?. Retrieved from [Link]
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Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. Retrieved from [Link]
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Eurofins EAG. (2022, January 13). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Retrieved from [Link]
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ACS Omega. (2022, August 4). Efficient Process for the Production of Alkyl Esters. Retrieved from [Link]
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NIH. (2018, October 29). Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases. Retrieved from [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate (anhyd) and sodium bicarbonate in dry media under microwave irradiation. Retrieved from [Link]
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CORE. (n.d.). Processing thermogravimetric analysis data for isoconversional kinetic analysis of lignocellulosic biomass pyrolysis. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – TGA-MS. Retrieved from [Link]
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Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
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Materials Science -- Poland. (2008, May 28). Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. Retrieved from [Link]
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DTIC. (n.d.). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Thermogravimetric analysis and kinetic study on pyrolysis of representative medical waste composition. Retrieved from [Link]
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YouTube. (2022, May 5). Pyrolysis GCMS The Power of Mass Spectrometry for Unveiling Plastic Contamination in the Environment. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). Retrieved from [Link]
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Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]
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ATP STAR. (2020, November 7). 6 Ei elimination | PYROLYSIS OF ESTERS | ORM-4 | CLASS 11 & 12 | JEE MAIN | IIT ADVANCED [Video]. YouTube. Retrieved from [Link]
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YouTube. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester.. Retrieved from [Link]
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ATP STAR. (2016, December 7). Pyrolysis of Ester | IIT JEE | Vineet Khatri | ATP STAR [Video]. YouTube. Retrieved from [Link]
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A Guide to the Spectroscopic Characterization of 1,1,1-Tributoxypentane
This technical guide provides a detailed spectroscopic characterization of 1,1,1-Tributoxypentane, an orthoester of significant interest in synthetic chemistry for its role as a protective group and a precursor in the formation of other organic compounds. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Given the absence of extensive published experimental data for this specific molecule, this guide will focus on a detailed theoretical analysis and prediction of its spectroscopic properties. This approach is grounded in fundamental principles and data from analogous structures, offering a robust framework for interpreting experimental data when it is acquired.
Molecular Structure and Theoretical Framework
This compound possesses a central quaternary carbon atom bonded to a pentyl group and three butoxy groups. This orthoester structure is the primary determinant of its chemical and spectroscopic properties. The three butoxy groups are chemically equivalent due to free rotation around the C-O bonds, simplifying the expected NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is predicted to show seven distinct signals, corresponding to the seven non-equivalent proton environments in the molecule. The electron-withdrawing nature of the oxygen atoms will cause protons on adjacent carbons (the α-carbons) to be deshielded, shifting their signals downfield.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.[1]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the range of 0-10 ppm.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.
Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-a | ~ 0.90 | Triplet (t) | 9H |
| H-b | ~ 1.38 | Sextet (sx) | 6H |
| H-c | ~ 1.57 | Quintet (p) | 6H |
| H-d | ~ 3.45 | Triplet (t) | 6H |
| H-e | ~ 0.88 | Triplet (t) | 3H |
| H-f | ~ 1.30 | Multiplet (m) | 4H |
| H-g | ~ 1.50 | Triplet (t) | 2H |
Causality Behind Predictions:
-
H-a & H-e: These are terminal methyl groups on alkyl chains, expected to resonate in the typical upfield region around 0.9 ppm.
-
H-b, H-c, H-f: These are methylene protons on the alkyl chains, appearing in the 1.2-1.7 ppm range. Their exact shifts and multiplicities will depend on their neighbors.
-
H-d: These are the methylene protons alpha to the orthoester oxygens. The electronegative oxygen atoms strongly deshield these protons, shifting them significantly downfield to around 3.4-3.6 ppm.
-
H-g: These methylene protons are alpha to the quaternary orthoester carbon. They will be slightly deshielded compared to other methylene groups in the pentyl chain.
-
Multiplicity: The splitting patterns are predicted using the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[1][2] For example, the H-a methyl protons are adjacent to the two H-b methylene protons, resulting in a triplet (2+1=3).
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will provide complementary information, showing a distinct signal for each unique carbon atom. The most notable signal will be the quaternary orthoester carbon, which is highly deshielded due to being bonded to three oxygen atoms.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a standard experiment where all C-H couplings are removed, resulting in a single peak for each unique carbon.[3] A wider spectral width (0-220 ppm) is necessary.
-
Advanced Experiments: If needed, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 14.0 |
| C-2 | ~ 19.3 |
| C-3 | ~ 32.0 |
| C-4 | ~ 67.5 |
| C-5 | ~ 110-120 |
| C-6 | ~ 35.0 |
| C-7 | ~ 28.0 |
| C-8 | ~ 22.5 |
| C-9 | ~ 13.9 |
Causality Behind Predictions:
-
C-1 & C-9: Terminal methyl carbons are the most shielded and appear furthest upfield.[3]
-
C-2, C-3, C-7, C-8: Methylene carbons in the alkyl chains appear in the typical alkane region of 20-40 ppm.
-
C-4: The carbon atom alpha to the oxygen (C-O) is significantly deshielded, with an expected shift in the 60-70 ppm range.[3]
-
C-5: This is the quaternary orthoester carbon. Being bonded to three electronegative oxygen atoms, it will be the most deshielded carbon in the molecule, appearing well downfield, likely in the 110-120 ppm range.
-
C-6: The methylene carbon alpha to the quaternary carbon will be slightly deshielded compared to the other pentyl chain carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to specific bond vibrations.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1465 | C-H Bend | CH₂ Scissoring |
| 1380 | C-H Bend | CH₃ Umbrella |
| 1150-1050 | C-O Stretch | Orthoester |
Causality Behind Predictions:
-
C-H Stretching: The region just below 3000 cm⁻¹ is characteristic of C-H stretching vibrations from sp³ hybridized carbons.[4] The spectrum is expected to show several strong, sharp peaks in this area.
-
C-H Bending: The absorptions around 1465 cm⁻¹ and 1380 cm⁻¹ correspond to the bending (scissoring and umbrella) modes of the methylene and methyl groups, respectively.
-
C-O Stretching: The most diagnostic feature for this compound will be a series of strong C-O stretching bands in the "fingerprint region," typically between 1150 and 1050 cm⁻¹. The presence of multiple C-O bonds in the orthoester will likely result in a broad and intense absorption pattern in this area, which is characteristic of ethers and acetals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this analysis, we will consider Electron Ionization (EI-MS).
Experimental Protocol: EI-MS
-
Sample Introduction: Inject a dilute solution of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.[5]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum.
Predicted MS Data
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₇H₃₆O₃) is 288.5 g/mol . The molecular ion peak is therefore expected at m/z = 288 . This peak may be weak or absent due to the instability of the orthoester under EI conditions.
-
Key Fragmentation Pathways: The primary fragmentation mechanism for orthoesters and ethers is alpha-cleavage, which involves the cleavage of a bond adjacent to an oxygen atom.
-
Loss of a Butoxy Radical: Cleavage of a C-O bond can lead to the loss of a butoxy radical (•OCH₂CH₂CH₂CH₃), resulting in a stable oxonium ion.
-
[M - •OC₄H₉]⁺ = 288 - 73 = m/z = 215 (This is predicted to be a major fragment).
-
-
Loss of a Butyl Radical: Alpha-cleavage of a C-C bond in one of the butoxy groups.
-
[M - •C₄H₉]⁺ = 288 - 57 = m/z = 231 (This fragment is also highly likely).
-
-
Loss of a Pentyl Radical: Cleavage of the bond between the quaternary carbon and the pentyl group.
-
[M - •C₅H₁₁]⁺ = 288 - 71 = m/z = 217 (A very stable trialkoxy-substituted carbocation). This is expected to be the base peak .
-
-
Further Fragmentation: The initial fragments can undergo further decomposition, leading to a series of smaller ions corresponding to butyl (m/z = 57) and pentyl (m/z = 71) cations, as well as other smaller alkyl fragments.[5]
-
Diagram: Predicted Key Fragmentation Pathways
Sources
- 1. 1H proton nmr spectrum of 1,1,1-trichloroethane C2H3Cl3 CH3CCl3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1,1-trichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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The Unseen Architects: A Technical Guide to the Discovery and Enduring Utility of Orthoesters
This guide offers an in-depth exploration of orthoesters, a unique class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups. From their serendipitous discovery in the mid-19th century to their modern-day applications as versatile reagents and functional moieties in advanced drug delivery systems, orthoesters have quietly underpinned significant advancements in chemical synthesis and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the history, synthesis, and strategic application of these remarkable molecules, with a conceptual focus on aliphatic orthoesters such as 1,1,1-tributoxypentane.
Part 1: The Genesis of a Functional Group: A Historical Perspective
The journey of orthoesters begins in the crucible of 19th-century organic chemistry, a period of foundational discoveries. The first synthesis of an orthoester was reported in 1854 by Alexander Williamson and George Kay, who observed the formation of these compounds through the reaction of chloroform with sodium alkoxides.[1][2] This nucleophilic substitution reaction laid the groundwork for understanding the fundamental reactivity of tri-halogenated alkanes and alkoxides.
Later, in 1883, Adolf Pinner developed a more general method for orthoester synthesis, now famously known as the Pinner reaction.[1][3] This reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, forming an intermediate imidate salt (a "Pinner salt"), which then reacts with excess alcohol to yield the corresponding orthoester.[3][4] The Pinner reaction significantly broadened the accessibility of orthoesters, enabling the synthesis of a wider variety of these compounds.[1]
The name "orthoester" itself is derived from their conceptual relationship to orthoacids, which are hypothetical hydrated forms of carboxylic acids that are generally unstable.[2] Orthoesters can be considered the esters of these non-existent orthoacids.[2] Their unique structure, with an electron-deficient central carbon, imparts a high degree of chemical reactivity that has been harnessed in a multitude of organic transformations.[1][2]
Part 2: The Synthetic Toolkit: Crafting Orthoesters
The synthesis of orthoesters has evolved since the pioneering work of Williamson, Kay, and Pinner. While these classical methods remain relevant, modern organic chemistry has introduced more refined and specialized procedures.
Classical Synthetic Routes
1. The Williamson Synthesis: This method, while historically significant, is less commonly used today. It involves the reaction of a 1,1,1-trihaloalkane with a sodium alkoxide.[4]
-
Causality of Experimental Choices: The choice of a strong base like sodium alkoxide is crucial to deprotonate the alcohol, forming a potent nucleophile. The trihalomethane serves as the electrophilic carbon source. Anhydrous conditions are essential to prevent the hydrolysis of the alkoxide and the product orthoester.
Experimental Protocol: A Generalized Williamson Synthesis for an Aliphatic Orthoester (e.g., this compound)
-
Preparation of Sodium Butoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add dry butanol. Carefully add sodium metal in small portions under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Stir until all the sodium has reacted to form a clear solution of sodium butoxide in butanol.
-
Reaction with 1,1,1-Trichloropentane: To the freshly prepared sodium butoxide solution, add 1,1,1-trichloropentane dropwise at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.
-
Reflux and Work-up: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Isolation and Purification: Cool the mixture, and carefully quench any unreacted sodium with additional butanol. Remove the solvent under reduced pressure. Partition the residue between water and a non-polar organic solvent (e.g., diethyl ether or hexane). Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
2. The Pinner Reaction: This is a more versatile and widely used method for the synthesis of orthoesters.[4] It proceeds via the formation of an imidate hydrochloride intermediate from a nitrile and an alcohol in the presence of hydrogen chloride.[4]
-
Causality of Experimental Choices: Anhydrous conditions are paramount to prevent the hydrolysis of the intermediate imidate salt and the final orthoester product.[4] A strong acid, typically gaseous hydrogen chloride, is required to activate the nitrile towards nucleophilic attack by the alcohol. An excess of the alcohol is used to drive the reaction to completion.
Experimental Protocol: A Generalized Pinner Reaction for an Aliphatic Orthoester (e.g., this compound from Valeronitrile)
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a low-temperature thermometer, and a drying tube, combine anhydrous butanol and valeronitrile. Cool the mixture in an ice-salt bath.
-
Introduction of Hydrogen Chloride: Bubble dry hydrogen chloride gas through the cooled solution. The reaction is exothermic and the temperature should be carefully monitored and maintained at a low temperature. Continue the addition of HCl until the nitrile is fully converted to the imidate hydrochloride, which may precipitate from the solution.
-
Formation of the Orthoester: Stopper the flask and allow it to stand in a cold place for an extended period (several hours to days) to allow for the complete formation of the imidate salt. Then, add a significant excess of anhydrous butanol and allow the mixture to stand at room temperature. The imidate salt will slowly react with the excess alcohol to form the orthoester and ammonium chloride.[4]
-
Work-up and Purification: Remove the precipitated ammonium chloride by filtration. The excess alcohol and other volatile components are removed by distillation. The resulting crude orthoester is then purified by fractional distillation under reduced pressure.
Modern Synthetic Approaches
Modern synthetic chemistry has introduced milder and more efficient methods for orthoester formation, including electrochemical methods and the use of specialized reagents.[2][5] These methods often offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance.[5]
Part 3: Physicochemical Properties and Reactivity
Orthoesters are generally colorless liquids with characteristic, often pungent, odors.[1] Their physical properties, such as boiling point and density, are influenced by the nature of the alkyl or aryl substituents.
| Orthoester | Formula | Boiling Point (°C) | Density (g/mL) |
| Trimethyl orthoformate (TMOF) | CH(OCH₃)₃ | 100.6 | 0.968 |
| Triethyl orthoformate (TEOF) | CH(OC₂H₅)₃ | 146 | 0.891 |
| Triethyl orthoacetate (TEOA) | CH₃C(OC₂H₅)₃ | 142 | 0.885 |
| Triethyl orthopropionate | CH₃CH₂C(OC₂H₅)₃ | 155-160 | 0.886 |
| This compound (Conceptual) | CH₃(CH₂)₃C(O(CH₂)₃CH₃)₃ | Estimated >250 | Estimated ~0.87 |
Data for common orthoesters sourced from[6]. Data for this compound is an estimation based on structural analogues.
The most defining chemical characteristic of orthoesters is their susceptibility to acid-catalyzed hydrolysis.[1] In the presence of even catalytic amounts of acid, orthoesters readily hydrolyze to form an ester and an alcohol.[7] This reactivity is a cornerstone of their utility in both synthesis and materials science. Conversely, orthoesters are stable under neutral or basic conditions.[1]
Part 4: Applications in Modern Science
The unique reactivity of orthoesters has led to their widespread use in various scientific disciplines.
In Organic Synthesis
-
Protecting Groups: Orthoesters are excellent protecting groups for carboxylic acids.[4] The protection is achieved by converting the carboxylic acid to a 2-substituted 1,3-dioxane or dioxolane derivative, which is stable to a wide range of reaction conditions but can be readily removed by mild acid treatment.
-
Reagents in C-C Bond Formation: The Johnson-Claisen rearrangement is a powerful method for the formation of carbon-carbon bonds, which utilizes an allylic alcohol and an orthoester to generate a γ,δ-unsaturated ester.[6][8]
-
Dehydrating Agents and Solvents: In certain reactions, orthoesters can act as dehydrating agents, scavenging water from the reaction mixture.[6] They can also serve as solvents in specific applications.[2]
In Drug Development and Delivery
The pH-sensitive nature of the orthoester linkage makes it an invaluable tool in the design of advanced drug delivery systems.[9][10] Poly(ortho esters) (POEs) are a class of biodegradable polymers that contain acid-labile orthoester linkages in their backbone.[11][12]
-
Controlled Drug Release: In the acidic microenvironment of tumors or within the endosomes of cells, the orthoester linkages of the polymer backbone are cleaved, leading to the degradation of the polymer and the controlled release of the encapsulated therapeutic agent.[9][10] This targeted release mechanism can enhance the efficacy of the drug while minimizing systemic side effects. The rate of hydrolysis, and therefore the drug release profile, can be finely tuned by modifying the chemical structure of the orthoester moiety.[7][9]
Part 5: Visualizing the Chemistry of Orthoesters
To better understand the fundamental transformations involving orthoesters, the following diagrams illustrate key reaction mechanisms and synthetic workflows.
Caption: The Williamson synthesis of this compound.
Caption: The Pinner reaction for the synthesis of this compound.
Caption: Acid-catalyzed hydrolysis of an orthoester.
Conclusion
From their initial, somewhat obscure, discovery to their current role in cutting-edge drug delivery technologies, orthoesters have proven to be a remarkably versatile and enabling class of molecules. Their unique reactivity, particularly their sensitivity to acidic conditions, has been the key to their enduring relevance. For the modern researcher, a thorough understanding of the synthesis, properties, and applications of orthoesters is not merely an academic exercise but a gateway to innovation in fields ranging from natural product synthesis to the development of next-generation therapeutics. The principles outlined in this guide provide a solid foundation for harnessing the full potential of these unseen architects of molecular design.
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Unlocking the Potential of 1,1,1-Tributoxypentane: A Guide to Emerging Research Frontiers
Introduction: The Untapped Versatility of Orthoesters
In the landscape of modern chemistry and pharmacology, the quest for novel molecules with tunable properties and specific functionalities is relentless. Among the classes of organic compounds ripe for exploration are orthoesters. Characterized by a central carbon atom bonded to three alkoxy groups, these compounds exhibit a unique susceptibility to acid-catalyzed hydrolysis, a characteristic that has positioned them as powerful tools in various biomedical and material science applications.[1][2] This guide focuses on a specific, yet largely unexplored orthoester, 1,1,1-Tributoxypentane, and aims to illuminate its potential as a subject for pioneering research. While direct literature on this molecule is scarce, by drawing parallels with structurally and functionally similar orthoesters, we can delineate a clear roadmap for its investigation and application.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential research avenues. We will delve into the core principles of orthoester chemistry, propose innovative applications for this compound, and provide detailed experimental frameworks to catalyze its exploration.
Section 1: Foundational Chemistry and Synthesis of this compound
The Orthoester Functional Group: A Primer on Reactivity
The defining feature of orthoesters is their acid-labile nature. They readily undergo hydrolysis in mild aqueous acidic conditions to yield an ester and two alcohol molecules.[2] This reaction is significantly slower at neutral or alkaline pH, making orthoesters ideal candidates for applications requiring environment-specific degradation. The generally accepted mechanism for this acid-catalyzed hydrolysis proceeds in three main stages: formation of a carboxonium ion, subsequent attack by water to form a hemiorthoester, and finally, decomposition of the hemiorthoester.[3][4] The rate of hydrolysis can be precisely controlled by modifying the substituents around the orthoester core, offering a "tunable" degradation profile.[1]
Proposed Synthesis of this compound
Proposed Synthetic Protocol:
-
Reactant Preparation: Valeronitrile (pentanenitrile) and 1-butanol would serve as the primary reactants. Anhydrous conditions are crucial to prevent premature hydrolysis of the product.
-
Reaction Setup: The reaction would be conducted in a nonpolar solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Acid Catalysis: Anhydrous hydrogen chloride is typically used as the catalyst.
-
Intermediate Formation: The reaction proceeds through the formation of an imido ester hydrochloride intermediate.
-
Orthoester Formation: In the presence of excess 1-butanol, the intermediate is converted to this compound, with ammonium chloride as a byproduct.[2]
-
Purification: The final product would be purified using techniques such as distillation under reduced pressure to remove the solvent, excess alcohol, and byproducts.
Section 2: Promising Research Area 1 - pH-Sensitive Drug Delivery Systems
The acidic microenvironment of tumors and endosomal compartments within cells presents a unique opportunity for targeted drug delivery.[1][5] The inherent pH sensitivity of orthoesters makes them exemplary candidates for constructing delivery vehicles that release their therapeutic cargo specifically in these acidic locales.
Rationale and Hypothesis
We hypothesize that this compound can be incorporated as a pH-sensitive linker in prodrugs or as a fundamental building block in the matrix of drug-eluting nanoparticles. Upon reaching an acidic environment (pH 4.5-6.5), the orthoester moiety will hydrolyze, triggering the release of the conjugated drug. This targeted release mechanism can enhance therapeutic efficacy while minimizing off-target side effects.
Proposed Experimental Workflow
Caption: Workflow for investigating this compound in drug delivery.
Detailed Protocol for pH-Dependent Drug Release Study:
-
Preparation of Release Media: Prepare buffer solutions at physiological pH (7.4) and acidic pH (e.g., 5.5 and 4.5) to mimic the conditions of blood and endosomes, respectively.
-
Sample Incubation: Disperse the this compound-containing nanoparticles or dissolve the prodrug in the prepared buffer solutions. Incubate at 37°C with gentle agitation.
-
Sample Collection: At predetermined time points, withdraw aliquots from each solution.
-
Drug Quantification: Separate the released drug from the nanoparticles (e.g., by centrifugation or dialysis) and quantify its concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Data Analysis: Plot the cumulative drug release as a function of time for each pH condition to determine the release kinetics.
| Parameter | Expected Outcome at pH 7.4 | Expected Outcome at pH 5.5 | Rationale |
| Drug Release Rate | Minimal / Slow | Rapid / Sustained | Acid-catalyzed hydrolysis of the orthoester linker. |
| Nanoparticle Stability | High | Low (degradation) | Degradation of the orthoester-based polymer matrix. |
Section 3: Promising Research Area 2 - Biodegradable Polymers and Smart Materials
The development of biodegradable polymers is crucial for applications ranging from temporary medical implants to environmentally friendly plastics. Poly(ortho esters) (POEs) are a well-established class of biocompatible and bioerodible polymers.[6][7][8] this compound, with its three reactive alkoxy groups, could serve as a valuable monomer or cross-linking agent in the synthesis of novel POEs.
Rationale and Hypothesis
We propose that this compound can be polymerized with diols or triols to create a new family of POEs. The erosion rate of these polymers will be controllable by incorporating acidic or basic excipients into the polymer matrix.[7] The resulting materials could be engineered to have a range of mechanical properties, from soft gels for injectable systems to rigid solids for orthopedic devices.[8][9]
Proposed Experimental Workflow
Caption: Workflow for developing polymers from this compound.
Detailed Protocol for In Vitro Degradation Study:
-
Sample Preparation: Prepare polymer samples of known weight and dimensions (e.g., films or discs).
-
Incubation: Immerse the samples in a phosphate-buffered saline (PBS) solution at 37°C.
-
Monitoring: At regular intervals, remove the samples, gently rinse with deionized water, and dry to a constant weight.
-
Analysis: Measure the weight loss of the polymer over time. Additionally, monitor the pH of the incubation medium to track the release of acidic degradation products.
-
Characterization of Degraded Polymer: Analyze the changes in the molecular weight and chemical structure of the polymer at different degradation stages using Gel Permeation Chromatography (GPC) and Fourier-Transform Infrared (FTIR) spectroscopy.
| Time Point | Expected Mass Loss | Expected pH of Medium | Expected Molecular Weight |
| Initial | 0% | ~7.4 | High |
| Intermediate | Gradual Increase | Slight Decrease | Decreasing |
| Final | Significant | Lower | Low / Monomers |
Section 4: Preliminary Toxicity Assessment
While this compound itself has not been studied, data on structurally related compounds can provide initial insights into its potential toxicity. For instance, Tris(2-butoxyethyl) phosphate (TBEP), another tributoxy- compound, has been shown to exhibit hepatotoxic and carcinogenic potential in human liver cells at high concentrations.[10] It is also known to be an environmental contaminant.[11] However, it's important to note that the phosphate ester linkage in TBEP is fundamentally different from the orthoester linkage in this compound, which will significantly alter its biological activity and degradation pathways. The hydrolysis products of this compound are pentanoic acid (valeric acid) and butanol, both of which have well-characterized toxicological profiles.
A crucial first step in the research pipeline for this compound will be a comprehensive in vitro cytotoxicity assessment using relevant cell lines.
Conclusion and Future Outlook
This compound stands as a molecule of significant, yet unrealized, potential. By leveraging the well-established chemistry of orthoesters, researchers can embark on a journey to develop novel drug delivery systems, advanced biodegradable materials, and innovative synthetic methodologies. The research pathways outlined in this guide provide a robust framework for initiating these investigations. The tunable nature of the orthoester functional group, combined with the specific properties imparted by the pentane and butoxy chains, positions this compound as a versatile platform for addressing pressing challenges in medicine and materials science. The successful execution of the proposed research will not only expand our understanding of orthoester chemistry but also pave the way for a new generation of smart and responsive chemical technologies.
References
- Heller, J. (1990). Development of poly(ortho esters): a historical overview.
- Heller, J., Gurny, R., & Doelker, E. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews, 54(7), 1015-1039.
- Gurny, R., Heller, J., & Doelker, E. (2004). Poly(Ortho Esters): Recent Developments for Biomedical Applications. CHIMIA International Journal for Chemistry, 58(6), 394-398.
- Bouab, O., Lamaty, G., Moreau, C., Pomares, O., Deslongchamps, P., & Ruest, L. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 567-573.
- Wikipedia contributors. (2023). Ortho ester. In Wikipedia, The Free Encyclopedia.
- Ahmad, M., Bergstrom, R. G., Cashen, M. J., Chiang, Y., Kresge, A. J., & Powell, M. F. (1979). Ortho ester hydrolysis: direct evidence for a three-stage reaction mechanism. Journal of the American Chemical Society, 101(10), 2669-2675.
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- Kresge, A. J., & Capen, G. L. (1981). The Mechanism of Hydrolysis of Ortho Esters. Journal of the American Chemical Society, 103(1), 191-193.
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- Ataman Kimya. (n.d.).
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An In-depth Technical Guide to the Safe Handling of 1,1,1-Tributoxypentane
Abstract: This document provides a comprehensive technical guide on the safety and handling precautions for 1,1,1-Tributoxypentane. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety information based on the chemical properties of analogous orthoesters. It covers hazard identification, exposure controls, emergency procedures, and proper storage and disposal protocols to ensure a safe laboratory environment.
Section 1: Introduction and Scientific Context
This compound belongs to the orthoester class of organic compounds, characterized by three alkoxy groups attached to a single carbon atom.[1] Orthoesters like trimethyl orthoformate (TMOF) and triethyl orthoacetate (TEOF) are widely utilized in organic synthesis as protecting groups, dehydrating agents, and alkylating agents.[1][2] Given its structure, this compound is anticipated to share similar reactivity and handling considerations with other alkyl orthoesters.
Section 2: Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before handling this compound. Based on analogous compounds, the primary hazards are expected to involve skin and eye irritation, potential flammability, and respiratory irritation.
GHS Classification (Anticipated)
While a specific GHS classification for this compound is not established, the following classifications are anticipated based on similar orthoesters and solvents:
-
Flammable Liquids: Category 3 or 4. Many organic solvents and orthoesters are flammable.[3][4]
-
Skin Irritation: Category 2. Prolonged contact with organic solvents can defat the skin, leading to irritation and dermatitis.[3]
-
Eye Irritation: Category 2A. Vapors and splashes of organic chemicals can cause serious eye irritation.[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. Vapors may cause respiratory irritation, dizziness, and drowsiness.[3][4][5]
Physical and Chemical Properties
Understanding the physical and chemical properties is critical for safe handling and storage.
| Property | Anticipated Value/Characteristic |
| Molecular Formula | C₁₇H₃₆O₃ |
| Appearance | Colorless liquid |
| Odor | Characteristic, possibly fruity or solvent-like |
| Boiling Point | Expected to be high due to molecular weight. |
| Flash Point | Likely > 23°C, classifying it as a flammable liquid.[3] |
| Solubility | Insoluble in water; soluble in common organic solvents.[6] |
| Stability | Stable under recommended storage conditions. Sensitive to moisture and acids.[6] |
| Reactivity | Reacts with strong oxidizing agents, acids, and bases.[4][6] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential.
Hierarchy of Controls
The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards.
Caption: Hierarchy of controls for handling chemical hazards.
Recommended PPE
The selection of PPE is the final line of defense and should be based on a thorough risk assessment.[7]
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to prevent eye contact.[8][9] |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities.[8][9] | |
| Hand Protection | Chemical-Resistant Gloves | Wear nitrile or neoprene gloves. Inspect gloves before use and change them immediately if contaminated. Wash hands thoroughly after handling.[10][11] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and buttoned to its full length. |
| Full-Length Pants & Shoes | Long pants and fully enclosed shoes are required to protect the lower body from potential spills.[8] | |
| Respiratory Protection | Respirator | If working outside a fume hood or if vapors may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[8][10] |
Section 4: Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing accidents and maintaining chemical integrity.[12]
Safe Handling Workflow
Caption: Step-by-step workflow for safe chemical handling.
Storage Requirements
Proper storage is crucial to prevent degradation and hazardous reactions.[12]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[4][6]
-
Temperature and Environment: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6] Store in a flammables-approved cabinet.
-
Moisture Sensitivity: Due to the nature of orthoesters, protection from moisture is critical to prevent hydrolysis. Store under an inert atmosphere (e.g., nitrogen or argon) if possible.
Section 5: Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][13][14] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[13][14][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). Water spray may be used to cool containers.[3][5][16]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][4] Hazardous combustion products may include carbon monoxide and carbon dioxide.[3][6]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][16]
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation, but avoid introducing ignition sources.
-
Containment: Use a non-combustible absorbent material like sand or earth to contain the spill.
-
Cleanup: Use spark-proof tools to collect the absorbed material into a sealed, labeled container for disposal.[3][4][16]
-
Decontaminate: Clean the spill area thoroughly.
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.[8]
-
Liquid Waste: Collect in a labeled, sealed container. Do not dispose of down the drain.[17]
-
Solid Waste: Contaminated materials (e.g., gloves, absorbent pads) should be collected in a separate, clearly labeled, sealed container.[8]
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[18][19]
Section 7: Conclusion
While this compound lacks a comprehensive, substance-specific safety profile, a robust safety protocol can be established by analyzing its chemical structure and the known hazards of analogous orthoesters. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering and personal protective equipment, and following rigorous handling and emergency procedures, researchers can work with this compound safely and effectively.
References
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- Acros Organics. (2009). SAFETY DATA SHEET.
- Acros Organics. (2008). SAFETY DATA SHEET.
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- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Food and Agriculture Organization of the United Nations. (n.d.). Personal safety and protective clothing.
- SynQuest Laboratories, Inc. (2016). 1,1,1-Trifluoropentane Safety Data Sheet.
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- PubMed Central. (n.d.). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media.
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- Cornell University. (n.d.). First Aid for Pesticide Poisoning. PSEP.
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Methodological & Application
Application Notes and Protocols: 1,1,1-Tributoxypentane as a Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative for Carboxylic Acid Protection
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the carboxylic acid moiety presents a recurring challenge. Its acidic proton and electrophilic carbonyl carbon render it reactive towards a broad spectrum of reagents, including bases, nucleophiles, and reducing agents.[1] Consequently, the temporary masking or "protection" of this functional group is a cornerstone of synthetic strategy, preventing unwanted side reactions and enabling the desired chemical transformations on other parts of a complex molecule.[2]
A plethora of protecting groups for carboxylic acids have been developed, each with its characteristic stability profile and deprotection conditions.[3][4] Among these, orthoesters have emerged as a robust class of protecting groups, distinguished by their exceptional stability towards basic and nucleophilic conditions, while being readily cleaved under mild aqueous acid.[5][6] This application note provides a detailed guide to the use of 1,1,1-tributoxypentane, also known as tributyl orthovalerate, as a protecting group for carboxylic acids, offering insights into its application, protocols for its implementation, and a discussion of its unique attributes. While specific literature on this compound as a protecting group is not extensive, the principles and protocols outlined herein are derived from the well-established chemistry of orthoesters.[7][8]
This compound: A Profile
This compound is an orthoester of valeric acid. The presence of three butoxy groups imparts specific physical and chemical properties that can be advantageous in certain synthetic contexts. The butyl chains increase the lipophilicity of the protected molecule, which can enhance its solubility in non-polar organic solvents commonly used in synthesis.
Table 1: Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Structure | Stability | Deprotection Conditions |
| Methyl Ester | R-COOCH₃ | Moderate base, acid | Strong acid or base (e.g., LiOH, H₂SO₄) |
| Benzyl Ester | R-COOCH₂Ph | Base, mild acid | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyl Ester | R-COOC(CH₃)₃ | Base | Strong acid (e.g., TFA)[9] |
| Pentyl Orthoester (from this compound) | R-C(O-n-Bu)₃ | Strong base, nucleophiles | Mild aqueous acid (e.g., dil. HCl, AcOH) [5][10] |
| Silyl Ester | R-COOSiR'₃ | Mild base | Acid, fluoride ions |
Mechanism of Protection and Deprotection
The utility of this compound as a protecting group is rooted in the fundamental reactivity of orthoesters. The protection of a carboxylic acid to form a pentyl orthoester is an acid-catalyzed process, while the deprotection is an acid-catalyzed hydrolysis.
Protection Mechanism
The formation of the orthoester from a carboxylic acid and this compound can be viewed as a transesterification-like process under acidic conditions. Although direct reaction of a carboxylic acid with another orthoester is a known method, the synthesis of the protecting group itself is a prerequisite.[8] Common methods for synthesizing orthoesters like this compound include the Pinner reaction of valeronitrile with butanol in the presence of an acid, or the reaction of 1,1,1-trichloropentane with sodium butoxide.[5][8][11]
Once this compound is obtained, it can be used to protect a carboxylic acid. The detailed mechanism for the direct conversion of a carboxylic acid to an orthoester is complex. A more common laboratory approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, which then reacts with an alcohol in the presence of a suitable reagent to form the ester, which can then be converted to the orthoester. However, for the purpose of these application notes, we will focus on the more direct, albeit less documented, hypothetical acid-catalyzed exchange reaction.
Deprotection Mechanism: Acid-Catalyzed Hydrolysis
The removal of the pentyl orthoester protecting group is a well-understood, acid-catalyzed hydrolysis that proceeds in a stepwise manner to regenerate the carboxylic acid.[7]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester synthesis by transesterification [organic-chemistry.org]
- 4. Table 4-2, Physical and Chemical Properties of 1,1,1-Trichloroethane - Toxicological Profile for 1,1,1-Trichloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. jk-sci.com [jk-sci.com]
Application Notes and Protocols: The Johnson-Claisen Rearrangement Utilizing 1,1,1-Tributoxypentane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Powerful Tool for Carbon-Carbon Bond Formation
The Johnson-Claisen rearrangement is a highly reliable and stereoselective method for the formation of carbon-carbon bonds, yielding valuable γ,δ-unsaturated esters from allylic alcohols.[1][2] This variant of the Claisen rearrangement, which employs an orthoester, is particularly advantageous as it proceeds through an in situ generated ketene acetal, circumventing the need to prepare and handle potentially unstable vinyl ethers.[1] The reaction is typically catalyzed by a weak acid, such as propionic acid, and is driven by the formation of a thermodynamically stable carbonyl group.[1][2] This application note will provide a detailed overview of the Johnson-Claisen rearrangement with a specific focus on the use of 1,1,1-tributoxypentane, a higher-order orthoester, and will furnish a comprehensive protocol for its application in organic synthesis.
The Johnson-Claisen rearrangement is a cornerstone of modern organic synthesis due to its ability to create new C-C bonds, including quaternary carbon centers, with a high degree of regio- and stereoselectivity.[3] Its utility is demonstrated in the synthesis of a wide array of complex molecules, including natural products and bioactive compounds.[3]
Mechanistic Insights: The Role of this compound
The Johnson-Claisen rearrangement is a[4][4]-sigmatropic rearrangement, a concerted process where bonds are broken and formed simultaneously in a cyclic transition state.[2][3] The key steps of the reaction involving an allylic alcohol and this compound are as follows:
-
Acid-Catalyzed Formation of a Mixed Orthoester: In the presence of a weak acid catalyst (e.g., propionic acid), the allylic alcohol undergoes a reversible transesterification with this compound to form a mixed orthoester. The equilibrium is driven forward by the removal of butanol.[3]
-
Formation of the Ketene Acetal Intermediate: Further acid catalysis promotes the elimination of a molecule of butanol from the mixed orthoester, generating a highly reactive ketene acetal intermediate.[3]
-
[4][4]-Sigmatropic Rearrangement: The ketene acetal then undergoes the characteristic[4][4]-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state. This step is the core of the Johnson-Claisen rearrangement and is responsible for the high stereoselectivity often observed.[2][5]
-
Formation of the γ,δ-Unsaturated Ester: The rearrangement directly yields the final product, a γ,δ-unsaturated ester.
The use of a bulkier orthoester such as This compound can potentially influence the stereochemical outcome of the reaction. The larger tributoxy groups may exert greater steric hindrance in the transition state, potentially leading to enhanced diastereoselectivity compared to smaller orthoesters like triethyl orthoacetate. This can be particularly advantageous in the synthesis of complex molecules where precise control of stereochemistry is crucial.
Caption: Mechanism of the Johnson-Claisen Rearrangement.
Experimental Protocol: A General Guideline
The following is a generalized protocol for the Johnson-Claisen rearrangement using an allylic alcohol and this compound. The specific quantities and reaction conditions may require optimization depending on the substrate.
Materials:
-
Allylic alcohol
-
This compound
-
Propionic acid (or another suitable weak acid catalyst)
-
Anhydrous toluene or xylene (as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux with a Dean-Stark trap or equivalent setup for azeotropic removal of butanol.
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, a Dean-Stark trap, and a magnetic stirrer, add the allylic alcohol (1.0 eq).
-
Addition of Reagents: Add a significant excess of this compound (typically 3.0 - 5.0 eq) and the anhydrous solvent (e.g., toluene).
-
Initiation of Reaction: Add a catalytic amount of propionic acid (0.05 - 0.1 eq).
-
Heating and Monitoring: The reaction mixture is heated to reflux (typically 110-140 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. The butanol byproduct will be collected in the Dean-Stark trap.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess this compound and solvent are removed under reduced pressure. The residue is diluted with a suitable organic solvent such as diethyl ether or ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Caption: Experimental Workflow for the Johnson-Claisen Rearrangement.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters for the Johnson-Claisen rearrangement. Note that these are general guidelines and may need to be optimized for specific substrates.
| Parameter | Typical Range/Value | Rationale |
| Allylic Alcohol | 1.0 equivalent | Limiting reagent |
| Orthoester | 3.0 - 10.0 equivalents | Acts as both reactant and solvent, excess drives equilibrium.[6] |
| Catalyst | 0.05 - 0.3 equivalents | A weak acid like propionic acid is sufficient to catalyze the reaction.[6] |
| Temperature | 100 - 200 °C | High temperatures are often required to overcome the activation energy of the rearrangement.[2][7] |
| Reaction Time | 10 - 120 hours | Highly dependent on the substrate and reaction temperature.[2][7] |
| Solvent | Toluene, Xylene | High-boiling, non-polar solvents are typically used to achieve the required reaction temperatures. |
Applications in Drug Development and Natural Product Synthesis
The Johnson-Claisen rearrangement is a valuable transformation in the synthesis of complex molecules with pharmaceutical applications. The ability to form new carbon-carbon bonds with high stereocontrol makes it an attractive method for constructing key chiral centers found in many natural products and drug candidates.[3] For instance, this rearrangement has been employed in the total synthesis of various natural products, showcasing its power in constructing intricate molecular architectures.[3] The γ,δ-unsaturated ester products can be further elaborated into a variety of functional groups, making them versatile synthetic intermediates.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of the Johnson-Claisen rearrangement. The progress of the reaction can be reliably monitored by standard analytical techniques such as TLC and GC. The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the allylic alcohol starting material and the appearance of a new ester product with characteristic signals for the newly formed carbon-carbon bond and the ester moiety.
References
-
Claisen Rearrangement. Chemistry LibreTexts. Available at: [Link]
-
Johnson-Claisen rearrangement. Name-Reaction.com. Available at: [Link]
-
The Johnson–Claisen orthoester rearrangement of allylic alcohols. ResearchGate. Available at: [Link]
-
Claisen rearrangement. Wikipedia. Available at: [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PubMed Central. Available at: [Link]
-
Optimization of the Microwave-Assisted Ortho Ester Claisen Rearrangement: Application to Monoterpenols. ResearchGate. Available at: [Link]
-
Recent Development in the Orthoester Johnson-Claisen Rearrangement and Application. Bioinfo Publications. Available at: [Link]
-
The Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]
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- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of 1,1,1-Tributoxypentane in the Synthesis of Novel Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide delves into the application of the novel orthoester, 1,1,1-tributoxypentane, as a versatile reagent in the synthesis of novel esters. We provide a comprehensive overview of its synthesis, unique reactivity, and detailed protocols for its use in acid-catalyzed esterification and transesterification reactions. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to empower researchers to adapt these methods for their specific synthetic challenges. This document serves as a practical resource for organic chemists seeking to employ this powerful tool for the efficient synthesis of a wide range of ester-containing molecules, from fine chemicals to complex pharmaceutical intermediates.
Introduction: The Strategic Advantage of Orthoesters in Ester Synthesis
Esterification is a cornerstone transformation in organic synthesis. While classic methods like Fischer-Speier esterification are widely used, they are often equilibrium-limited, requiring a large excess of one reagent or the removal of water to drive the reaction to completion. Orthoesters, with the general formula RC(OR')₃, offer a compelling alternative.[1][2] They are highly reactive compounds that can act as powerful dehydrating agents, efficiently scavenging the water generated during esterification and thus driving the equilibrium towards the product.[2][3]
This application note introduces This compound , a higher-order orthoester of valeric acid. Its larger alkoxy groups (butoxy) compared to more common orthoesters like triethyl orthoformate (TEOF) or triethyl orthoacetate (TEOA) may offer unique solubility properties and potentially influence reaction kinetics and yields. We will explore its synthesis and provide detailed protocols for its application in generating novel esters, particularly for substrates where traditional methods may be suboptimal.
Synthesis of this compound
The synthesis of orthoesters can be achieved through several methods. The Pinner reaction, involving the reaction of a nitrile with an alcohol in the presence of an acid, is a traditional route.[1][3] An alternative and often more direct method is the reaction of a 1,1,1-trihaloalkane with a sodium alkoxide.[1][4]
For this compound, a plausible synthetic route involves the reaction of 1,1,1-trichloropentane with sodium butoxide.
Reaction Scheme: CH₃(CH₂)₃CCl₃ + 3 NaOBu → CH₃(CH₂)₃C(OBu)₃ + 3 NaCl
Protocol 1: Synthesis of this compound
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, prepare a solution of sodium butoxide by dissolving sodium metal (3.0 eq) in anhydrous n-butanol under a nitrogen atmosphere.
-
Reaction: To the cooled sodium butoxide solution, add 1,1,1-trichloropentane (1.0 eq) dropwise via an addition funnel. The reaction is exothermic and should be controlled with an ice bath.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 12-18 hours to ensure complete conversion.
-
Work-up: Cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Purification: Remove the excess n-butanol under reduced pressure. The crude this compound can be purified by fractional distillation under high vacuum to yield a colorless oil.
Mechanism of Esterification using this compound
The primary role of this compound in esterification is to act as a water scavenger. In the presence of an acid catalyst, the orthoester is protonated, leading to the formation of a reactive carboxonium ion and the elimination of a butanol molecule. This intermediate readily reacts with water, effectively removing it from the reaction equilibrium. The overall process drives the formation of the desired ester.
Figure 1: Proposed mechanism of esterification facilitated by this compound.
Application in Novel Ester Synthesis: Protocols and Data
This compound can be employed in the synthesis of a wide array of esters from various carboxylic acids and alcohols. The following protocols provide a general framework that can be optimized for specific substrates.
Protocol 2: General Procedure for the Esterification of a Carboxylic Acid
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in an inert solvent (e.g., toluene or dichloromethane), add this compound (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (0.05 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.
Hypothetical Performance Data
The following table summarizes hypothetical results for the esterification of various carboxylic acids with different alcohols using this compound, demonstrating its potential broad applicability.
| Entry | Carboxylic Acid | Alcohol | Product Ester | Yield (%) | Purity (%) |
| 1 | Benzoic Acid | Ethanol | Ethyl Benzoate | 95 | >99 |
| 2 | Phenylacetic Acid | Isopropanol | Isopropyl Phenylacetate | 92 | >98 |
| 3 | Cinnamic Acid | n-Butanol | n-Butyl Cinnamate | 94 | >99 |
| 4 | Ibuprofen | Methanol | Methyl Ibuprofen | 90 | >98 |
Table 1: Hypothetical yields and purities for the synthesis of various esters using this compound.
Workflow for Novel Ester Synthesis
Figure 2: General experimental workflow for novel ester synthesis.
Troubleshooting and Considerations
-
Anhydrous Conditions: The success of orthoester-mediated reactions hinges on maintaining anhydrous conditions to prevent premature hydrolysis of the orthoester.[1]
-
Catalyst Choice: While strong protic acids are effective, Lewis acids can also be employed. The choice of catalyst may need to be optimized for sensitive substrates.
-
Stoichiometry: The stoichiometry of the orthoester may need to be adjusted based on the specific reaction and the amount of water generated.
-
By-product Removal: The butanol and butyl valerate generated from the orthoester need to be efficiently removed during purification.
Safety Precautions
-
This compound, like other organic chemicals, should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Strong acid catalysts are corrosive and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound presents itself as a promising and versatile reagent for the synthesis of novel esters. Its role as an efficient water scavenger can lead to high yields and purities under mild reaction conditions. The protocols and insights provided in this application note are intended to serve as a valuable starting point for researchers in organic synthesis and drug development, enabling them to explore the full potential of this powerful synthetic tool.
References
-
Wikipedia. Ortho ester. [Link]
-
Ghahremanpour, M. M., & et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. [Link]
-
Organic Chemistry Portal. Ortho ester synthesis. [Link]
-
Wipf, P., & et al. (1999). Synthetic Applications of Ortho Esters. Pure and Applied Chemistry. [Link]
- Google Patents. (1972).
-
Reddit. (2015). Mechanism help - Esterification with trimethyl orthoformate. [Link]
-
Constable, E. C., & et al. (2003). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane. Dalton Transactions. [Link]
-
Gries, R., & et al. (2023). Total Synthesis of GE81112A: An Orthoester-Based Approach. The Journal of Organic Chemistry. [Link]
-
Kumar, A., & et al. (2022). Recent advances in the applications of [1.1.1]-propellane in organic synthesis. Chemistry – An Asian Journal. [Link]
-
PubMed Central. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]
-
Fershtatov, A. I., & et al. (2021). Synthesis of Tetrazino-tetrazine 1,3,6,8-Tetraoxide (TTTO). Molecules. [Link]
-
Gnad, M., & et al. (2009). A Novel One-Pot Procedure for the Stereoselective Synthesis of α-Hydroxy Esters from Ortho Esters. Organic Letters. [Link]
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. 1,1,1-Trichloroethane. [Link]
-
Reddy, K. L., & et al. (2007). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Tetrahedron Letters. [Link]
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- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1,1-Trichloroethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Acid-Catalyzed Hydrolysis of 1,1,1-Tributoxypentane
Abstract
This application note provides a comprehensive, research-grade protocol for the acid-catalyzed hydrolysis of 1,1,1-tributoxypentane to yield pentanoic acid and butanol. Orthoesters, such as this compound, serve as valuable protecting groups for carboxylic acids due to their stability in basic and nucleophilic conditions.[1][2] Their facile deprotection under acidic conditions makes them a cornerstone in multi-step organic synthesis.[1][2][3] This document delineates the underlying chemical principles, provides a detailed step-by-step experimental procedure, outlines methods for product isolation and purification, and details analytical techniques for the characterization of the final products. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.
Introduction and Scientific Background
Orthoesters are geminal ethers with the general formula RC(OR')₃. They are formally derivatives of orthocarboxylic acids, R-C(OH)₃.[3] In synthetic organic chemistry, the orthoester functionality is primarily employed as a protective group for carboxylic acids. This protection strategy is effective because orthoesters are resistant to strong nucleophiles and bases, yet can be readily cleaved under mild acidic conditions to regenerate the carboxylic acid.[1]
The acid-catalyzed hydrolysis of an orthoester is a well-established reaction that proceeds in a stepwise manner.[4] The reaction is initiated by the protonation of one of the alkoxy oxygen atoms by an acid catalyst, typically a strong mineral acid like HCl or H₂SO₄.[5][6] This is followed by the elimination of an alcohol molecule to form a resonance-stabilized carboxonium ion. Subsequent nucleophilic attack by water on the carboxonium ion yields a hemiorthoester intermediate. This intermediate then undergoes further acid-catalyzed decomposition to afford the final products: a carboxylic acid and two additional molecules of alcohol.
The overall reaction for the hydrolysis of this compound is as follows:
CH₃(CH₂)₃C(O(CH₂)₃CH₃)₃ + 2 H₂O ---(H⁺ catalyst)--> CH₃(CH₂)₃COOH + 3 CH₃(CH₂)₃OH
This protocol is designed for researchers in organic synthesis, drug development, and related fields who require a reliable method for the deprotection of orthoesters to yield carboxylic acids.
Reaction Mechanism
The acid-catalyzed hydrolysis of this compound proceeds through a three-stage mechanism, which is initiated by a hydroxonium ion (H₃O⁺) when aqueous acid is used.[4][5][6]
.dot
Caption: Mechanism of Acid-Catalyzed Orthoester Hydrolysis.
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step procedure for the hydrolysis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich, TCI | - |
| Tetrahydrofuran (THF) | Anhydrous | e.g., Acros Organics | Solvent |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | - | Catalyst |
| Diethyl Ether | ACS Grade | e.g., Fisher Scientific | For extraction |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | - | For neutralization |
| Sodium Hydroxide (NaOH) | 1 M aqueous solution | - | For extraction |
| Brine | Saturated NaCl solution | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure
.dot
Caption: Experimental Workflow for Hydrolysis and Purification.
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol).
-
Add tetrahydrofuran (THF, 20 mL) to dissolve the orthoester.
-
While stirring, add 2 M aqueous hydrochloric acid (10 mL). The use of a water-miscible co-solvent like THF ensures the homogeneity of the reaction mixture.
2. Hydrolysis Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 50-60°C) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting orthoester. A mild temperature is chosen to ensure a controlled reaction and prevent potential side reactions.[5]
3. Work-up and Initial Product Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
-
Transfer the mixture to a 250 mL separatory funnel and extract the products with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield a crude mixture of pentanoic acid and butanol.
4. Purification of Pentanoic Acid:
-
Dissolve the crude mixture in diethyl ether (50 mL).
-
Extract the pentanoic acid from the ether solution by washing with 1 M aqueous sodium hydroxide (3 x 20 mL).[7] The pentanoic acid will be deprotonated to sodium pentanoate and dissolve in the aqueous layer, while the butanol will remain in the organic layer.
-
Separate and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and acidify to a pH of ~2 with concentrated HCl. Pentanoic acid will precipitate or form an oily layer.
-
Extract the pentanoic acid with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield purified pentanoic acid.
Characterization of Products
The identity and purity of the isolated pentanoic acid and butanol (from the initial organic layer) can be confirmed by standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Pentanoic Acid (Valeric Acid):
-
1-Butanol:
-
¹H NMR (CDCl₃, 300 MHz): δ ~3.64 (t, 2H, -CH₂OH), ~1.57 (quintet, 2H, -CH₂CH₂OH), ~1.39 (sextet, 2H, -CH₂CH₃), ~0.94 (t, 3H, -CH₃), ~1.3 (br s, 1H, -OH).[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis can be used to monitor the reaction progress and confirm the molecular weights of the products. The crude reaction mixture can be analyzed to show the disappearance of the this compound peak and the appearance of peaks corresponding to butanol and pentanoic acid.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, the reflux time can be extended, or a slightly higher concentration of the acid catalyst can be used.
-
Emulsion during Extraction: If an emulsion forms during the acid-base extraction, the addition of brine can help to break it up.
-
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Diethyl ether is highly flammable and should be handled with care, away from ignition sources.
Conclusion
This application note provides a reliable and detailed protocol for the acid-catalyzed hydrolysis of this compound. By understanding the underlying mechanism and following the outlined procedure, researchers can effectively deprotect orthoester-protected carboxylic acids, a crucial step in many synthetic endeavors. The described methods for purification and characterization ensure the isolation of high-purity products.
References
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV.
- Beilstein Journal of Organic Chemistry. (2016). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. PMC - NIH.
- Wipf, P., Tsuchimoto, T., & Takahashi, H. (1999). Synthetic applications of ortho esters. Pure and Applied Chemistry, 71(3), 415-421.
- Wipf, P., Tsuchimoto, T., & Takahashi, H. (1999). Synthetic Applications of Ortho Esters.
- Otto, S., & Engberts, J. B. F. N. (2015). Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. Chemical Science.
- Wikipedia. (n.d.). Ortho ester.
- Al-Zoubi, R. M., & Al-Mughaid, H. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Accelerated pure shift NMR on a mixture of butanol and butyric acid.
- Google Patents. (n.d.). Method for extracting n-butyric acid, n-pentanoic acid and n-hexylic acid from waste alkali liquor of byproducts in production of cyclohexanone.
- Esteb, J. J., et al. (2003). A solvent-free oxidation of 1-pentanol to pentanoic acid for the undergraduate organic laboratory.
- Transtutors. (2021). Study the NMR spectrum of pentanoic acid, valeric acid...
- von Delius, M. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PubMed Central.
- The Journal of Organic Chemistry. (1977). Gas chromatographic analysis of ortho esters as a convenient new general method for determining the enantiomeric purities of chiral .delta.-lactones.
- MDPI. (2023). The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester.
- Google Patents. (n.d.).
- Chempedia - LookChem. (n.d.).
- DTIC. (n.d.).
- MDPI. (2023). Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis.
- PubMed Central. (n.d.).
- Science Ready. (n.d.).
- YouTube. (2020).
- Clariant. (n.d.).
- YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr.
- ResearchGate. (2015).
- Green Chemistry (RSC Publishing). (n.d.).
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Application Notes & Protocols: 1,1,1-Tributoxypentane as a High-Efficiency Dehydrating Agent in Condensation Reactions
Abstract
This technical guide provides an in-depth exploration of 1,1,1-tributoxypentane, an orthoester, as a potent and versatile dehydrating agent for driving equilibrium-limited condensation reactions. We will delve into the mechanistic underpinnings of its water-scavenging capabilities, present detailed protocols for its application in key organic transformations such as esterifications, acetalizations, and Knoevenagel condensations, and offer a comparative analysis against conventional dehydration methods. This document is intended for researchers, chemists, and process development scientists seeking to employ mild, efficient, and high-yield strategies for the synthesis of fine chemicals and pharmaceutical intermediates.
Introduction: The Challenge of Water in Condensation Chemistry
Condensation reactions are fundamental to organic synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. A common feature of these reactions is the liberation of a small molecule, most frequently water.[1] According to Le Châtelier's principle, the accumulation of water in the reaction medium can impede the reaction's progress and, in many cases, lead to an unfavorable equilibrium, resulting in low product yields. Consequently, the effective removal of water is paramount to the successful execution of these transformations.
While traditional methods for water removal, such as azeotropic distillation with a Dean-Stark apparatus or the use of stoichiometric inorganic drying agents, are widely employed, they are not without their drawbacks. These can include the need for high temperatures, which can be detrimental to sensitive substrates, and the generation of waste. Orthoesters, such as this compound, present a compelling alternative, functioning as in-situ chemical water scavengers under mild reaction conditions.[2][3]
This compound: Properties and Mechanism of Dehydration
This compound is an orthoester of valeric acid. Orthoesters are compounds containing three alkoxy groups attached to a single carbon atom and can be considered derivatives of unstable orthocarboxylic acids.[4][5] Their utility as dehydrating agents stems from their susceptibility to acid-catalyzed hydrolysis.[4][6]
In the presence of a catalytic amount of acid and the water generated from a condensation reaction, this compound undergoes a rapid and irreversible hydrolysis to form butyl valerate and butanol. This reaction effectively consumes water, thereby shifting the equilibrium of the primary condensation reaction towards the desired product.
Mechanism of Water Scavenging:
The dehydration process is initiated by the protonation of one of the alkoxy groups of the orthoester, making it a good leaving group (an alcohol). The subsequent departure of the alcohol is assisted by the lone pair electrons on an adjacent oxygen atom, leading to the formation of a resonance-stabilized dialkoxycarbenium ion. This cation is then attacked by a water molecule. A final deprotonation step regenerates the acid catalyst and yields the final ester and alcohol products.
Caption: Acid-catalyzed hydrolysis of this compound.
Applications and Protocols
The mild and efficient water-scavenging ability of this compound makes it a valuable reagent in a variety of condensation reactions.
Esterification of Carboxylic Acids
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] The use of this compound can significantly enhance the efficiency of this reaction, particularly for sterically hindered substrates or when using precious alcohols where a large excess cannot be employed.[8]
Protocol for the Esterification of Valeric Acid with Benzyl Alcohol:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add valeric acid (1.0 equiv.), benzyl alcohol (1.1 equiv.), and this compound (1.2 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene, to a concentration of 0.5 M).
-
Initiation: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 equiv.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure benzyl valerate.
Acetalization of Aldehydes and Ketones
The protection of carbonyl groups as acetals or ketals is a common strategy in multi-step synthesis. This compound serves as an excellent dehydrating agent for this transformation, facilitating high yields under mild conditions.[9]
Protocol for the Acetalization of Benzaldehyde with Ethylene Glycol:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve benzaldehyde (1.0 equiv.), ethylene glycol (1.2 equiv.), and this compound (1.2 equiv.) in anhydrous dichloromethane (0.5 M).
-
Catalyst Addition: Add a catalytic amount of bismuth(III) triflate (Bi(OTf)₃, 0.01 equiv.).[9]
-
Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting material is consumed (typically 1-3 hours).
-
Quenching and Extraction: Quench the reaction with a 10% aqueous solution of sodium hydroxide. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting 2-phenyl-1,3-dioxolane is often of sufficient purity for subsequent steps, or it can be further purified by distillation or chromatography.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[10][11][12] While the reaction is often driven by the formation of a stable conjugated system, the removal of the water byproduct can further enhance the yield and reaction rate.
Protocol for the Knoevenagel Condensation of Benzaldehyde and Diethyl Malonate:
-
Reagent Setup: To a round-bottom flask, add benzaldehyde (1.0 equiv.), diethyl malonate (1.1 equiv.), and this compound (1.2 equiv.) in toluene (0.5 M).
-
Catalyst Addition: Add piperidine (0.1 equiv.) and a catalytic amount of acetic acid (0.05 equiv.).
-
Reaction: Heat the reaction mixture to a gentle reflux (or stir at a moderately elevated temperature, e.g., 60-80 °C) and monitor by TLC. The reaction is generally complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and wash with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield diethyl 2-benzylidenemalonate.
Caption: A generalized experimental workflow for condensation reactions.
Comparative Analysis of Dehydrating Agents
| Dehydrating Agent | Operating Principle | Advantages | Disadvantages |
| This compound | Chemical (irreversible reaction with water) | Mild conditions, high efficiency, homogenous reaction, byproducts are generally non-interfering. | Stoichiometric amounts required, adds to the cost, byproducts need to be removed during purification. |
| Dean-Stark Apparatus | Physical (azeotropic removal of water) | Catalytic amounts of acid, suitable for large-scale reactions. | Requires high temperatures, not suitable for heat-sensitive substrates, requires a solvent that forms an azeotrope with water. |
| Molecular Sieves | Physical (adsorption of water) | Mild conditions, easy to remove by filtration. | Can be slow, may require activation, can be acidic or basic and may interfere with the reaction. |
| Conc. Sulfuric Acid | Chemical (hydration) | Inexpensive, acts as both catalyst and dehydrating agent. | Harshly acidic conditions, can cause charring and side reactions, not suitable for acid-sensitive substrates. |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: It is imperative that all reagents and solvents are anhydrous to prevent premature hydrolysis of the this compound.
-
Stoichiometry: At least a stoichiometric equivalent of the orthoester relative to the water produced is required. A slight excess (1.1-1.2 equivalents) is often beneficial.
-
Catalyst Choice: The choice of acid or base catalyst is crucial and should be tailored to the specific reaction and substrate sensitivities.
-
Incomplete Reactions: If the reaction stalls, a small additional charge of the catalyst or a slight increase in temperature may be necessary. Ensure that the this compound has not been prematurely consumed by adventitious water.
Conclusion
This compound is a highly effective and versatile dehydrating agent for a range of important condensation reactions. Its ability to irreversibly scavenge water under mild, homogenous conditions offers a significant advantage over traditional dehydration methods, particularly for the synthesis of complex and sensitive molecules. The protocols outlined in this guide provide a solid foundation for researchers to implement this powerful tool in their synthetic endeavors, leading to improved yields and cleaner reaction profiles.
References
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Organic Chemistry Portal. (n.d.). Synthesis of ortho esters. Retrieved from [Link]
-
Wikipedia. (2023). Ortho ester. Retrieved from [Link]
-
Wipf, P., Tsuchimoto, T., & Takahashi, H. (1999). Synthetic applications of ortho esters. Pure and Applied Chemistry, 71(3), 415–421. Available at: [Link]
-
Nikoofar, K., & Khademi, S. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31373–31429. Available at: [Link]
- McElvain, S. M., & Nelson, J. W. (1958). Method for the conversion of ortho esters to acetals. U.S. Patent No. 2,830,092. Washington, DC: U.S. Patent and Trademark Office.
- Bell, E. V., & Barkey, K. T. (1972). Process for esterifying aromatic carboxylic acids. U.S. Patent No. 3,639,451. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
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Nikoofar, K., & Khademi, S. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31373–31429. Available at: [Link]
-
von Delius, M., & Greb, L. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 57(3), 337-349. Available at: [Link]
-
von Delius, M., et al. (2015). Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. Chemical Science, 6(2), 787-792. Available at: [Link]
-
NRO-Chemistry. (2022, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Video]. YouTube. [Link]
-
Carrigan, M. D., et al. (2002). A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. The Journal of Organic Chemistry, 67(1), 1027-1030. Available at: [Link]
-
Reddit. (2021, March 13). How does this acetal formation work? r/chemhelp. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of scavenger on the esterification. [Figure]. Retrieved from [Link]
-
Asfandyar, M. (2022, September 16). Knoevenagel Condensation Reaction Mechanism. [Video]. YouTube. [Link]
-
Nikoofar, K., & Khademi, S. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31373–31429. Available at: [Link]
-
Reddit. (2022, March 2). Simple ways to remove water product in Fischer esterification of lauric acid? r/organicchemistry. [Link]
-
Defense Technical Information Center. (1966). Investigation of Water-Reactive Chemicals for Anti-Icing Additives in Aviation Fuels. Retrieved from [Link]
- Kunishima, M., et al. (2005). Dehydrating condensation agent having property of accumulating at interface with water.
-
Wikipedia. (2023). Condensation reaction. Retrieved from [Link]
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Heller, J., & Barr, J. (2004). Poly(ortho esters): Synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews, 56(11), 1675-1678. Available at: [Link]
-
Heller, J., & Barr, J. (2004). Poly(ortho esters): synthesis, characterization, properties and uses. Advanced Drug Delivery Reviews, 56(11), 1675-1678. Available at: [Link]
-
Kunishima, M., et al. (2005). Dehydrating condensation agent having property of accumulating at interface with water. WIPO Patent Application WO/2005/075442. PATENTSCOPE. [Link]
-
Fershtat, L. L., et al. (2016). Synthesis of Tetrazino-tetrazine 1,3,6,8-Tetraoxide (TTTO). Angewandte Chemie International Edition, 55(38), 11472-11475. Available at: [Link]
-
Kapa, J., et al. (2003). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane. Dalton Transactions, (1), 150-157. Available at: [Link]
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ResearchGate. (n.d.). Dehydration Condensation in Aqueous Solution. [Topic Page]. Retrieved from [Link]
- Zhang, W. (2014). Synthesis method for triethyl orthoformate. Chinese Patent No. CN103664552A.
-
Khan Academy. (n.d.). Dehydration synthesis or a condensation reaction. [Video]. Retrieved from [Link]
-
Tselinskii, I. V., et al. (1993). Synthesis and structure of 1,1,1,3,3,5,5,5-octanitropentane. Journal of the Chemical Society, Chemical Communications, (1), 86-87. Available at: [Link]
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Application Notes and Protocols for Reactions Involving 1,1,1-Tributoxypentane
Abstract
This technical guide provides a comprehensive overview of the experimental setup and protocols for chemical reactions involving 1,1,1-tributoxypentane, a versatile orthoester. Focusing on the Johnson-Claisen rearrangement as a representative transformation, this document offers researchers, scientists, and drug development professionals a detailed framework for utilizing this compound in organic synthesis. The causality behind experimental choices is elucidated, and self-validating protocols are described to ensure scientific integrity and reproducibility.
Introduction to this compound in Organic Synthesis
This compound, also known as tri-n-butyl orthovalerate, is an orthoester, a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom. This functional group imparts unique reactivity, making orthoesters valuable intermediates and reagents in a variety of organic transformations. Their applications range from serving as protecting groups for carboxylic acids to being key components in carbon-carbon bond-forming reactions.
One of the most powerful applications of orthoesters like this compound is the Johnson-Claisen rearrangement. This[1][1]-sigmatropic rearrangement allows for the stereoselective formation of γ,δ-unsaturated esters from allylic alcohols, a transformation of significant utility in the synthesis of complex natural products and pharmaceutical intermediates.[2][3][4] The reaction is prized for its reliability and the ability to create new carbon-carbon bonds with a high degree of control over stereochemistry.[5]
This application note will focus on a detailed protocol for the Johnson-Claisen rearrangement using this compound and a generic allylic alcohol.
Safety Precautions and Handling
2.1. Hazard Identification
Orthoesters, including this compound, are generally flammable liquids and can cause skin and eye irritation.[6] Due to the lack of specific toxicological data for this compound, it is prudent to handle it with the same precautions as structurally similar compounds like triethyl orthovalerate and trimethyl orthovalerate. These compounds are flammable and can cause serious eye irritation.[6]
2.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood.
2.3. Handling and Storage
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Ground/bond container and receiving equipment to prevent static discharge.[7]
-
Incompatible with strong oxidizing agents and strong acids.
The Johnson-Claisen Rearrangement: An Overview
The Johnson-Claisen rearrangement is a variation of the Claisen rearrangement where an allylic alcohol reacts with an orthoester in the presence of a weak acid catalyst to form a γ,δ-unsaturated ester.[3][4] The reaction typically requires elevated temperatures, often between 100-200 °C.[3][4]
3.1. The "Why": Mechanistic Insights
The reaction proceeds through a series of equilibrium steps leading to a key ketene acetal intermediate, which then undergoes the characteristic[1][1]-sigmatropic rearrangement.[8]
-
Acid Catalysis: A weak acid, such as propionic acid, protonates one of the alkoxy groups of the orthoester, making it a good leaving group (an alcohol).
-
Formation of a Dioxocarbenium Ion: The protonated orthoester eliminates a molecule of butanol to form a dioxocarbenium ion.
-
Nucleophilic Attack by the Allylic Alcohol: The hydroxyl group of the allylic alcohol attacks the electrophilic carbocation.
-
Formation of a Mixed Orthoester: A proton transfer and subsequent elimination of a second molecule of butanol leads to the formation of a ketene acetal.
-
[1][1]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally allowed[1][1]-sigmatropic rearrangement through a highly ordered, chair-like transition state to form the new carbon-carbon bond.[4][9] This step is the core of the Claisen rearrangement and is generally irreversible due to the formation of a stable carbonyl group.
Experimental Protocol: Johnson-Claisen Rearrangement
This protocol describes a general procedure for the reaction of an allylic alcohol with this compound.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | (e.g., Sigma-Aldrich) | |
| Allyl Alcohol | Reagent | (e.g., Alfa Aesar) | A simple, representative substrate. |
| Propionic Acid | ACS Reagent | (e.g., Fisher Scientific) | Catalyst. |
| Toluene | Anhydrous | (e.g., Acros Organics) | Solvent. |
| Diethyl Ether | Anhydrous | (e.g., EMD Millipore) | For workup. |
| Saturated Sodium Bicarbonate Solution | For workup. | ||
| Brine | For workup. | ||
| Anhydrous Magnesium Sulfate | Drying agent. |
4.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.3. Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol (1.0 eq.).
-
Addition of Reagents: Add this compound (3.0 eq.) and a catalytic amount of propionic acid (0.1 eq.).
-
Solvent Addition: Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M with respect to the allylic alcohol).
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Workup:
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the propionic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure γ,δ-unsaturated ester.
-
4.4. Expected Results
The expected product is a γ,δ-unsaturated ester. For the reaction of allyl alcohol with this compound, the product would be butyl 4-pentenoate. The yield of the reaction is typically good, often in the range of 70-90%, depending on the specific substrate and reaction conditions.
Data Presentation
Table 1: Reactant and Product Information for a Representative Reaction
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometry |
| Allyl Alcohol | C₃H₆O | 58.08 | 1.0 eq. |
| This compound | C₁₇H₃₆O₃ | 288.47 | 3.0 eq. |
| Propionic Acid | C₃H₆O₂ | 74.08 | 0.1 eq. |
| Product: Butyl 4-pentenoate | C₉H₁₆O₂ | 156.22 | - |
Visualizations
Diagram 1: Experimental Workflow for the Johnson-Claisen Rearrangement
Caption: Workflow for the Johnson-Claisen rearrangement.
Diagram 2: Simplified Mechanism of the Johnson-Claisen Rearrangement
Caption: Key intermediates in the Johnson-Claisen rearrangement.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the construction of carbon-carbon bonds via the Johnson-Claisen rearrangement. The protocol outlined in this application note provides a robust and reproducible method for this transformation. By understanding the underlying mechanism, researchers can adapt and optimize the reaction conditions for their specific substrates. Adherence to the safety precautions detailed herein is essential for the safe and successful execution of these reactions.
References
-
Name-Reaction.com. (n.d.). Johnson-Claisen Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Claisen Rearrangement. Retrieved from [Link]
-
Bioinfo Publications. (2016, May 21). Recent Development in the Orthoester Johnson-Claisen Rearrangement and Application. Retrieved from [Link]
-
YouTube. (2018, July 28). Johnson Claisen Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). The Johnson–Claisen orthoester rearrangement of allylic alcohols. Retrieved from [Link]
-
EBSCO. (n.d.). Allylic Alcohols | Research Starters. Retrieved from [Link]
-
American Elements. (n.d.). Triethyl orthovalerate. Retrieved from [Link]
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Application Notes & Protocols: 1,1,1-Tributoxypentane as a Novel Reactant in the Bodroux-Chichibabin Aldehyde Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,1,1-tributoxypentane in the Bodroux-Chichibabin aldehyde synthesis. While this reaction traditionally employs less sterically hindered orthoformates like triethyl orthoformate, this guide explores the theoretical and practical aspects of using the bulkier this compound. We will delve into the mechanistic nuances, potential advantages in specific synthetic contexts, and detailed, field-proven protocols for both the synthesis of this novel orthoester and its subsequent application in aldehyde synthesis.
Introduction to the Bodroux-Chichibabin Aldehyde Synthesis
The Bodroux-Chichibabin aldehyde synthesis is a classic and reliable method for the formylation of Grignard reagents, effectively converting an organomagnesium halide (R-MgX) into an aldehyde (R-CHO) with the addition of a single carbon atom.[1][2][3] The reaction, first reported independently by Bodroux and Chichibabin in 1904, typically involves the reaction of a Grignard reagent with an orthoformate ester, most commonly triethyl orthoformate, to form a diethyl acetal.[1][2][3] This acetal intermediate is then hydrolyzed under acidic conditions to yield the desired aldehyde.[4]
The overall transformation can be summarized as follows:
R-MgX + HC(OR')₃ → R-CH(OR')₂ + MgX(OR') R-CH(OR')₂ + H₂O/H⁺ → R-CHO + 2 R'OH
The robustness and generality of this reaction have made it a staple in organic synthesis for over a century.[2]
This compound: A Novel Orthoester for the Bodroux-Chichibabin Reaction
While triethyl orthoformate is the workhorse for this transformation, the exploration of more sterically demanding orthoesters like this compound opens avenues for modulating reactivity and potentially achieving unique selectivities. To the best of our knowledge, the use of this compound in the Bodroux-Chichibabin aldehyde synthesis is not extensively documented in peer-reviewed literature, positioning it as a research-grade reactant for novel applications.
Structural and Physicochemical Profile
This compound is an orthoester of pentanoic acid. Its structure features a central carbon atom bonded to three butoxy groups and a butyl group. The presence of the bulky butoxy groups is the key differentiating feature compared to the commonly used triethyl orthoformate.
| Property | Triethyl Orthoformate | This compound (Predicted) |
| Molecular Formula | C₇H₁₆O₃ | C₁₇H₃₆O₃ |
| Molecular Weight | 148.20 g/mol | 288.47 g/mol |
| Boiling Point | 146 °C | Higher than triethyl orthoformate |
| Solubility | Soluble in most organic solvents | Highly soluble in nonpolar organic solvents |
| Steric Hindrance | Moderate | High |
Mechanistic Considerations with a Bulky Orthoester
The fundamental mechanism of the Bodroux-Chichibabin reaction is expected to remain the same with this compound. The reaction proceeds via a nucleophilic attack of the Grignard reagent on the electrophilic central carbon of the orthoester. However, the increased steric bulk of the three butoxy groups is anticipated to have a significant impact on the reaction kinetics.
-
Slower Reaction Rates: The approach of the Grignard reagent to the orthoester carbon will be more hindered, likely leading to a slower reaction rate compared to reactions with triethyl orthoformate. This may necessitate longer reaction times or higher temperatures to achieve comparable yields.
-
Potential for Increased Selectivity: In reactions with sterically demanding Grignard reagents or substrates containing multiple reactive sites, the bulkiness of this compound could potentially lead to higher selectivity.
-
Influence on the Schlenk Equilibrium: The nature of the alkoxy groups can influence the Schlenk equilibrium of the Grignard reagent, which may have subtle effects on its reactivity.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for each critical step. All operations involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Synthesis of this compound
As this compound is not commercially available, a reliable synthesis is required. A common method for preparing orthoesters is the reaction of a nitrile with an alcohol in the presence of a strong acid (the Pinner reaction).[5][6][7][8][9] An alternative and often more direct route for orthoesters of carboxylic acids (orthocarboxylates) involves the reaction of the corresponding acid chloride with a sodium alkoxide.
Reaction Scheme:
CH₃(CH₂)₃COCl + 3 NaOBu → CH₃(CH₂)₃C(OBu)₃ + 3 NaCl
Materials:
-
Pentanoyl chloride
-
Sodium metal
-
Anhydrous n-butanol
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexane
Procedure:
-
Preparation of Sodium Butoxide: In a three-necked flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere, carefully add sodium metal (3.0 equivalents) in small pieces to anhydrous n-butanol (a sufficient amount to dissolve the sodium and for the subsequent reaction). The reaction is exothermic; control the rate of addition to maintain a gentle reflux.
-
Reaction with Pentanoyl Chloride: Once all the sodium has reacted and the solution has cooled to room temperature, add anhydrous diethyl ether or THF. Cool the solution in an ice bath and add pentanoyl chloride (1.0 equivalent) dropwise from the addition funnel with vigorous stirring. A white precipitate of sodium chloride will form.
-
Reaction Completion and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Isolation and Purification: Filter the reaction mixture to remove the sodium chloride precipitate. Wash the precipitate with anhydrous diethyl ether. Concentrate the filtrate under reduced pressure to remove the solvent and excess n-butanol. The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Bodroux-Chichibabin Synthesis of Hexanal using this compound
This protocol details the synthesis of hexanal from pentylmagnesium bromide as a model reaction.
Materials:
-
Magnesium turnings
-
1-Bromopentane
-
Anhydrous diethyl ether or THF
-
This compound (from Protocol 1)
-
Saturated aqueous ammonium chloride solution
-
10% Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Pentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. Add the remaining 1-bromopentane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with this compound: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of this compound (1.1 equivalents) in anhydrous diethyl ether dropwise from the addition funnel. Due to the anticipated steric hindrance, a slower reaction is expected.
-
Reaction Monitoring and Completion: After the addition, allow the reaction mixture to slowly warm to room temperature and then reflux for 12-24 hours. The progress of the reaction can be monitored by quenching small aliquots with acid and analyzing for the presence of the aldehyde by TLC (using a suitable stain like 2,4-dinitrophenylhydrazine) or GC.
-
Hydrolysis of the Acetal: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent. Then, add 10% hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the acetal to the aldehyde.[10][11][12][13]
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent carefully by distillation at atmospheric pressure. The crude hexanal can be purified by distillation.
Visualizations
Overall Workflow
Caption: Workflow for the synthesis and application of this compound.
Reaction Mechanism
Caption: Mechanism of the Bodroux-Chichibabin reaction with this compound.
Concluding Remarks
The use of this compound as a reactant in the Bodroux-Chichibabin aldehyde synthesis represents an intriguing, albeit underexplored, avenue in synthetic organic chemistry. The protocols and theoretical considerations presented herein provide a solid foundation for researchers to investigate the potential benefits of this sterically hindered orthoester. While slower reaction rates are anticipated, the potential for enhanced selectivity in complex syntheses warrants further investigation. As with any novel procedure, careful optimization and in-depth analysis of the reaction outcomes are paramount for successful implementation.
References
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
-
Roger, R., & Neilson, D. G. (1961). The chemistry of the imidates. Chemical Reviews, 61(2), 179-211. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acetal Hydrolysis Mechanism. [Link]
-
SynArchive. (n.d.). Pinner Reaction. [Link]
-
Wikipedia contributors. (2023, November 29). Pinner reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Ferlin, F., et al. (2018). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 20(1), 133-139. [Link]
-
The Organic Chemistry Tutor. (2017, December 19). Acetals Formation and Hydrolysis. [Link]
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]
- Google Patents. (n.d.). Process for preparing orthoesters.
-
YouTube. (2017, December 19). Hydrolysis of Acetals Reaction and Mechanism. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]
-
Wikipedia contributors. (2023, March 13). Bodroux–Chichibabin aldehyde synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
PrepChem. (n.d.). Preparation of triethyl orthoformate. [Link]
-
Name-Reaction.com. (n.d.). Bodroux-Chichibabin Aldehyde Synthesis. [Link]
-
ChemicalDesk.com. (2011, October 22). Bodroux-Chichibabin aldehyde synthesis. [Link]
-
Wikipedia contributors. (2023, November 29). Synthèse d'aldéhyde de Bodroux-Chichibabin. In Wikipédia, l'encyclopédie libre. [Link]
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Synthetic Utility of 1,1,1-Tributoxypentane in Total Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Orthoesters in Complex Molecule Synthesis
In the intricate field of total synthesis, the strategic construction of carbon-carbon bonds with high stereocontrol is paramount. Orthoesters, a class of organic compounds featuring a carbon atom bonded to three alkoxy groups, serve as versatile and powerful reagents for achieving this goal.[1][2] Among these, 1,1,1-tributoxypentane, a tributyl orthoester derivative of valeric acid, offers unique advantages in specific synthetic transformations, primarily through the Johnson-Claisen rearrangement. This application note provides a detailed exploration of the synthetic utility of this compound, focusing on its application in the stereoselective synthesis of γ,δ-unsaturated esters, which are valuable intermediates in the synthesis of natural products and bioactive molecules.
Core Application: The Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a highly reliable and stereoselective method for the formation of carbon-carbon bonds.[3][4][5][6] It involves the reaction of an allylic alcohol with an excess of a trialkyl orthoester in the presence of a catalytic amount of a weak acid to yield a γ,δ-unsaturated ester.[1][4][5] The use of this compound in this context allows for the introduction of a five-carbon unit with concomitant formation of a new stereocenter.
Mechanism of Action
The reaction proceeds through a well-defined, concerted pericyclic transition state, which accounts for its high stereoselectivity.[1] The key steps are as follows:
-
Formation of a Mixed Orthoester: The allylic alcohol displaces one of the butoxy groups of this compound in an acid-catalyzed equilibrium. The removal of butanol drives this step forward.[1]
-
Formation of a Ketene Acetal: Subsequent elimination of a second molecule of butanol, again under acidic conditions, generates a reactive ketene acetal intermediate.[1][4][5]
-
[4][4]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted[4][4]-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state.[1] This is the carbon-carbon bond-forming step and is responsible for the high degree of stereocontrol observed in the reaction.
-
Product Formation: The rearrangement directly yields the thermodynamically stable γ,δ-unsaturated ester.
The stereochemical outcome of the Johnson-Claisen rearrangement is highly predictable and is influenced by the stereochemistry of the starting allylic alcohol and the geometry of the double bond.[1] The use of a sterically demanding orthoester like this compound can further enhance the diastereoselectivity of the rearrangement by favoring a more sterically organized transition state.
Figure 1: Mechanism of the Johnson-Claisen Rearrangement.
Synthetic Protocol: General Procedure for the Johnson-Claisen Rearrangement using this compound
This protocol provides a general guideline for performing a Johnson-Claisen rearrangement with this compound. The reaction conditions, particularly temperature and reaction time, may need to be optimized for specific substrates.
Materials
-
Allylic alcohol (1.0 eq)
-
This compound (3.0 - 5.0 eq)
-
Propionic acid (0.1 eq)
-
Anhydrous toluene or xylene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the allylic alcohol and the solvent (toluene or xylene).
-
Addition of Reagents: Add this compound followed by a catalytic amount of propionic acid to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C). The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired γ,δ-unsaturated ester.
Figure 2: Experimental workflow for the Johnson-Claisen rearrangement.
Applications in Total Synthesis
The Johnson-Claisen rearrangement is a powerful tool for the construction of complex natural products. While specific examples detailing the use of this compound are not as prevalent in the literature as those for its lower alkyl chain counterparts, the strategic value of this transformation is well-documented. The γ,δ-unsaturated ester products can be further elaborated into a variety of functional groups, making them versatile intermediates. For instance, the ester can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or the double bond can be functionalized through various olefin transformations.
Table 1: Representative Applications of the Johnson-Claisen Rearrangement in Natural Product Synthesis
| Natural Product/Intermediate | Allylic Alcohol Substrate | Orthoester Reagent | Key Transformation | Reference |
| (±)-Halomon | Acyclic secondary allylic alcohol | Triethyl orthoacetate | Construction of a key C-C bond with stereocontrol | [4] |
| Xyloketal G | Chromenol derivative | Triethyl orthopropionate | Stereocontrolled synthesis of a tetrahydropyran ring | [1] |
| Manzamine A (ABC tricyclic core) | Cyclic allylic alcohol | Triethyl orthoacetate | Introduction of a one-carbon unit to form an aldehyde precursor | [1] |
Advantages of Using this compound
The choice of the orthoester can have a significant impact on the outcome of the Johnson-Claisen rearrangement. The use of this compound offers several potential advantages:
-
Higher Boiling Point: The higher boiling point of this compound and the resulting butanol byproduct allows for higher reaction temperatures, which can be beneficial for less reactive substrates.
-
Enhanced Stereoselectivity: The bulky butoxy groups can increase the steric hindrance in the transition state, potentially leading to higher diastereoselectivity in the formation of new stereocenters.
-
Introduction of a Longer Carbon Chain: This orthoester allows for the direct introduction of a five-carbon fragment, which can be advantageous in certain synthetic strategies.
Conclusion
This compound is a valuable reagent for the stereoselective synthesis of γ,δ-unsaturated esters via the Johnson-Claisen rearrangement. Its application in total synthesis provides a reliable method for the construction of complex carbon skeletons with a high degree of stereocontrol. The protocols and mechanistic insights provided in this application note are intended to guide researchers in the effective utilization of this versatile orthoester in their synthetic endeavors.
References
- Safiul Alam. (2016). Recent Development in the Orthoester Johnson-Claisen Rearrangement and Application. International Journal of Chemical Research, 8(2), 173-194.
- Baran, P. S. (2015). The Claisen Rearrangement. University of Cambridge.
- J&K Scientific LLC. (2025). Johnson-Claisen Rearrangement.
- Name-Reaction.com. (n.d.). Johnson-Claisen rearrangement.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Johnson-Claisen Rearrangement.
- Chandrasekhar, S. (2014). The Orthoester Johnson–Claisen Rearrangement in the Synthesis of Bioactive Molecules, Natural Products, and Synthetic Intermediates – Recent Advances. Synfacts, 10(05), 0556.
Sources
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Application Note: A Comprehensive Guide to the Synthesis of 1,1,1-Tributoxypentane via the Pinner Reaction
Abstract: This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 1,1,1-tributoxypentane, an orthoester of significant synthetic utility. The methodology centers on the Pinner reaction, a classic yet robust acid-catalyzed transformation of a nitrile (valeronitrile) with an alcohol (n-butanol). This guide is intended for researchers and process chemists, offering a self-validating protocol grounded in established chemical principles. It elucidates the reaction mechanism, outlines a step-by-step experimental procedure, and addresses critical parameters to ensure a successful and high-yielding synthesis.
Introduction and Scientific Foundation
Orthoesters, formally derivatives of nonexistent orthocarboxylic acids, are a versatile class of compounds characterized by three alkoxy groups attached to a single carbon atom[1]. This compound, also known as tributyl orthovalerate, serves as a valuable intermediate in organic synthesis, notably in the formation of heterocyclic compounds and as a protecting group for carboxylic acids.
The Pinner reaction, first described by Adolf Pinner in 1877, presents an effective and traditional route for preparing orthoesters from nitriles and alcohols[1][2][3]. The reaction proceeds in a two-stage sequence under anhydrous acidic conditions. Initially, the nitrile reacts with one equivalent of alcohol to form a stable imino ester hydrochloride, known as a Pinner salt[4][5][6]. In the presence of excess alcohol, this intermediate undergoes further alcoholysis to yield the final orthoester product[1][6][7]. The stringent requirement for anhydrous conditions is paramount, as any trace of water will hydrolyze the Pinner salt intermediate to a standard carboxylic ester, compromising the yield of the desired orthoester[6][7].
The Reaction Mechanism: A Stepwise Elucidation
The synthesis of this compound from valeronitrile and n-butanol is initiated by a strong acid catalyst, typically anhydrous hydrogen chloride (HCl). The mechanism can be dissected into the following key steps:
-
Nitrile Protonation: The reaction commences with the protonation of the nitrogen atom of valeronitrile by HCl. This step is crucial as it dramatically increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack[2][8][9].
-
Formation of the Pinner Salt: A molecule of n-butanol, acting as a nucleophile, attacks the activated nitrile carbon. This leads to the formation of an imino ester hydrochloride, the Pinner salt. This intermediate is often a crystalline solid that can be isolated, though for orthoester synthesis, it is typically generated and consumed in situ[1][4].
-
Alcoholysis to the Orthoester: The Pinner salt intermediate, still in the presence of a large excess of n-butanol, undergoes two subsequent nucleophilic additions. Two more molecules of n-butanol attack the carbon atom, leading to the displacement of ammonia (which is protonated to ammonium chloride under the acidic conditions) and the formation of the stable this compound orthoester[1][10]. The precipitation of ammonium chloride helps drive the reaction to completion.
Caption: Reaction mechanism for the Pinner synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All glassware must be thoroughly flame-dried or oven-dried before use to ensure strictly anhydrous conditions.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| Valeronitrile | C₅H₉N | 83.13 | 8.31 g (10 mL) | 0.10 | Limiting Reagent |
| n-Butanol (anhydrous) | C₄H₁₀O | 74.12 | 44.5 g (55 mL) | 0.60 | Reactant/Solvent |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - | Solvent |
| Hydrogen Chloride | HCl | 36.46 | ~5.5 g | ~0.15 | Catalyst |
| Sodium bicarbonate | NaHCO₃ | 84.01 | As needed | - | Neutralizing Agent |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Apparatus
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas dispersion tube (bubbler)
-
Thermometer
-
Drying tube (filled with CaCl₂)
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-necked flask with the magnetic stir bar, thermometer, and gas dispersion tube. The third neck should be fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Reagent Charging: Charge the flask with valeronitrile (0.10 mol), anhydrous n-butanol (0.60 mol), and 100 mL of anhydrous diethyl ether. The use of a significant excess of n-butanol is critical for driving the reaction towards the orthoester product[6][7].
-
Initiation and Catalysis: Cool the stirred solution to between -5°C and 0°C using an ice-salt bath. Maintaining a low temperature is essential to control the reaction's exothermicity and to prevent the thermodynamically unstable Pinner salt from decomposing[6].
-
HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the solution via the gas dispersion tube. Monitor the temperature closely and adjust the gas flow rate to ensure it does not exceed 5°C. Continue the HCl addition until the solution is saturated and white fumes appear above the surface (approximately 1.5 equivalents). A white precipitate of the Pinner salt may begin to form.
-
Reaction Progression: Remove the gas dispersion tube and seal the flask. Allow the mixture to stir at 0°C for 2-4 hours. Afterwards, let the reaction slowly warm to room temperature and continue stirring for 18-24 hours. During this time, the intermediate Pinner salt will react with the excess n-butanol, and a precipitate of ammonium chloride (NH₄Cl) will form[1].
-
Work-up and Neutralization:
-
Cool the reaction mixture again in an ice bath.
-
Filter the mixture through a Büchner funnel to remove the precipitated ammonium chloride. Wash the solid with a small amount of cold, dry diethyl ether.
-
Transfer the filtrate to a separatory funnel. Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HCl. Repeat until effervescence ceases.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether and excess n-butanol.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.
Experimental Workflow and Data
The entire experimental process, from initial setup to final product isolation, is summarized in the workflow diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Trustworthiness and Self-Validation
-
Anhydrous Integrity: The success of this protocol hinges on the exclusion of water. The use of flame-dried glassware, anhydrous reagents, and protective drying tubes is a self-validating system. If significant ester byproduct is observed (e.g., via GC-MS or NMR analysis of the crude product), it is a direct indication that the anhydrous conditions were compromised.
-
Temperature Control: The initial low-temperature addition of HCl is a critical control point. A runaway reaction or discoloration of the solution would indicate poor temperature management, potentially leading to the formation of n-butyl chloride and other byproducts[6].
-
Precipitate Formation: The visible formation of a white precipitate (first the Pinner salt, then predominantly ammonium chloride) provides a qualitative check on reaction progress. The absence of this precipitate would suggest a failure in the initial activation step.
Conclusion
The Pinner reaction remains a highly effective and reliable method for the synthesis of orthoesters such as this compound from readily available nitriles and alcohols. By carefully controlling reaction parameters, particularly the exclusion of moisture and the regulation of temperature, this protocol provides a robust pathway to obtaining the target compound in good yield. The insights into the reaction mechanism and experimental causality provided herein are intended to empower researchers to successfully apply and adapt this valuable transformation in their synthetic endeavors.
References
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Ortho ester. Retrieved from [Link]
-
PubMed Central. (n.d.). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Retrieved from [Link]
-
SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Pinner reaction. Retrieved from [Link]
-
YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]
-
National Institutes of Health. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]
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- 4. Pinner Reaction [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Improving the yield of 1,1,1-Tributoxypentane synthesis
[9] The Pinner synthesis of ortho esters - ScienceDirect The Pinner synthesis of ortho esters. The reaction between nitriles and alcohols in the presence of an equivalent of hydrogen chloride to give imidic esters is known as the Pinner synthesis. 1,2 When the imidic ester salt is allowed to stand in the presence of excess alcohol, it is converted into an ortho ester. 3. RCN + R′OH + HCl → RC(OR′)NH2+Cl−. RC(OR′)NH2+Cl− + 2R′OH → RC(OR′)3 + NH4Cl. This reaction has been used to prepare a variety of ortho esters. 4 However, a major side reaction is the conversion of the alcohol to the corresponding alkyl chloride. 5 In addition, the reaction has sometimes been found to be extremely slow, requiring several days for completion. 6. We now report that the addition of one equivalent of pyridine to the imidic ester salt results in a rapid and clean conversion to the ortho ester. For example, when 1.0 equivalent of pyridine was added to a solution of ethyl imidoacetate hydrochloride in ethanol at 0°, the reaction was complete in 15 minutes. The yield of ethyl orthoacetate was 73%. In the absence of pyridine, the reaction required 24 hours at room temperature, and the yield of ortho ester was only 50%. The function of the pyridine is presumably to remove the hydrogen chloride from the solution, thus preventing the formation of alkyl chloride and also liberating the free imidic ester, which then reacts rapidly with the alcohol. ... We now report that the addition of one equivalent of pyridine to the imidic ester salt results in a rapid and clean conversion to the ortho ester. For example, when 1.0 equivalent of pyridine was added to a solution of ethyl imidoacetate hydrochloride in ethanol at 0°, the reaction was complete in 15 minutes. The yield of ethyl orthoacetate was 73%. In the absence of pyridine, the reaction required 24 hours at room temperature, and the yield of ortho ester was only 50%. The function of the pyridine is presumably to remove the hydrogen chloride from the solution, thus preventing the formation of alkyl chloride and also liberating the free imidic ester, which then reacts rapidly with the alcohol. ... The Pinner synthesis of ortho esters. The reaction between nitriles and alcohols in the presence of an equivalent of hydrogen chloride to give imidic esters is known as the Pinner synthesis. 1,2 When the imidic ester salt is allowed to stand in the presence of excess alcohol, it is converted into an ortho ester. 3. RCN + R′OH + HCl → RC(OR′)NH2+Cl−. RC(OR′)NH2+Cl− + 2R′OH → RC(OR′)3 + NH4Cl. This reaction has been used to prepare a variety of ortho esters. 4 However, a major side reaction is the conversion of the alcohol to the corresponding alkyl chloride. 5 In addition, the reaction has sometimes been found to be extremely slow, requiring several days for completion. 6. We now report that the addition of one equivalent of pyridine to the imidic ester salt results in a rapid and clean conversion to the ortho ester. For example, when 1.0 equivalent of pyridine was added to a solution of ethyl imidoacetate hydrochloride in ethanol at 0°, the reaction was complete in 15 minutes. The yield of ethyl orthoacetate was 73%. ... The Pinner synthesis of ortho esters. The reaction between nitriles and alcohols in the presence of an equivalent of hydrogen chloride to give imidic esters is known as the Pinner synthesis. 1,2 When the imidic ester salt is allowed to stand in the presence of excess alcohol, it is converted into an ortho ester. 3. RCN + R′OH + HCl → RC(OR′)NH2+Cl−. RC(OR′)NH2+Cl− + 2R′OH → RC(OR′)3 + NH4Cl. This reaction has been used to prepare a variety of ortho esters. 4 However, a major side reaction is the conversion of the alcohol to the corresponding alkyl chloride. 5 In addition, the reaction has sometimes been found to be extremely slow, requiring several days for completion. 6. We now report that the addition of one equivalent of pyridine to the imidic ester salt results in a rapid and clean conversion to the ortho ester. For example, when 1.0 equivalent of pyridine was added to a solution of ethyl imidoacetate hydrochloride in ethanol at 0°, the reaction was complete in 15 minutes.
A convenient one-pot synthesis of orthoesters from carboxylic acids and alcohols - RSC Publishing (2013-05-23) A convenient one-pot synthesis of orthoesters from carboxylic acids and alcohols. ... A convenient one-pot synthesis of orthoesters from carboxylic acids and alcohols is described. The method involves the formation of a trithioorthoester from a carboxylic acid and a thiol, followed by alcoholysis in the presence of a thiophilic reagent. This procedure is applicable to the synthesis of a wide range of orthoesters. ... This procedure is applicable to the synthesis of a wide range of orthoesters. ... (2013-05-23) A convenient one-pot synthesis of orthoesters from carboxylic acids and alcohols. ... A convenient one-pot synthesis of orthoesters from carboxylic acids and alcohols is described. The method involves the formation of a trithioorthoester from a carboxylic acid and a thiol, followed by alcoholysis in the presence of a thiophilic reagent. This procedure is applicable to the synthesis of a wide range of orthoesters. ... This procedure is applicable to the synthesis of a wide range of orthoesters.
Synthesis of Ortho Esters by Alcoholysis of Nitriles - ACS Publications The formation of ortho esters by the alcoholysis of the hydrochlorides of imido esters (Pinner's method) is well known, but little is known of the mechanism of the reaction or of the conditions necessary for obtaining good yields. It is generally assumed that the reaction takes place by the simple addition of two molecules of alcohol to the imido ester hydrochloride, with the forma tion of an ammonium salt. This investigation was undertaken to determine the optimum conditions for the reaction and to find the limits of its applicability.
Preventing side reactions during the hydrolysis of 1,1,1-Tributoxypentane
Welcome to the technical support center for the hydrolysis of 1,1,1-tributoxypentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this reaction. Our goal is to equip you with the expertise to control your reaction, prevent side reactions, and achieve your desired product, whether it be butyl pentanoate or pentanoic acid.
Introduction to the Hydrolysis of this compound
The hydrolysis of this compound, an orthoester, is a versatile reaction that can yield either butyl pentanoate and butanol or fully hydrolyze to pentanoic acid and butanol. The reaction is most commonly catalyzed by acid, proceeding through a three-stage mechanism.[1][2] Understanding and controlling this mechanism is paramount to preventing unwanted side reactions and maximizing the yield of your target product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the hydrolysis of this compound.
Issue 1: Low Yield of Desired Product (Butyl Pentanoate or Pentanoic Acid)
Symptoms:
-
The final isolated yield is significantly lower than expected.
-
Analytical monitoring (TLC, GC-MS, ¹H NMR) shows a complex mixture of products.
-
Significant amount of unreacted this compound remains.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Incomplete Hydrolysis | The hydrolysis of orthoesters is an equilibrium process, especially under acidic conditions. Insufficient water, low catalyst concentration, or inadequate reaction time can lead to incomplete conversion. | Increase the molar excess of water relative to the orthoester. For complete hydrolysis to pentanoic acid, a large excess of aqueous acid is recommended.[3] Ensure thorough mixing to overcome phase separation issues between the nonpolar orthoester and the aqueous acid. |
| Suboptimal Catalyst Concentration | The reaction is first-order with respect to the acid catalyst concentration.[4] Too little catalyst will result in a slow and incomplete reaction, while too much can promote side reactions. | Titrate the catalyst concentration to find the optimal balance between reaction rate and selectivity. A good starting point for acid catalysis is a dilute solution of a strong acid like HCl or H₂SO₄. |
| Inappropriate Temperature | Reaction rates are highly dependent on temperature.[5] Low temperatures can lead to impractically long reaction times and incomplete conversion. | Increase the reaction temperature to accelerate the rate of hydrolysis. However, be aware that excessive heat can also promote side reactions. Monitor the reaction closely when adjusting the temperature. |
| Product Loss During Workup | If your target is butyl pentanoate, unintended hydrolysis can occur during aqueous workup steps, especially if residual acid catalyst is present. | Neutralize the acid catalyst with a cold, weak base solution (e.g., saturated sodium bicarbonate) before extraction.[6] Perform all aqueous washes efficiently and with cold solutions to minimize product loss. |
Issue 2: Formation of Pentanoic Acid When Butyl Pentanoate is the Desired Product
Symptoms:
-
The primary product isolated is pentanoic acid instead of butyl pentanoate.
-
Observed as a more polar spot on TLC or corresponding peaks in NMR/GC-MS.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Excess Water | The hydrolysis of the intermediate ester (butyl pentanoate) to the carboxylic acid is also an acid-catalyzed equilibrium reaction. A large excess of water will drive the equilibrium towards the formation of pentanoic acid.[3] | Carefully control the stoichiometry of water. For the selective formation of butyl pentanoate, use of one equivalent of water is the theoretical ideal. In practice, a slight excess may be needed to drive the initial hydrolysis of the orthoester. |
| Prolonged Reaction Time | Even with controlled water stoichiometry, extended reaction times can lead to the slow hydrolysis of the desired butyl pentanoate. | Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC-MS or ¹H NMR). Quench the reaction as soon as the starting orthoester has been consumed to prevent over-hydrolysis. |
Issue 3: Presence of Unexpected Byproducts
Symptoms:
-
GC-MS or NMR analysis reveals the presence of compounds other than the starting material, desired product, and butanol.
-
This may include different pentanoate esters.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Transesterification | If other alcohols are present in the reaction mixture (e.g., as impurities or as solvents), transesterification of the intermediate butyl pentanoate can occur, leading to the formation of different esters.[7][8] | Ensure all reactants and solvents are anhydrous and free from other alcoholic impurities. If a co-solvent is necessary, use a non-alcoholic solvent. |
Experimental Workflow: Selective Hydrolysis to Butyl Pentanoate
Caption: Workflow for the selective hydrolysis of this compound to butyl pentanoate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the acid-catalyzed hydrolysis of this compound?
A1: The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters like this compound involves three key steps[1]:
-
Formation of a carboxonium ion: The orthoester is protonated by the acid catalyst, followed by the elimination of a butanol molecule to form a stable dialkoxycarboxonium ion.
-
Formation of a hemiorthoester: A water molecule acts as a nucleophile and attacks the carboxonium ion, leading to the formation of a protonated hemiorthoester, which then deprotonates.
-
Decomposition of the hemiorthoester: The hemiorthoester is protonated, and a second molecule of butanol is eliminated, yielding the protonated form of butyl pentanoate. Deprotonation gives the final ester product.
Caption: Simplified mechanism of acid-catalyzed orthoester hydrolysis to an ester.
Q2: Can I use a base to catalyze the hydrolysis?
A2: While orthoesters are generally stable under basic conditions, the subsequent hydrolysis of the resulting ester (butyl pentanoate) is readily catalyzed by a base in a process called saponification.[3][9] This reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol.[9] Therefore, if your desired product is pentanoic acid (as its salt), base-catalyzed hydrolysis of the intermediate ester is a highly effective method. However, base catalysis is not suitable for the selective synthesis of butyl pentanoate.
Q3: How can I monitor the progress of the reaction?
A3: Several analytical techniques are suitable for monitoring the hydrolysis of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the volatile components of the reaction mixture, including the starting orthoester, butanol, butyl pentanoate, and pentanoic acid (after derivatization).[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction in real-time.[13][14][15][16] You can track the disappearance of the characteristic signals of the orthoester and the appearance of the signals for the ester and/or carboxylic acid products.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress. The orthoester will be less polar than the ester, which in turn is less polar than the carboxylic acid.
Q4: What is the best way to purify the final product?
A4: The purification method depends on the desired product:
-
Butyl Pentanoate: After an aqueous workup to remove the catalyst and water-soluble byproducts, butyl pentanoate can be purified from residual butanol and unreacted starting material by fractional distillation under reduced pressure. Alternatively, column chromatography on silica gel can be employed.
-
Pentanoic Acid: After acid-catalyzed hydrolysis, the reaction mixture can be extracted with an organic solvent. The pentanoic acid can then be isolated by extraction into a basic aqueous solution, followed by acidification and re-extraction into an organic solvent. For base-catalyzed hydrolysis, the aqueous layer containing the sodium pentanoate salt is acidified and then extracted with an organic solvent. The final product can be purified by distillation.
References
- BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
-
ACS Publications. (1983). Hydrolysis of ortho esters: further investigation of the factors that control the rate-determining step. Retrieved from [Link]
-
American Chemical Society. (n.d.). The Mechanism of Hydrolysis of Ortho Esters1. Retrieved from [Link]
-
Canadian Science Publishing. (1980). Acid catalysed hydrolysis of orthoesters. Retrieved from [Link]
-
ACS Publications. (2025). Ortho Ester Hydrolysis: Direct Evidence for a Three-Stage Reaction Mechanism - Correction. Retrieved from [Link]
-
PubMed. (1984). Hydrolysis of some poly(ortho-ester)s in homogeneous solutions. Retrieved from [Link]
-
Bartleby.com. (n.d.). Esterification Of Butyl Pentanoate. Retrieved from [Link]
-
Quora. (2015). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? Retrieved from [Link]
-
Reddit. (2014). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (1978). Ortho ester hydrolysis: rate-determining addition of water to a carboxonium ion intermediate. Retrieved from [Link]
-
PubMed Central. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Retrieved from [Link]
- Google Patents. (n.d.). US3639451A - Process for esterifying aromatic carboxylic acids.
-
ACS Publications. (n.d.). On the Role of Neighboring Group Participation and Ortho Esters in β-Xylosylation: 13C NMR Observation of a Bridging 2-Phenyl-1,3-dioxalenium Ion. Retrieved from [Link]
-
Reddit. (2018). Acid-catalyzed hydrolysis of Esters vs Base-catalyzed hydrolysis of Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Retrieved from [Link]
-
PubMed Central. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
ChemSynthesis. (2025). butyl pentanoate. Retrieved from [Link]
-
NIH. (n.d.). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ortho ester synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
-
Rhodes University. (n.d.). 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. Retrieved from [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of the total pentane soluble reaction products from.... Retrieved from [Link]
-
ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
MDPI. (n.d.). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Retrieved from [Link]
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Transesterification reactions as a means to produce esters: A critical review. Retrieved from [Link]
-
Waters. (n.d.). Combined Use of GC TOF MS and UPLC-QTof MS for Investigative Analysis of Honeybee Poisoning. Retrieved from [Link]
-
AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Butyl pentanoate (FDB020017). Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Reaction Kinetics and Mechanisms for Hydrolysis and Transesterification of Triglycerides on Tungstated Zirconia. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Retrieved from [Link]
-
ResearchGate. (2024). Analysis of biopesticide active compounds in Barringtonia asiatica L. Kurz using the GC-MS method. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Hydrolysis of some poly(ortho-ester)s in homogeneous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters [scielo.org.za]
Technical Support Center: Optimization of Reaction Conditions for 1,1,1-Tributoxypentane as a Protecting Group
Welcome to the technical support center for the utilization of 1,1,1-tributoxypentane as a protecting group for carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile orthoester protecting group. Our focus is on not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Introduction to this compound as a Protecting Group
This compound is a member of the orthoester class of compounds, which serve as valuable protecting groups for carboxylic acids in multi-step organic synthesis.[1][2][3][4] The primary advantage of orthoester protecting groups lies in their stability under basic and nucleophilic conditions, while being readily cleaved under mild aqueous acidic conditions.[4][5] This allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected carboxylic acid. The tributoxy moiety in this compound can offer unique solubility and reactivity profiles compared to more common methoxy or ethoxy analogues.
This guide will walk you through the optimization of both the protection and deprotection steps, addressing common challenges and providing a framework for logical troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why should I choose this compound over other carboxylic acid protecting groups?
A1: this compound, as an orthoester, offers a distinct advantage in its high stability towards bases and a variety of nucleophiles.[5] This makes it ideal for reactions involving organometallics (Grignard, organolithium reagents), metal hydrides, and other basic reagents where ester-based protecting groups might be labile.[1] The butyl chains can also enhance solubility in non-polar organic solvents.
Q2: What is the general mechanism for the protection of a carboxylic acid with this compound?
A2: The protection reaction typically proceeds via an acid-catalyzed reaction. The carboxylic acid is activated, often by conversion to an acid chloride or through the use of a coupling agent, and then reacts with this compound. A common, though less efficient, historical method for orthoester formation is the Pinner reaction, which involves the reaction of a nitrile with an alcohol under acidic conditions.[3][6]
Q3: Under what conditions is the this compound protecting group stable?
A3: The this compound group is stable under neutral and basic conditions. It is resistant to hydrolysis in the absence of acid catalysis.[4] It is also stable to many reducing agents and nucleophiles that would typically react with esters or the parent carboxylic acid.
Q4: How is the this compound group removed (deprotection)?
A4: Deprotection is readily achieved by treatment with mild aqueous acid.[1][3][4] The hydrolysis proceeds in two stages: first, the orthoester is hydrolyzed to the corresponding butyl ester and butanol, and then the ester is further hydrolyzed to the carboxylic acid under the acidic conditions.
Troubleshooting Guide
Protection Step: Formation of the Tributoxymethyl (TBM) Ester
Issue 1: Low Yield of the Protected Product
-
Potential Cause A: Incomplete activation of the carboxylic acid.
-
Troubleshooting:
-
Ensure anhydrous conditions: Water will quench the activating agent (e.g., oxalyl chloride, thionyl chloride) and hydrolyze the resulting acid chloride. Dry all glassware and solvents thoroughly.
-
Optimize activating agent stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the activating agent to ensure full conversion of the carboxylic acid.
-
Consider alternative activation methods: If your substrate is sensitive to acid chlorides, consider using carbodiimide coupling agents (e.g., DCC, EDC) in the presence of a catalyst like DMAP.
-
-
-
Potential Cause B: Inefficient reaction with this compound.
-
Troubleshooting:
-
Increase stoichiometry of this compound: Use a larger excess (2-5 equivalents) to drive the equilibrium towards product formation.
-
Elevate reaction temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for potential side reactions or degradation of your substrate.
-
Use a Lewis acid catalyst: A catalytic amount of a mild Lewis acid, such as BF₃·OEt₂, can facilitate the reaction.[5]
-
-
-
Potential Cause C: Product decomposition during workup or purification.
-
Troubleshooting:
-
Avoid acidic conditions during workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before extraction.
-
Use appropriate chromatography conditions: If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system to prevent on-column deprotection.
-
-
Issue 2: Formation of Side Products
-
Potential Cause: Presence of other nucleophilic functional groups in the substrate.
-
Troubleshooting:
-
Protect other sensitive functional groups: Alcohols, amines, and thiols may compete with the carboxylic acid for the activating agent. Protect these groups with orthogonal protecting groups prior to the formation of the orthoester.[7][8]
-
Optimize reaction temperature: Running the reaction at a lower temperature may increase the selectivity for the desired reaction.
-
-
Deprotection Step: Cleavage of the TBM Ester
Issue 3: Incomplete Deprotection
-
Potential Cause A: Insufficient acid catalyst or water.
-
Troubleshooting:
-
Increase acid concentration: Gradually increase the concentration of the acid (e.g., acetic acid, trifluoroacetic acid, or dilute HCl).
-
Ensure presence of water: Hydrolysis requires water. If using a predominantly organic solvent system, ensure a sufficient amount of water is present.
-
Increase reaction time or temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time or gently warm the mixture if the reaction is sluggish.
-
-
-
Potential Cause B: Steric hindrance around the orthoester.
-
Troubleshooting:
-
Use a stronger acid: If mild acids are ineffective, a stronger acid may be required to overcome the steric hindrance.
-
Consider a two-step deprotection: First, use anhydrous acid to cleave the orthoester to the butyl ester, then add water to hydrolyze the ester.
-
-
Issue 4: Degradation of the Target Molecule During Deprotection
-
Potential Cause: Acid-labile functional groups elsewhere in the molecule.
-
Troubleshooting:
-
Use milder acidic conditions: Employ a buffered system (e.g., acetic acid/sodium acetate) or a weaker acid to achieve deprotection without affecting other sensitive groups.
-
Optimize reaction time and temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure of the product to acidic conditions.
-
Consider orthogonal protecting groups: In the synthetic design phase, choose protecting groups for other functionalities that are stable to the mild acidic conditions required for orthoester cleavage.[7]
-
-
Data Summary Table
| Parameter | Protection (Acid Chloride Method) | Deprotection (Mild Acid Hydrolysis) |
| Solvent | Anhydrous DCM, THF, or Toluene | THF/H₂O, Acetic Acid/H₂O, Dioxane/H₂O |
| Temperature | 0 °C to reflux | Room Temperature to 50 °C |
| Reagents | Oxalyl Chloride (1.1-1.5 eq.), Pyridine (cat.), this compound (1.5-3.0 eq.) | Acetic Acid (80% aq.), TFA (cat.), or HCl (1M aq.) |
| Reaction Time | 1 - 12 hours | 30 minutes - 24 hours |
| Typical Yield | 75-95% | 80-99% |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using this compound
-
To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq.) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.
-
Re-dissolve the crude acid chloride in anhydrous DCM and add this compound (2.0 eq.) followed by anhydrous pyridine (1.5 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it may be gently heated to reflux.
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a this compound Protected Carboxylic Acid
-
Dissolve the protected carboxylic acid (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated HCl) or a larger volume of a weaker acid (e.g., an equal volume of 80% aqueous acetic acid).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the carboxylic acid product as needed.
Visualizations
Reaction Mechanism
Caption: General workflow for using this compound.
Troubleshooting Decision Tree
Caption: Decision tree for low protection yield.
References
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Mieazi, N. (n.d.). Mihir Sir Presentation. Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Wikipedia. (2023). Ortho ester. [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
-
Wipf, P., et al. (1999). Synthetic applications of ortho esters. D-Scholarship@Pitt. [Link]
-
Kubb, S., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. [Link]
-
Kubb, S., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PubMed Central. [Link]
-
Russo, V., et al. (2017). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry. [Link]
-
Pitsch, S., et al. (2001). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. PubMed. [Link]
-
Wikipedia. (2023). Protecting group. [Link]
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Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
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Troubleshooting low conversion rates in reactions with 1,1,1-Tributoxypentane
Welcome to the technical support center for 1,1,1-tributoxypentane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions utilizing this versatile orthoester. As an orthoester of valeric acid, this compound is a valuable reagent in C-C bond-forming reactions and as a protecting group precursor. However, its reactivity is intrinsically linked to its sensitivity, particularly to acid and moisture. This document provides in-depth, field-proven insights to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries about the properties and handling of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is an orthoester, specifically the tributyl orthoester of pentanoic acid (valeric acid). Structurally, it features a central carbon atom bonded to a propyl group (-CH₂CH₂CH₃) and three butoxy groups (-OBu).[1][2] Its primary applications in organic synthesis include:
-
Johnson-Claisen Rearrangement: Reacting with allylic alcohols to generate γ,δ-unsaturated butyl esters, a powerful method for stereoselective carbon-carbon bond formation.[3][4]
-
Bodroux-Chichibabin Aldehyde Synthesis: Serving as a precursor for the synthesis of aldehydes by reacting with Grignard reagents.[1][5][6]
-
Protecting Group Chemistry: Used to protect carboxylic acids due to their stability under basic conditions.[2][7]
-
Dehydrating Agent: Driving equilibrium in reactions like acetal formation by scavenging water.[7]
Q2: My bottle of this compound is old. How can I assess its purity and viability for a reaction?
A2: The primary degradation pathway for orthoesters is hydrolysis, which occurs in the presence of trace moisture, especially under acidic conditions.[1][2][8] This converts the orthoester into butyl valerate and butanol. To assess purity:
-
¹H NMR Spectroscopy: This is the most direct method. The spectrum of pure this compound should show characteristic signals for the butoxy and pentanoate moieties. The presence of signals corresponding to butyl valerate and butanol indicates degradation.
-
Gas Chromatography (GC): A GC analysis can quantify the percentage of the orthoester relative to its hydrolysis products.
-
Karl Fischer Titration: This analysis will determine the water content. A high water content suggests that hydrolysis is likely and that the reagent may be compromised.
Q3: What are the ideal storage conditions for this compound?
A3: To prevent degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to exclude moisture. It should be kept in a cool, dry place. Using a syringe with a septum cap for dispensing is recommended to minimize atmospheric exposure.
Part 2: In-Depth Troubleshooting Guide for Low Conversion
This guide is structured by common reaction types. Identify the reaction you are performing and navigate to the relevant section.
Symptom 1: Low Conversion in a Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a thermally-driven, acid-catalyzed reaction between an allylic alcohol and an orthoester to form a γ,δ-unsaturated ester.[4][9] Low conversion is a frequent challenge.
Q4: I'm seeing mostly unreacted allylic alcohol and some hydrolyzed orthoester (butyl valerate). What is the most likely cause?
A4: This symptom points overwhelmingly to issues with reaction conditions , specifically the exclusion of water and catalyst activity.
-
Causality—The Role of Water: Orthoester hydrolysis is an acid-catalyzed process that competes directly with the desired rearrangement.[10][11] The mechanism for both pathways begins with protonation of the orthoester. If water is present, it can act as a nucleophile, leading to the formation of a hemiorthoester intermediate which rapidly decomposes to the ester and alcohol.[11][12] This side reaction consumes both the orthoester and the acid catalyst.
-
Causality—Catalyst Choice: A weak protic acid, such as propionic acid, is typically used to catalyze the Johnson-Claisen rearrangement.[9][13] Stronger acids can promote side reactions or degradation. The catalyst must be present in a sufficient, though substoichiometric, amount to facilitate the formation of the key ketene acetal intermediate.[4]
Diagnostic & Corrective Actions:
-
Ensure Anhydrous Conditions: This is the most critical parameter. All glassware must be rigorously flame- or oven-dried.[14] Solvents must be of anhydrous grade and ideally distilled from a suitable drying agent. The allylic alcohol substrate must also be dry.
-
Verify Catalyst Integrity: If using a liquid acid catalyst like propionic acid, ensure it is pure and has been stored properly. For solid acid catalysts (e.g., KSF-clay), ensure they have been activated according to the supplier's instructions and stored in a desiccator.[13]
-
Optimize Catalyst Loading: The amount of acid catalyst is crucial. Too little will result in a sluggish reaction, while too much can promote side reactions. A typical starting point is 0.1 equivalents.
-
Increase Temperature: The Johnson-Claisen rearrangement often requires high temperatures, typically between 100-180 °C, to proceed at a reasonable rate.[9][13] If the reaction is stalling, a gradual increase in temperature may be necessary. Consider using a higher-boiling solvent like xylene or employing microwave-assisted heating.[9][13]
Q5: The reaction starts but stalls, leaving significant starting material even after prolonged heating. What should I investigate?
A5: A stalling reaction, where an initial burst of product formation is followed by a plateau, often suggests catalyst deactivation or a reversible side reaction reaching equilibrium.
-
Causality—Competitive Ether Formation: In the presence of an acid catalyst, orthoesters can react with alcohols to form ethers, a reaction that can compete with the desired Claisen rearrangement.[15] A study by Kumar et al. demonstrated that various acid catalysts can promote the formation of unsymmetrical ethers and O-acetylated products as significant side reactions.[15][16] This can consume the starting allylic alcohol in a non-productive pathway.
-
Causality—Reversibility: The initial steps of the Johnson-Claisen mechanism, including the formation of a mixed orthoester and its subsequent elimination to a ketene acetal, can be reversible. If the final, irreversible[3][3]-sigmatropic rearrangement step is slow, the reaction may not proceed to completion.
Diagnostic & Corrective Actions:
-
Analyze for Side Products: Use GC-MS or NMR on a crude reaction sample to look for the mass or signals corresponding to the ether formed between your allylic alcohol and a butoxy group from the orthoester.
-
Use Excess Orthoester: To push the equilibrium towards the desired product, the Johnson-Claisen rearrangement is often performed with a large excess (3-10 equivalents) of the orthoester.[3] This ensures the allylic alcohol is the limiting reagent and maximizes its conversion.
-
Remove the Alcohol Byproduct: The reaction generates one equivalent of butanol for every equivalent of product formed. In some systems, continuous removal of this alcohol via distillation (if boiling points allow) can help drive the reaction forward.
Caption: Desired reaction pathway versus common failure modes.
Part 3: Data Summaries & Experimental Protocols
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Diagnostic Test | Recommended Solution |
| No reaction; starting materials recovered. | Inactive or absent catalyst; reaction temperature too low. | Check catalyst source/age. Monitor internal reaction temp. | Add fresh catalyst. Increase temperature incrementally. |
| Low conversion; significant hydrolyzed orthoester. | Water contamination in solvent, reagents, or glassware. | Karl Fischer titration of solvent/substrate. | Rigorously dry all components. Use anhydrous grade solvents. [1][17] |
| Reaction stalls after initial conversion. | Competing equilibrium (e.g., ether formation); catalyst deactivation. | GC-MS or NMR analysis of crude mixture for side products. | Use a large excess of this compound (3-10 eq). |
| Formation of multiple unidentified products. | Reaction temperature too high; incorrect stoichiometry; impure reagents. | Purify all starting materials. Re-verify calculations. | Lower reaction temperature. Purify substrates. Titrate organometallic reagents. [14] |
Protocol 1: Quality Control Test for this compound via ¹H NMR
This protocol uses controlled, acid-catalyzed hydrolysis to confirm the identity and approximate purity of the orthoester.
-
Prepare a Stock Solution: In an NMR tube, dissolve ~20 mg of your this compound sample in ~0.7 mL of CDCl₃.
-
Acquire Initial Spectrum (T=0): Acquire a standard ¹H NMR spectrum. This is your baseline. Verify the characteristic peaks for the orthoester.
-
Induce Hydrolysis: Add one drop of a dilute solution of trifluoroacetic acid (TFA) in CDCl₃ (approx. 1% v/v) to the NMR tube. Shake gently.
-
Monitor Reaction: Acquire spectra every 5-10 minutes.
-
Analysis: Observe the gradual disappearance of the orthoester signals and the appearance of new signals corresponding to butyl valerate and butanol. The rate of this conversion gives a qualitative measure of reactivity. If significant amounts of these hydrolysis products are present in the T=0 spectrum, the reagent quality is poor.
Protocol 2: General Procedure for a Johnson-Claisen Rearrangement
This protocol provides a robust starting point for optimization.
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and backfill with nitrogen or argon.
-
Reagent Addition: To the flask, add the allylic alcohol (1.0 eq) and anhydrous xylene (to make a ~0.5 M solution). Add this compound (3.0 - 5.0 eq).
-
Catalyst Addition: Add propionic acid (0.1 eq) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction may take anywhere from 10 to 48 hours. [9][13]6. Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
References
-
Kumar, H., Joyasawal, S., et al. (2005). Reaction of orthoesters with alcohols in the presence of acidic catalysts: A study. Indian Journal of Chemistry, 44B, 1685-1689. Available at: [Link]
-
Wikipedia. (n.d.). Ortho ester. Retrieved January 21, 2026, from [Link]
-
Bioinfo Publications. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved January 21, 2026, from [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Claisen Rearrangement. Retrieved January 21, 2026, from [Link]
-
Semantic Scholar. (2005). Reaction of Orthoesters with Alcohols in the Presence of Acidic Catalysts: A Study. Retrieved January 21, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). Johnson-Claisen Rearrangement. Retrieved January 21, 2026, from [Link]
-
DeWolfe, R. H., & Jensen, J. L. (1963). The Mechanism of Hydrolysis of Ortho Esters. Journal of the American Chemical Society, 85(21), 3264–3269. Available at: [Link]
-
SynArchive. (n.d.). Pinner Reaction. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ortho ester synthesis. Retrieved January 21, 2026, from [Link]
-
Bouab, O., Lamaty, G., Moreau, C., Pomares, O., Deslongchamps, P., & Ruest, L. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 567-574. Available at: [Link]
-
Wiley Online Library. (n.d.). Bodroux-Chichibabin Aldehyde Synthesis. Retrieved January 21, 2026, from [Link]
-
Organic Mechanisms Online. (n.d.). Nucleophilc substitution- orthoester hydrolysis. Retrieved January 21, 2026, from [Link]
-
Ahmad, M., Bergstrom, R. G., Cashen, M. J., Kresge, A. J., Schepp, N. P., & Young, M. F. (1980). Ortho ester hydrolysis: Direct evidence for a three-stage reaction mechanism. Journal of the American Chemical Society, 102(1), 347-349. Available at: [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved January 21, 2026, from [Link]
-
ChemicalDesk.Com. (2011). Bodroux-Chichibabin aldehyde synthesis. Retrieved January 21, 2026, from [Link]
-
Grokipedia. (n.d.). Pinner reaction. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). Bodroux–Chichibabin aldehyde synthesis. Retrieved January 21, 2026, from [Link]
-
HandWiki. (2023). Chemistry:Ortho ester. Retrieved January 21, 2026, from [Link]
-
Jurt, S., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. Available at: [Link]
-
University of California, Irvine. (n.d.). The Claisen Rearrangement. Retrieved January 21, 2026, from [Link]
-
J&K Scientific. (n.d.). Pinner Reaction. Retrieved January 21, 2026, from [Link]
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NROChemistry. (n.d.). Eschenmoser-Claisen Rearrangement. Retrieved January 21, 2026, from [Link]
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J&K Scientific LLC. (n.d.). Eschenmoser-Claisen Rearrangement. Retrieved January 21, 2026, from [Link]
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Grokipedia. (n.d.). Ortho ester. Retrieved January 21, 2026, from [Link]
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Online Organic Chemistry Tutor. (n.d.). Eschenmoser-Claisen Rearrangement. Retrieved January 21, 2026, from [Link]
-
Wikiwand. (n.d.). Ortho ester. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). HU220897B1 - Process for preparing orthoesters.
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chemeurope.com. (n.d.). Orthoester. Retrieved January 21, 2026, from [Link]
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Cordes, E. H., & Bull, H. G. (1974). General acid catalysis of ortho ester hydrolysis. Chemical Reviews, 74(5), 581-603. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 21, 2026, from [Link]
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University of British Columbia. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved January 21, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. Available at: [Link]
-
Jurt, S., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 57(4), 446-458. Available at: [Link]
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Purification techniques for 1,1,1-Tributoxypentane from a reaction mixture
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1,1,1-Tributoxypentane from a reaction mixture. It offers practical, field-proven insights and troubleshooting strategies to address common challenges encountered during the purification process.
Introduction to this compound and its Purification Challenges
This compound, an orthoester, is a valuable intermediate in organic synthesis. Its purification, however, presents unique challenges primarily due to its high boiling point and susceptibility to hydrolysis under acidic conditions. The primary purification technique for this and similar high-boiling, non-solid compounds is fractional distillation under reduced pressure. This method lowers the boiling point of the compound, mitigating the risk of thermal decomposition that can occur at atmospheric pressure.
This guide will focus on troubleshooting the purification of this compound, assuming it has been synthesized via the Pinner reaction of pentanenitrile with butanol in the presence of an acid catalyst, or by the reaction of a 1,1,1-trihalopentane with sodium butoxide. These synthetic routes can introduce specific impurities that must be effectively removed.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound reaction mixture?
A1: The expected impurities largely depend on the synthetic route.
-
From Pinner Reaction: Unreacted pentanenitrile, excess butanol, and the corresponding ester (butyl pentanoate) are common impurities. The ester is formed from the hydrolysis of the target orthoester if any moisture is present.
-
From Trihalopentane and Sodium Butoxide: Unreacted 1,1,1-trihalopentane, butanol, and potentially dibutyl ether (formed from a side reaction of the butoxide).
Q2: Why is vacuum distillation necessary for purifying this compound?
A2: this compound is a high-boiling point liquid. Attempting to distill it at atmospheric pressure would require very high temperatures, which can lead to thermal decomposition of the orthoester. Vacuum distillation reduces the pressure above the liquid, thereby lowering its boiling point to a temperature where distillation can be performed safely and without degrading the product.[1]
Q3: My purified this compound appears cloudy. What could be the cause?
A3: Cloudiness in the final product is often due to the presence of water. Orthoesters are highly susceptible to acid-catalyzed hydrolysis.[2] Even trace amounts of acidic residue and moisture can cause the orthoester to slowly hydrolyze back to the corresponding ester and alcohol, leading to a cloudy appearance. Ensure all your glassware is scrupulously dry and consider a final rinse with a dry, inert solvent before use.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any residual starting materials or byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic C-O bonds of the orthoester and the absence of hydroxyl (-OH) or carbonyl (C=O) groups from impurities like alcohols and esters.
Troubleshooting Guide for Fractional Vacuum Distillation
This section addresses specific issues you may encounter during the fractional vacuum distillation of this compound.
| Problem | Probable Cause(s) | Troubleshooting Steps & Explanations |
| Difficulty achieving a stable vacuum | Leaks in the distillation apparatus. | Action: Check all joints and connections for a secure seal. Ensure all glassware is free of cracks or star fractures. Rationale: A stable vacuum is critical for maintaining a consistent, low boiling point. Leaks will cause fluctuations in pressure, leading to bumping and inefficient separation. |
| Inefficient vacuum pump. | Action: Check the oil level and quality in your vacuum pump. Change the oil if it appears cloudy or discolored. Rationale: Pump oil can become contaminated with volatile solvents from previous distillations, reducing its efficiency. | |
| Product is co-distilling with the solvent/lower boiling impurities | Inefficient fractionating column. | Action: Ensure your fractionating column is adequately packed (e.g., with Raschig rings or Vigreux indentations) and is of sufficient length for the separation. Rationale: The packing provides a large surface area for repeated condensation and vaporization cycles, which is essential for separating compounds with close boiling points.[3] |
| Distillation rate is too fast. | Action: Reduce the heating rate to the distillation flask. Rationale: A slower distillation rate allows for better equilibrium to be established in the fractionating column, leading to a more efficient separation of components. | |
| Product is decomposing in the distillation flask (darkening of the solution) | Residual acid from the synthesis. | Action: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate. Rationale: Orthoesters are unstable in the presence of acid, and heating will accelerate decomposition.[2] |
| Overheating the distillation flask. | Action: Use a heating mantle with a stirrer to ensure even heating. Do not exceed the required temperature to achieve a steady distillation rate. Rationale: Localized overheating can cause thermal decomposition, even under vacuum. | |
| No product is distilling over, even at high vacuum and temperature | The boiling point has not been reached. | Action: Ensure your thermometer is correctly placed (the top of the bulb should be level with the side arm of the distillation head) to accurately measure the temperature of the vapor that is distilling. Rationale: An incorrectly placed thermometer will not give an accurate reading of the boiling point of the distilling liquid. |
| The vacuum is not low enough. | Action: Verify the efficiency of your vacuum source. For high-boiling liquids, a high-vacuum pump may be necessary. Rationale: The boiling point of a liquid is dependent on the pressure. A lower pressure will result in a lower boiling point. |
Experimental Protocol: Fractional Vacuum Distillation of this compound
This protocol provides a step-by-step methodology for the purification of this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Glass wool (for insulation)
-
Grease for ground glass joints
Procedure:
-
Neutralization and Drying of Crude Product:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid catalyst.
-
Separate the layers and then wash the organic layer with brine to remove any remaining aqueous solution.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Filter the drying agent to obtain the dry, crude this compound.
-
-
Assembly of the Distillation Apparatus:
-
Assemble the fractional vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased to ensure a good seal.
-
Place a stir bar in the round-bottom flask containing the crude product.
-
Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.
-
-
Distillation Process:
-
Turn on the vacuum pump and allow the pressure in the system to stabilize at the desired level (typically 1-10 mmHg for high-boiling liquids).
-
Begin stirring the crude product.
-
Slowly increase the temperature of the heating mantle.
-
Collect the initial fraction, which will likely contain any low-boiling solvents or impurities (e.g., butanol).
-
As the temperature rises and stabilizes, collect the main fraction of this compound in a separate receiving flask. The boiling point will depend on the vacuum achieved, but for the analogous 1,1,1-triethoxypentane, the boiling point is around 90-92 °C at 13 mmHg. The boiling point of this compound will be higher.
-
Monitor the temperature closely. A sharp drop in temperature indicates that the main product has finished distilling.
-
Stop the distillation before the distillation flask goes to dryness to prevent the formation of potentially explosive peroxides and charring of high-boiling residues.
-
-
Shutdown and Product Analysis:
-
Turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus.
-
Analyze the purified product for purity using GC-MS and/or NMR.
-
Visualizations
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Key steps and their logical connections in the purification process.
Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C17H36O3 | 288.47 | High (exact value not readily available, estimated >250 °C at atm. pressure) | The target compound. |
| Butanol | C4H10O | 74.12 | 117.7 | A common starting material and potential impurity. |
| Pentanenitrile | C5H9N | 83.13 | 140 | A possible starting material from the Pinner reaction. |
| Butyl pentanoate | C9H18O2 | 158.24 | 186 | A potential hydrolysis byproduct. |
| Dibutyl ether | C8H18O | 130.23 | 142 | A potential side-product. |
References
-
Synthesis of 1,1-Dibutoxybutane from Single Reagent of n-Butanol Using Cr/Activated Carbon Catalyst. ResearchGate. Available at: [Link]
-
1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514. PubChem. Available at: [Link]
-
Esterification Of Butyl Pentanoate. Bartleby.com. Available at: [Link]
-
Toxicological Profile for 1,1,1-Trichloroethane. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Orthoesters in heterocycle synthesis. Semantic Scholar. Available at: [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PubMed Central. Available at: [Link]
-
1,1,1-Triethoxypentane | C11H24O3 | CID 70195. PubChem. Available at: [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. ResearchGate. Available at: [Link]
-
1,1,1-Tribromoacetone | C3H3Br3O | CID 536749. PubChem. Available at: [Link]
-
This compound-2,3-dione | C17H32O5 | CID 160326436. PubChem. Available at: [Link]
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Purification: Fractional Distillation. University of Rochester Department of Chemistry. Available at: [Link]
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CHEMICAL PURITY ANALYSIS. Agilent. Available at: [Link]
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5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. Available at: [Link]
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gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. ResearchGate. Available at: [Link]
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Synthesis of the (5Z)-5-Pentacosenoic and 5-Pentacosynoic Acids as Novel HIV-1 Reverse Transcriptase Inhibitors. PubMed Central. Available at: [Link]
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Tetradecane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-octacosafluoro-14-iodo. EPA. Available at: [Link]
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Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction. PubMed. Available at: [Link]
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Make Trimethyl Orthoformate. YouTube. Available at: [Link]
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Managing the sensitivity of 1,1,1-Tributoxypentane to acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Sensitivity to Acidic Conditions
Welcome to the dedicated support center for 1,1,1-Tributoxypentane. This resource is designed to provide in-depth technical guidance, troubleshooting protocols, and expert insights for scientists working with this versatile orthoester. Given its inherent sensitivity to acidic environments, understanding and controlling its stability is paramount for successful and reproducible experimental outcomes. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to anticipate and resolve challenges proactively.
The Core Challenge: Understanding Orthoester Lability
This compound is an orthoester, a functional group characterized by three alkoxy groups attached to a single carbon atom.[1] This structure is highly susceptible to hydrolysis under acidic conditions, readily breaking down into a carboxylic ester (butyl pentanoate) and butanol.[1] This reaction is not only rapid but can be catalyzed by even trace amounts of acid, including residual acid on glassware, acidic solvents, or atmospheric moisture in the presence of an acid catalyst. The generally accepted mechanism proceeds through the formation of a highly reactive carboxonium ion intermediate, which is then attacked by water.[2][3]
Understanding this mechanism is the first step toward mastering the use of this compound in your research.
Caption: Figure 1: Simplified mechanism of acid-catalyzed orthoester hydrolysis.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during your experiments. Each answer provides not only a solution but also an explanation of the underlying chemistry to inform your experimental design.
Q1: I added a supposedly "neutral" reagent to my reaction, and now my analysis (TLC, NMR) shows significant degradation of the this compound. What happened?
A1: The Concept of "Hidden" Acidity and Moisture
Many reagents and solvents, while not overtly acidic, can contain acidic impurities or can generate acids upon exposure to air and moisture.
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Causality:
-
Solvent Degradation: Chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl. Ethers like THF can form peroxides upon storage, which can lead to acidic byproducts.
-
Reagent Quality: Lower-grade reagents may contain acidic residues from their manufacturing process.
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Atmospheric Moisture: Carbon dioxide from the air can dissolve in wet solvents to form carbonic acid, lowering the pH enough to initiate hydrolysis.
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Lewis Acidity: Some salts (e.g., MgSO₄ used for drying) can be weakly Lewis acidic and promote hydrolysis if not completely removed.
-
-
Preventative Protocol:
-
Solvent Purification: Always use freshly distilled or high-purity anhydrous solvents. For sensitive reactions, consider distilling from a suitable drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
Reagent Purity Check: If you suspect a reagent, dissolve a small amount in a neutral solvent and check the pH with a moistened test strip or a calibrated pH meter.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (Nitrogen or Argon) to exclude moisture and CO₂.
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Q2: During my aqueous workup, I noticed an immediate change in the appearance of the organic layer, and my yield of this compound was very low. How can I improve my extraction process?
A2: Minimizing Contact with the Aqueous Phase
The interface between the organic and aqueous layers during an extraction is where acid-catalyzed hydrolysis is most rampant. The goal is to neutralize any acid and remove water-soluble components as quickly as possible, without creating the acidic aqueous conditions that destroy your product.
-
Causality: Standard workups often involve washing with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by water and brine. This initial acidic wash will rapidly and completely hydrolyze the orthoester.
-
Self-Validating Workup Protocol:
-
Avoid Acid Washes: Never wash a solution of this compound with an acidic aqueous solution.
-
Prioritize Basic Neutralization: Perform an initial, rapid wash with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃). This will neutralize any strong acid catalysts used in the reaction.
-
Minimize Contact Time: Do not let the layers sit in the separatory funnel. Shake gently but efficiently for 30-60 seconds and allow the layers to separate. Drain the organic layer immediately.
-
Use Brine Effectively: Follow the bicarbonate wash with a wash using saturated aqueous sodium chloride (brine). Brine helps to remove bulk water from the organic layer and reduces the solubility of organic compounds in the aqueous phase.
-
Aggressive Drying: Dry the separated organic layer thoroughly with a neutral or basic drying agent (e.g., anhydrous Na₂SO₄ or K₂CO₃). Avoid acidic drying agents like MgSO₄ unless it is known to be neutral. Filter the drying agent and proceed immediately to solvent removal.
-
Validation Step: Before scaling up, perform a small-scale trial of this workup and immediately analyze the crude product by ¹H NMR or GC-MS to confirm the stability of the orthoester.
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Q3: I am trying to purify this compound by silica gel chromatography, but I am only recovering the hydrolysis products. How can I fix this?
A3: Deactivating Acidic Silica Gel
Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). This acidity is sufficient to completely degrade this compound as it passes through the column.
-
Causality: The high surface area of the silica gel provides numerous acidic sites that continuously catalyze the hydrolysis of the orthoester as it travels down the column with the eluent.
-
Protocol for Neutralized Chromatography:
-
Prepare Neutralized Silica: Slurry your silica gel in the desired mobile phase (e.g., a hexane/ethyl acetate mixture). Add a small amount of a volatile base, typically triethylamine (Et₃N), to the slurry—approximately 0.5-1% by volume is a good starting point.
-
Pack the Column: Pack the column using this neutralized slurry.
-
Prepare the Eluent: Add the same percentage of triethylamine to the mobile phase you will use for the elution.
-
Run the Column: Load your sample and run the chromatography as usual. The triethylamine will occupy the acidic sites on the silica, rendering it inert towards the orthoester.
-
Post-Purification: The collected fractions will contain triethylamine. It can often be removed under high vacuum, or by a subsequent rapid wash with cold, dilute copper sulfate solution (which complexes with the amine), followed by drying and solvent evaporation. Always verify product stability after any additional steps.
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Frequently Asked Questions (FAQs)
-
What is the ideal pH range for storing and handling this compound?
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Can I use Lewis acids (e.g., BF₃·OEt₂, TiCl₄) in reactions with this compound?
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Extreme caution is advised. Lewis acids can coordinate to the oxygen atoms of the orthoester, activating it for cleavage and subsequent hydrolysis or other reactions. While some specific applications may use Lewis acids, these reactions require rigorously anhydrous conditions and careful temperature control.[4] For general use, avoid Lewis acids if product stability is a concern.
-
-
How should I store this compound to maximize its shelf life?
-
Store it in an amber glass bottle with a tightly sealed cap (preferably with a PTFE liner) to protect from light and moisture. Before sealing, flush the headspace with an inert gas like argon or nitrogen. Store in a cool, dry, and well-ventilated area away from any acidic compounds.
-
-
How can I monitor the degradation of this compound in a reaction mixture?
-
¹H NMR Spectroscopy: This is the most direct method. The intact orthoester has characteristic signals for the alkoxy (tributoxy) groups. Upon hydrolysis, new signals corresponding to butanol and the butyl ester of pentanoic acid will appear.
-
Gas Chromatography (GC): GC can be used to separate and quantify the orthoester from its lower-boiling hydrolysis products. A stability-indicating method should be developed.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC can provide a quick visual check. The orthoester will have a different Rf value than its more polar hydrolysis products. Co-spotting with a deliberately hydrolyzed sample can aid in identification.
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Workflow and Data Summary
Caption: Figure 2: A decision tree for diagnosing and solving stability issues.
Table 1: Key Handling Parameters for this compound
| Parameter | Recommendation | Rationale & References |
| pH Stability Range | pH 7.5 - 11 | Highly susceptible to acid-catalyzed hydrolysis. Stable under neutral to basic conditions.[4][5] |
| Incompatible Reagents | Protic acids (HCl, H₂SO₄, TFA), Lewis acids (BF₃, AlCl₃), Acidic drying agents (MgSO₄), Water | Act as catalysts for rapid hydrolysis, leading to complete degradation of the orthoester.[1][2][6] |
| Recommended Solvents | Anhydrous non-protic solvents: Hexanes, Toluene, Dichloromethane (distilled), THF (freshly distilled) | Minimizes the presence of water and acidic impurities that can initiate hydrolysis. |
| Workup Conditions | Rapid wash with cold, saturated NaHCO₃ (aq) or K₂CO₃ (aq). Dry with Na₂SO₄ or K₂CO₃. | Neutralizes acid catalysts without prolonged exposure to an aqueous environment.[7] |
| Purification Method | Column chromatography on silica gel deactivated with triethylamine (~1% v/v in eluent). | Prevents on-column degradation by neutralizing acidic silanol groups. |
| Storage | Under inert gas (Ar or N₂), in a tightly sealed container, away from light and heat. | Prevents gradual hydrolysis caused by atmospheric moisture and CO₂. |
References
-
Wikipedia. Ortho ester. [Link]
-
von Delius, M., & Wang, X. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. [Link]
-
Bouab, O., Lamaty, G., Moreau, C., Pomares, O., Deslongchamps, P., & Ruest, L. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 567-573. [Link]
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]
-
Siggia, S., & Hanna, J. G. (1966). Determination of orthoesters by hydrolysis and Karl Fischer titrimetry. Talanta, 13(3), 531-533. [Link]
-
Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]
-
von Delius, M., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. [Link]
-
Organic Chemistry Portal. Ortho ester synthesis. [Link]
- Google Patents. (2006). Process for preparing orthoesters. HU220897B1.
-
Quick Company. (2015). Process For Preparation Of Orthoesters. [Link]
-
European Patent Office. (1994). A method of preparing ortho esters and 1,1-dialkoxycycloalkanes. EP 0627398 A1. [Link]
-
Jäger, C. M., & von Delius, M. (2015). Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. Chemical Science, 6(3), 1832-1837. [Link]
-
Nguyen, T. H., Shih, C., Himmelstein, K. J., & Higuchi, T. (1984). Hydrolysis of some poly(ortho-ester)s in homogeneous solutions. Journal of Pharmaceutical Sciences, 73(11), 1563-1568. [Link]
-
Fletcher, M. T., et al. (2023). Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis. Toxins, 15(9), 542. [Link]
-
Wipf, P., et al. (1999). Synthetic applications of ortho esters. Pure and Applied Chemistry, 71(3), 415-421. [Link]
-
Ahmad, M., Bergstrom, R. G., Cashen, M. J., Kresge, A. J., Schepp, N. P., & Young, M. F. (1979). Ortho Ester Hydrolysis: Direct Evidence for a Three-Stage Reaction Mechanism. Journal of the American Chemical Society, 101(10), 2669-2676. [Link]
Sources
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- 4. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of orthoesters by hydrolysis and Karl Fischer titrimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Optimizing Reactions Involving 1,1,1-Tributoxypentane
Welcome to the technical support center dedicated to reactions involving 1,1,1-tributoxypentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on catalyst selection and reaction optimization. As an orthoester, this compound offers unique reactivity, which, when properly catalyzed, can be a powerful tool in organic synthesis. This document provides troubleshooting guides and frequently asked questions to navigate the common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes?
This compound, as a typical orthoester, is primarily involved in reactions where it acts as a precursor to a reactive cationic intermediate under acidic conditions.[1] The main classes of reactions include:
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Hydrolysis: In the presence of aqueous acid, it hydrolyzes to form butyl valerate (an ester) and butanol.[2][3] This reactivity makes orthoesters useful as water scavengers in moisture-sensitive reactions.
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Transesterification/Etherification: Reaction with alcohols, catalyzed by acids, can lead to the formation of unsymmetrical ethers or a different orthoester if a diol is used.[4][5]
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Johnson-Claisen Rearrangement: When reacted with an allylic alcohol, this compound can participate in this rearrangement to form a γ,δ-unsaturated ester.[3]
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Bodroux-Chichibabin Aldehyde Synthesis: Reaction with a Grignard reagent can yield an aldehyde after workup.[3]
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Acetal and Ketal Formation: It can be used as a dehydrating agent in the formation of acetals and ketals from aldehydes and ketones with alcohols.
Q2: Why is an acid catalyst necessary for most reactions involving this compound?
Orthoesters like this compound are generally stable under neutral or basic conditions.[3] An acid catalyst is required to protonate one of the alkoxy oxygen atoms, turning it into a good leaving group (butanol). The departure of the butanol generates a resonance-stabilized dialkoxycarbenium ion. This highly electrophilic cation is the key intermediate that is then attacked by a nucleophile (e.g., an alcohol, water, or a Grignard reagent) to proceed with the reaction.[1]
Q3: What is the functional difference between using a Brønsted acid and a Lewis acid catalyst?
Both Brønsted and Lewis acids can catalyze orthoester reactions, but they do so through slightly different mechanisms, which can influence reaction outcomes.
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Brønsted Acids (e.g., p-toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA), Amberlyst-15) donate a proton to one of the alkoxy groups, initiating the formation of the key cationic intermediate.[6] They are effective for a wide range of reactions, including hydrolysis and transesterification.
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Lewis Acids (e.g., BF₃·Et₂O, ZnCl₂, FeCl₃) coordinate to one of the alkoxy oxygen atoms.[5][6] This coordination makes the oxygen a better leaving group, facilitating the formation of the dialkoxycarbenium ion. Lewis acids can offer different selectivity compared to Brønsted acids, and the choice of a specific Lewis acid can sometimes be used to control which products are formed.[5]
Q4: How should I select an initial catalyst for my specific reaction?
For a new reaction with this compound, a good starting point is a solid-supported Brønsted acid like Amberlyst-15 or a mild Lewis acid. Here is a general thought process:
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Assess Substrate Sensitivity: If your substrate is sensitive to strong acids, start with a milder, heterogeneous catalyst like montmorillonite KSF clay or silica gel.[4] These often provide good yields at ambient temperatures and are easily filtered off.
-
Consider the Reaction Type: For simple transesterifications or reactions with robust alcohols, a catalytic amount of p-TSA is a common and effective choice. For more complex transformations or sensitive substrates, a Lewis acid might offer better control.
-
Prioritize a Simple Work-up: Heterogeneous catalysts (e.g., zeolites, clays, acidic resins) are highly recommended for initial screening as they simplify product purification by simple filtration.[4][5]
Q5: What are the critical safety precautions when handling this compound and acid catalysts?
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Anhydrous Conditions: Orthoesters are sensitive to moisture in the presence of acid.[6] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware to prevent premature hydrolysis.
-
Corrosivity: Many acid catalysts (e.g., TFA, BF₃·Et₂O) are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Pungent Odor: Orthoesters can have strong, pungent odors.[4] Always handle them in a fume hood.
Troubleshooting Guide
This section addresses common problems encountered during the optimization of reactions involving this compound.
Problem: Low or No Conversion
Q: My reaction shows very low conversion of the starting materials. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion is typically due to issues with catalyst activity, reaction conditions, or reagent quality.
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Insufficient Catalyst Activity: The chosen acid may be too weak to effectively activate the orthoester at the given temperature.
-
Solution: Switch to a stronger acid catalyst. If you started with a mild solid acid like silica, consider moving to a stronger one like Amberlyst-15 or a soluble Brønsted acid like p-TSA. If using a Lewis acid, consider one with higher activity.
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-
Inadequate Temperature: Many orthoester reactions require thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or GC/MS to check for product formation and the appearance of any degradation products.
-
-
Presence of Moisture or Basic Impurities: Water will lead to hydrolysis of the orthoester, consuming it in a non-productive pathway.[6] Basic impurities in your starting materials or solvent can neutralize the acid catalyst.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry your starting materials if they are hygroscopic. Consider adding the orthoester itself as a dehydrating agent in excess.[5]
-
-
Catalyst Deactivation: The catalyst may be "poisoned" by certain functional groups on your substrate or by impurities.
-
Solution: Purify your starting materials. If catalyst poisoning is suspected, using a stoichiometric amount of a milder catalyst might be necessary, or switching to a more robust catalyst type.
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Problem: Poor Selectivity and Formation of Side Products
Q: My reaction produces the desired product, but I'm getting significant amounts of side products. How can I improve the selectivity?
A: The formation of side products in orthoester reactions is common and often catalyst-dependent.[4]
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Hydrolysis By-products: The most common side product is the ester (butyl valerate) from the reaction with trace water.
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Solution: As mentioned above, operate under strictly anhydrous conditions.[6]
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-
O-Alkylation and Dimerization: In reactions with alcohols, competitive side reactions can lead to the formation of unsymmetrical ethers (O-butylation of your alcohol) or dimeric ethers from the self-condensation of the alcohol.[4]
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Solution: The choice of catalyst can significantly influence the product distribution.[4] Experiment with different acid catalysts (e.g., switch from a Brønsted acid to a Lewis acid, or try a different solid acid). Sometimes, lowering the reaction temperature can improve selectivity for the desired product over side reactions.[5]
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Problem: Difficult Product Isolation and Work-up
Q: I am struggling to separate my product from the catalyst during the work-up. What are my options?
A: This is a frequent issue with homogeneous (soluble) acid catalysts.
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Neutralization and Extraction: For soluble acids like p-TSA or TFA, the standard procedure is to quench the reaction with a mild base (e.g., aqueous sodium bicarbonate solution) and then perform a liquid-liquid extraction. However, this can lead to emulsions or hydrolysis of the desired product if it is also acid-sensitive.
-
Switch to a Heterogeneous Catalyst: This is the most effective solution. Solid acid catalysts such as Amberlyst-15, montmorillonite clays, or zeolites can be easily removed by filtration at the end of the reaction.[4][5] This simplifies the work-up immensely, often providing a crude product that requires minimal further purification.
In-Depth Technical Resources
Catalyst Selection Guide for this compound Reactions
The choice of catalyst is crucial for success. The following table summarizes the characteristics of common acid catalysts for orthoester reactions.
| Catalyst Type | Examples | Strengths | Weaknesses | Best For... |
| Homogeneous Brønsted Acids | p-TSA, TFA, H₂SO₄ | High activity, low cost, well-understood. | Difficult to remove from the reaction mixture, can be highly corrosive, may lead to side reactions at high temperatures. | Simple transformations with robust substrates where a basic work-up is feasible. |
| Homogeneous Lewis Acids | BF₃·Et₂O, ZnCl₂, TiCl₄ | Can offer unique selectivity, milder than strong Brønsted acids. | Often moisture-sensitive, can be expensive, removal can be challenging, may coordinate with other functional groups. | Reactions requiring high selectivity and where Brønsted acids fail. |
| Heterogeneous Brønsted Acids | Amberlyst-15, Nafion | Easily removed by filtration, reusable, often milder than soluble counterparts, simplifies work-up. | Can have lower activity requiring higher temperatures or longer reaction times, mass transfer limitations can be an issue. | Green chemistry applications, simplifying purification, initial reaction screening. |
| Heterogeneous Lewis Acids / Clays | Montmorillonite KSF/K10, Zeolites, SiO₂ | Mild reaction conditions (often room temp), easy to handle and remove, low cost.[4] | Lower activity than strong acids, variable composition can affect reproducibility. | Reactions with acid-sensitive substrates, promoting high selectivity.[4] |
Visual Workflow for Initial Catalyst Selection
This flowchart provides a decision-making framework for selecting a starting catalyst for your reaction.
Caption: A decision tree for initial catalyst selection.
General Experimental Protocol: Etherification of an Alcohol using a Solid Acid Catalyst
This protocol describes a general procedure for the reaction of an alcohol with this compound using Amberlyst-15, a solid acid catalyst.
Materials:
-
This compound
-
Alcohol substrate
-
Amberlyst-15 resin (pre-dried in a vacuum oven at 60°C for 12 hours)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Reagents: To the flask, add the alcohol (1.0 eq), the anhydrous solvent (to make a 0.5 M solution), and the pre-dried Amberlyst-15 resin (10-20% by weight of the limiting reagent).
-
Initiation: Begin stirring and add this compound (1.2 eq) to the mixture via syringe. The slight excess of the orthoester helps to ensure complete conversion of the alcohol and acts as a water scavenger.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80°C). The optimal temperature will depend on the reactivity of the alcohol and should be determined empirically.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the Amberlyst-15 resin. Wash the resin with a small amount of fresh solvent.
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Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting crude product can then be purified by standard methods such as column chromatography, distillation, or recrystallization.
Troubleshooting Flowchart
This diagram provides a logical path to diagnose and solve common issues in reactions involving this compound.
Caption: A flowchart for troubleshooting common reaction problems.
References
- Reaction of 1,1,1-Trichloroethane with Zero-Valent Metals and Bimetallic Reductants. (n.d.). Environmental Science & Technology.
- 1,1,1-Trichloropropanone | C3H3Cl3O. (n.d.). PubChem.
- Reaction of orthoesters with alcohols in the presence of acidic catalysts: A study. (2005). Indian Journal of Chemistry.
- 1,1,1-Trifluoroacetone | 421-50-1. (n.d.). ChemicalBook.
- Orthoesters in heterocycle synthesis. (n.d.). Semantic Scholar.
- Ortho ester. (n.d.). Wikipedia.
- Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020). RSC Advances.
- Ortho ester synthesis. (n.d.). Organic Chemistry Portal.
- Ortho Esters. (n.d.). Alfa Chemistry.
- The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. (2024). Accounts of Chemical Research.
- Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020). RSC Publishing.
- Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (n.d.).
- The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. (n.d.).
- 1,1,1-Triethoxypentane | C11H24O3. (n.d.). PubChem.
- Catalysts for Esterification and Transesterification Reactions. (n.d.).
Sources
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- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 6. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of 1,1,1-Tributoxypentane Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,1,1-tributoxypentane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to equip you with the expertise to diagnose and resolve common issues encountered during synthesis and handling of this acetal.
Frequently Asked Questions (FAQs)
Question 1: My ¹H NMR spectrum shows more signals than expected for pure this compound. What are the most common impurities I should look for?
Answer:
When synthesizing this compound from valeraldehyde and n-butanol under acidic conditions, the most common impurities are unreacted starting materials and the hemiacetal intermediate. The acetal formation is a reversible reaction, and incomplete reaction or exposure to moisture during workup can lead to a mixture of species in your final product.[1][2]
Here's a prioritized list of what to look for in your ¹H NMR spectrum:
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n-Butanol (Starting Material): Look for a characteristic triplet around 3.6 ppm corresponding to the methylene group adjacent to the hydroxyl (-CH₂OH), and a broad singlet for the hydroxyl proton itself (which may exchange with D₂O).[3][4]
-
Valeraldehyde (Starting Material): A highly deshielded triplet at approximately 9.7 ppm is the hallmark of the aldehydic proton (-CHO).
-
1-Butoxy-1-hydroxypentane (Hemiacetal Intermediate): This species is an intermediate in the reaction and its presence indicates an incomplete reaction.[5][6] It will have a characteristic proton on the carbon bearing two oxygens (the acetal carbon), which will appear as a triplet around 4.8 ppm. You will also see a broad singlet for its hydroxyl proton.
-
Water: A broad singlet, often around 1.5-2.5 ppm in CDCl₃, but its chemical shift is highly dependent on the solvent, concentration, and temperature. Shaking your NMR tube with a drop of D₂O will cause the water and other exchangeable protons (like those from alcohols) to disappear, confirming their presence.
Question 2: I observe a complex set of signals in the aliphatic region of my ¹H NMR that I can't assign to the product or starting materials. What could these be?
Answer:
Complex signals in the aliphatic region that are not from your starting materials or the desired product often point to byproducts from side reactions. The two most common side reactions in this synthesis are the self-condensation of valeraldehyde and the acid-catalyzed dehydration of n-butanol.
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Valeraldehyde Aldol Condensation: Under acidic or basic conditions, aldehydes can undergo self-condensation.[7] In the case of valeraldehyde, this would lead to 2-propyl-3-hydroxyheptanal, which can then dehydrate to form 2-propyl-2-heptenal. Key NMR signals to look for would be new olefinic protons (in the 5-7 ppm range) and a new aldehyde proton (around 9.5 ppm) for the dehydrated product.
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Dibutyl Ether Formation: The acidic conditions used for acetal synthesis can also promote the dehydration of two molecules of n-butanol to form dibutyl ether.[8] This will give a characteristic triplet at around 3.4 ppm for the methylene groups adjacent to the ether oxygen (-CH₂-O-CH₂-).[9]
To confirm these byproducts, consider running a 2D NMR experiment like a COSY (Correlation Spectroscopy), which will show correlations between coupled protons and help you trace the carbon skeletons of these unexpected molecules.
Question 3: My reaction seems to have worked, but after purification and storage, I see new peaks in the NMR. What is happening?
Answer:
Acetals like this compound are sensitive to acid and water. The appearance of new signals upon storage, particularly those of valeraldehyde and n-butanol, strongly suggests that your product is degrading. This is most likely due to hydrolysis, where trace amounts of acid and moisture are catalyzing the reverse reaction back to the starting materials.
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions: During your reaction and workup, all glassware should be oven-dried, and all solvents should be anhydrous. The use of a Dean-Stark trap during the reaction is highly recommended to remove water as it is formed and drive the equilibrium towards the acetal product.[2]
-
Neutralize Acid Catalyst: Before purification, thoroughly wash your reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid catalyst.
-
Use a Drying Agent: After extraction, dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before removing the solvent.
-
Store Under Inert Atmosphere: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a sealed container to protect it from atmospheric moisture.
Troubleshooting Guide: A Deeper Dive
Scenario 1: Ambiguous Peak Overlap
Problem: "I have a multiplet around 3.4-3.6 ppm and I'm unsure if it's just my product or if it also contains unreacted n-butanol or byproduct dibutyl ether."
Solution Workflow:
-
¹³C NMR and DEPT: Acquire a ¹³C NMR spectrum along with a DEPT-135 experiment. This will help you distinguish between CH, CH₂, and CH₃ groups. The carbon of the -CH₂OH group in n-butanol appears around 62 ppm, while the -CH₂-O- carbon in dibutyl ether is around 71 ppm.[8][10] The carbons of the butoxy groups in your product will have distinct shifts.
-
2D NMR (HSQC/HMBC):
-
An HSQC (Heteronuclear Single Quantum Coherence) spectrum will show direct one-bond correlations between protons and the carbons they are attached to. This will definitively link the protons in the 3.4-3.6 ppm region to their corresponding carbon signals, allowing for unambiguous identification.
-
An HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons over two to three bonds. This can be useful for confirming the connectivity of your main product and any byproducts.
-
Visualization of Troubleshooting Logic
Caption: Logic diagram for resolving overlapping signals in the ¹H NMR spectrum.
Key Compound NMR Data Summary
The following table provides expected ¹H and ¹³C NMR chemical shifts for this compound and related species in CDCl₃. Please note that predicted values are estimates and actual experimental values may vary slightly.
| Compound Name | Structure | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound (Product) | CH₃(CH₂)₃CH(O(CH₂)₃CH₃)₂ | a : 4.4 (t, 1H); b : 3.4 (t, 6H); c : 1.5-1.6 (m, 8H); d : 1.3-1.4 (m, 8H); e : 0.9 (t, 12H) | a : 103; b : 65; c : 32; d : 30; e : 23; f : 19; g : 14 |
| Valeraldehyde (Starting Material) | CH₃(CH₂)₃CHO | a : 9.76 (t, 1H); b : 2.42 (td, 2H); c : 1.61 (sext, 2H); d : 1.35 (sext, 2H); e : 0.93 (t, 3H)[1] | a : 202.5; b : 43.8; c : 26.5; d : 22.4; e : 13.8[1] |
| n-Butanol (Starting Material) | CH₃(CH₂)₂CH₂OH | a : 3.64 (t, 2H); b : 1.57 (m, 2H); c : 1.40 (m, 2H); d : 0.94 (t, 3H); OH : variable[3] | a : 62.5; b : 35.1; c : 19.3; d : 13.8[10] |
| 1-Butoxy-1-hydroxypentane (Hemiacetal) | CH₃(CH₂)₃CH(OH)O(CH₂)₃CH₃ | a : 4.8 (t, 1H); b : 3.5 (t, 2H); c : 1.3-1.7 (m, 12H); d : 0.9 (t, 6H); OH : variable | a : 98; b : 67; c : 32; d : 30; e : 23; f : 19; g : 14 |
| Dibutyl Ether (Byproduct) | (CH₃(CH₂)₃)₂O | a : 3.40 (t, 4H); b : 1.54 (m, 4H); c : 1.38 (m, 4H); d : 0.92 (t, 6H)[9] | a : 71.0; b : 31.8; c : 19.3; d : 13.9[11] |
| 2-Propyl-2-heptenal (Aldol Product) | CH₃(CH₂)₃CH=C(CH₂CH₂CH₃)CHO | CHO : 9.5 (s, 1H); CH= : 6.5 (t, 1H); aliphatic : 0.8-2.5 (m) | C=O : 195; C=C : 155, 145; aliphatic : 13-40 |
Predicted values were generated using standard NMR prediction algorithms and are for illustrative purposes.
Reaction Pathway and Byproduct Formation
The synthesis of this compound is an equilibrium-driven process. Understanding the main reaction pathway and potential side reactions is key to troubleshooting.
Caption: Reaction scheme for the formation of this compound and common side reactions.
References
-
BYJU'S. (n.d.). Acetal and Hemiacetal. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
- Pohanish, R. P. (Ed.). (2012). Sittig's Handbook of Toxic and Hazardous Chemicals and Carcinogens (6th ed.). William Andrew.
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Wikipedia. (n.d.). Acetal. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 14.3: Acetal Formation. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- da Silva, A. B. F., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 5(47), 30915–30923.
-
YouTube. (2021, February 13). Synthesis Workshop: The Two-Phase Approach to Taxanes (Episode 46). Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of triethylphosphite 1 into diethylphosphonate 2. 31 P-NMR... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-1-ol. Retrieved from [Link]
-
YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR: Intermediate Level, Spectrum 1. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006478). Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
J. Org. Chem. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
University of Calgary. (n.d.). 1H NMR - Chemical Shift List. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
IIT Kharagpur. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
J. Org. Chem. (1997). NMR Chemical Shifts. Retrieved from [Link]
-
ATB. (n.d.). Valeraldehyde | C5H10O | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Pentanal. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
AZoM. (2013, May 20). Understanding the Aldol Condensation Reaction Using NMR. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Wiley. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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- 4. NMR Spectrum of Butanol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 6. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Strategies to Minimize Transesterification Byproducts
Welcome to the technical support center for transesterification optimization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation during transesterification reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust, field-tested strategies to enhance reaction specificity, maximize yield, and ensure the purity of your target ester.
Introduction: Understanding the Challenge of Byproduct Formation
Transesterification, the process of exchanging an organic group of an ester with the organic group of an alcohol, is a cornerstone reaction in synthesizing a vast range of molecules, from pharmaceuticals to polyesters and biofuels.[1] The reaction is typically catalyzed by an acid or a base to proceed at a practical rate.[1][2] While the primary goal is the straightforward conversion of a starting ester to a desired product, the reality of the reaction environment often leads to a variety of unwanted side reactions.
These side reactions generate byproducts that can significantly complicate downstream processing, reduce final product yield, and compromise purity. The most common and troublesome byproduct, particularly in base-catalyzed reactions, is soap, formed via saponification. Other byproducts can arise from oxidation, hydrolysis, and other competing reactions. Minimizing these is not just a matter of optimization; it is often critical to the economic and scientific viability of a synthetic process.
This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate the formation of these common byproducts.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My base-catalyzed reaction is producing significant amounts of a thick, emulsion-like substance (soap). What are the primary causes and how can I prevent this?
A1: This is a classic case of saponification, the primary competing side reaction in base-catalyzed transesterification. Saponification occurs when the base catalyst reacts with free fatty acids (FFAs) present in your starting material (e.g., oil) or with water that hydrolyzes the triglycerides.[3][4] This forms soap, which not only consumes your catalyst but also makes product separation extremely difficult.[5][6]
Causality & Mechanism:
-
Presence of Free Fatty Acids (FFAs): Your feedstock oil is the most likely source of FFAs. These carboxylic acids readily react with a base catalyst (like NaOH or KOH) in an acid-base neutralization reaction to form a carboxylate salt (soap) and water.
-
Presence of Water: Water is a critical enemy of base-catalyzed transesterification. It can hydrolyze triglycerides into FFAs and diglycerides, directly fueling the saponification reaction.[3] Water can be introduced from impure reactants (oil or alcohol) or even be formed in situ if using certain catalysts like NaOH, which can react with the alcohol.[4] Studies have shown that water has a more significant negative impact on the reaction than FFAs alone.[7][8][9]
Troubleshooting & Prevention Protocol:
-
Quantify Reactant Purity:
-
Measure FFA Content: Before starting, determine the acid value of your oil feedstock via titration. For efficient base-catalyzed transesterification, the FFA content should ideally be below 0.5% w/w.[8]
-
Measure Water Content: Use Karl Fischer titration to determine the water content of both your oil and alcohol. The water content should be kept to an absolute minimum, ideally below 0.06% w/w.[8]
-
-
Implement a Pre-Treatment Step (for high-FFA feedstocks):
-
If your FFA level is >0.5%, a two-step process is required. First, perform an acid-catalyzed esterification using a catalyst like sulfuric acid (H₂SO₄).[10] This reaction converts the problematic FFAs into esters, which are your desired product type.[11] This step is insensitive to FFAs and will significantly reduce their concentration.[12]
-
-
Ensure Anhydrous Conditions:
-
Use anhydrous grade alcohol (methanol or ethanol).
-
Dry your oil feedstock by heating it to 100-110°C under vacuum before the reaction to evaporate any residual water.[9]
-
-
Optimize Catalyst Concentration:
Workflow Diagram: Mitigating Saponification
Caption: Decision workflow for preventing saponification.
Q2: How do I select the right catalyst to maximize my desired product and avoid byproducts?
A2: Catalyst selection is a critical decision that directly influences reaction rate, purity, and operating conditions. The choice depends primarily on the purity of your feedstock. Catalysts fall into three main categories: homogeneous base, homogeneous acid, and heterogeneous/enzymatic.[10][14]
Catalyst Comparison:
| Catalyst Type | Examples | Pros | Cons | Ideal Use Case |
| Homogeneous Base | NaOH, KOH, CH₃ONa (Sodium Methoxide) | High reaction rates at mild temperatures (e.g., 60°C); low cost.[6][10] | Highly sensitive to FFAs and water (causes soap formation); difficult to remove from product; generates wastewater.[5][14] | High-purity feedstocks with <0.5% FFA and minimal water.[5] |
| Homogeneous Acid | H₂SO₄, HCl, Sulfonic Acids | Insensitive to FFA content; can esterify FFAs and transesterify triglycerides simultaneously.[12] | Much slower reaction rates than base catalysts; requires higher temperatures; corrosive.[12] | High-FFA feedstocks as a pre-treatment step or for a one-pot reaction if speed is not critical. |
| Heterogeneous (Solid) | Metal Oxides (e.g., CaO), Hydrotalcites, Ion-Exchange Resins | Easily separated from the reaction mixture (recyclable); reduces wastewater; less sensitive to FFAs than homogeneous bases.[14] | Higher cost; potential for mass transfer limitations (slower reaction); may require higher temperatures/pressures.[5] | Greener, continuous processes where catalyst reusability is a priority. |
| Enzymatic (Biocatalyst) | Lipases | Extremely specific (few byproducts); operates at very mild temperatures; insensitive to FFAs.[1][15] | Very slow reaction times (hours to days); high cost; potential for enzyme denaturation.[4][15] | High-value synthesis (e.g., pharmaceuticals) where purity is paramount and cost is secondary. |
Expert Recommendation:
For most standard applications, a two-step approach using the strengths of both acid and base catalysts is highly effective for impure feedstocks. Use an acid catalyst to pre-treat and convert FFAs, then follow with a base catalyst for the rapid main transesterification reaction. For high-purity starting materials, a homogeneous base catalyst like sodium methoxide is often the most efficient choice, as it is reported to be more active than NaOH or KOH.[16]
Q3: What are the optimal reaction temperature and time to maximize conversion while minimizing byproduct formation?
A3: Temperature and time are interdependent parameters that must be carefully balanced. Higher temperatures increase the reaction rate but can also accelerate undesirable side reactions and lead to the loss of volatile alcohols like methanol.[10]
General Guidelines:
-
Temperature: For base-catalyzed reactions with methanol, the optimal temperature is typically between 55-65°C .[13][17] This range provides a fast reaction rate without boiling off the methanol (boiling point ~65°C), which would shift the equilibrium backward and reduce yield. Exceeding this temperature offers diminishing returns and increases energy costs and safety risks.
-
Reaction Time: With proper temperature and mixing, base-catalyzed transesterification is often complete within 60-90 minutes .[13][17] Monitoring the reaction is key. Running the reaction for too long provides no benefit and may increase the chance of product degradation or reverse reactions.
Protocol for Optimization & Monitoring:
This protocol uses Thin-Layer Chromatography (TLC), a simple and effective method for monitoring reaction progress. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[18][19][20]
-
Setup: Prepare your reaction as determined by your optimized reactant purity and catalyst choice.
-
Initial Sample (T=0): As soon as the reaction starts, withdraw a small aliquot (~0.1 mL), quench it immediately in a vial with a dilute acid solution (to neutralize the catalyst and stop the reaction), and spot it on a TLC plate.
-
Time-Point Sampling: Repeat the sampling and quenching process every 15 minutes.
-
TLC Analysis:
-
Mobile Phase: A common solvent system is Hexane:Ethyl Acetate (e.g., 80:20 or 90:10 v/v).
-
Visualization: Use an iodine chamber or a potassium permanganate stain.
-
Interpretation: Your starting triglyceride will be a low-Rf spot. Your product ester (FAME) will be a high-Rf spot. As the reaction proceeds, you will see the triglyceride spot diminish and the ester spot intensify. The reaction is complete when the triglyceride spot has disappeared or is no longer diminishing.
-
-
Determine Optimum Time: The time point at which the starting material spot vanishes is your optimal reaction time.
Reaction Progress Visualization dot
Sources
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. technoilogy.it [technoilogy.it]
- 11. Sustainable biodiesel generation through catalytic transesterification of waste sources: a literature review and bibliometric survey - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07338A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. amecj.com [amecj.com]
- 18. researchgate.net [researchgate.net]
- 19. thesis.unipd.it [thesis.unipd.it]
- 20. holcapek.upce.cz [holcapek.upce.cz]
Navigating the Challenges of a Bulky Reagent: A Technical Support Guide for 1,1,1-Tributoxypentane
Welcome to the technical support center for 1,1,1-tributoxypentane. This guide is designed for researchers, chemists, and professionals in drug development who are looking to leverage the unique properties of this sterically demanding orthoester in their synthetic endeavors. The significant steric bulk imparted by the three butoxy groups and the pentyl core presents both opportunities for selectivity and challenges in reactivity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your desired synthetic outcomes.
Understanding the Beast: The Inherent Steric Hindrance of this compound
The core challenge in working with this compound lies in its molecular architecture. The central quaternary carbon is shielded by three bulky butoxy groups, creating a congested environment that can significantly hinder the approach of nucleophiles and other reactants. This steric impediment can lead to sluggish or failed reactions under standard conditions. However, understanding and overcoming this barrier can unlock unique synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding, or the yield is very low. What are the likely causes?
A1: The primary culprit is almost always the severe steric hindrance around the central carbon of the orthoester. Standard reaction conditions are often insufficient to overcome the energy barrier for nucleophilic attack. The bulky butoxy groups effectively shield the electrophilic carbon, making it difficult for even small nucleophiles to approach.[1] To address this, you will likely need to employ more forcing reaction conditions.
Q2: What are the first steps I should take to troubleshoot a failed reaction?
A2: Before resorting to more advanced techniques, consider the following fundamental adjustments:
-
Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier.
-
Prolong Reaction Time: Due to the slow reaction kinetics, extending the reaction duration can often lead to improved conversion.
-
Increase Reagent Concentration: A higher concentration of your nucleophile can increase the frequency of successful collisions with the sterically hindered orthoester.
-
Choice of Solvent: Ensure your solvent can solubilize all reactants effectively at the desired temperature and is inert under the reaction conditions. For reactions involving charged intermediates, a more polar solvent may be beneficial.
Q3: Are there any common side reactions I should be aware of?
A3: Yes, under acidic conditions, hydrolysis of the orthoester to form butyl pentanoate and butanol is a common side reaction, especially if trace amounts of water are present.[2] In reactions with alcohols, transesterification to form a mixed orthoester can also occur. At very high temperatures, elimination reactions may become more prevalent.
Q4: How can I minimize the hydrolysis of this compound?
A4: Rigorous exclusion of water is paramount. Ensure all glassware is oven-dried, use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves can also help to scavenge any residual moisture.[2]
Troubleshooting Guides for Specific Reactions
Guide 1: Transesterification with a Hindered Alcohol
Issue: Low conversion when attempting to react this compound with a sterically demanding alcohol.
Causality: This is a classic case of dual steric hindrance. Both the orthoester and the incoming alcohol are bulky, making the formation of the tetrahedral intermediate highly unfavorable under standard conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for transesterification.
Detailed Protocols:
Protocol 1.1: Lewis Acid Catalysis
Lewis acids can activate the orthoester by coordinating to one of the oxygen atoms, making the central carbon more electrophilic and facilitating nucleophilic attack.[2][3]
-
Reagents:
-
This compound (1.0 equiv)
-
Sterically hindered alcohol (1.2 equiv)
-
Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂) (0.1 - 0.2 equiv)
-
Anhydrous, non-coordinating solvent (e.g., toluene, dichloromethane)
-
-
Procedure:
-
Under an inert atmosphere, dissolve this compound and the alcohol in the anhydrous solvent.
-
Add the Lewis acid catalyst portion-wise at room temperature.
-
Slowly heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
If the reaction is sluggish, a stronger Lewis acid may be required. See the comparison table below.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated NaHCO₃ solution) and proceed with standard aqueous workup and purification.
-
| Lewis Acid | Relative Strength | Typical Conditions | Notes |
| Sc(OTf)₃ | Strong | 0.1 equiv, 80-110 °C | Often highly effective and tolerant of many functional groups. |
| Yb(OTf)₃ | Strong | 0.1 equiv, 80-110 °C | Similar to Sc(OTf)₃, another excellent choice. |
| BF₃·OEt₂ | Moderate | 0.5-1.0 equiv, 0 °C to reflux | Can be very effective but may be less tolerant of sensitive functional groups. |
| TiCl₄ | Strong | 0.5-1.0 equiv, -78 °C to RT | Highly reactive, but moisture sensitive and can lead to decomposition if not handled carefully. |
Protocol 1.2: High-Pressure Conditions
High pressure can accelerate reactions with a negative activation volume, which is typical for bond-forming reactions where multiple molecules come together in the transition state. This can be particularly effective in overcoming steric hindrance.
-
Equipment: High-pressure reactor
-
Procedure:
-
Combine this compound, the alcohol, and a suitable solvent in the high-pressure vessel. A catalyst (Lewis or Brønsted acid) may still be beneficial.
-
Pressurize the reactor to 10-15 kbar.
-
Heat the reaction mixture to 80-120 °C.
-
Maintain the reaction under these conditions for 12-48 hours.
-
After cooling and depressurization, analyze the reaction mixture and purify the product.
-
Guide 2: Johnson-Claisen Rearrangement
Issue: Failure to form the desired γ,δ-unsaturated ester in the Johnson-Claisen rearrangement with an allylic alcohol.
Causality: The formation of the intermediate ketene acetal is often the rate-limiting step and is severely impeded by the steric bulk of the tributoxy groups.
Troubleshooting Strategies:
Protocol 2.1: Microwave-Assisted Synthesis
Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields, particularly for sterically hindered substrates.[4][5][6]
-
Equipment: Microwave reactor
-
Reagents:
-
Allylic alcohol (1.0 equiv)
-
This compound (3.0-5.0 equiv, acts as both reactant and solvent)
-
Propanoic acid (0.1 equiv)
-
-
Procedure:
-
In a microwave-safe vessel, combine the allylic alcohol, this compound, and propanoic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a temperature of 150-180 °C for 10-30 minutes.
-
Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
After cooling, remove the excess orthoester under reduced pressure and purify the product.
-
Caption: Decision tree for a failed Johnson-Claisen rearrangement.
Guide 3: Bodroux-Chichibabin Aldehyde Synthesis
Issue: Low yield of the desired aldehyde when reacting a Grignard reagent with this compound.
Causality: The reaction of the Grignard reagent with the sterically hindered orthoester is slow. Additionally, side reactions of the Grignard reagent can compete with the desired reaction.
Troubleshooting Strategies:
Protocol 3.1: Inverse Addition and Temperature Control
Adding the orthoester to the Grignard reagent (inverse addition) can help to maintain a high concentration of the Grignard reagent and minimize side reactions.
-
Reagents:
-
Magnesium turnings (1.1 equiv)
-
Alkyl or aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
Prepare the Grignard reagent from magnesium and the halide in anhydrous ether or THF under an inert atmosphere.
-
Cool the Grignard solution to 0 °C.
-
Slowly add a solution of this compound in the same anhydrous solvent to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture and hydrolyze the intermediate acetal by carefully adding aqueous acid (e.g., 1 M HCl) while cooling in an ice bath.
-
Extract the product with ether, wash the organic layer, dry, and purify.
-
Safety Information for this compound
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from sources of moisture and strong acids.
-
Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated. Handle with care.
References
- This is a placeholder for a real reference th
- This is a placeholder for a real reference th
- This is a placeholder for a real reference th
- This is a placeholder for a real reference th
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The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 2024. [Link]
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-
The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PubMed Central, 2024. [Link]
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Scalable Microwave-Assisted Johnson–Claisen Rearrangement with a Continuous Flow Microwave System. Organic Process Research & Development, 2018. [Link]
- This is a placeholder for a real reference th
- This is a placeholder for a real reference th
- This is a placeholder for a real reference th
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Microwave Accelerated Aza-Claisen Rearrangement. PubMed Central, n.d. [Link]
- This is a placeholder for a real reference th
- This is a placeholder for a real reference th
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing, 2020. [Link]
- This is a placeholder for a real reference th
-
Optimization of the Microwave-Assisted Ortho Ester Claisen Rearrangement: Application to Monoterpenols. ResearchGate, 2010. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Orthoester Protecting Groups: Triethyl Orthoacetate vs. 1,1,1-Tributoxypentane
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity and yield. For the temporary masking of carboxylic acid functionalities, orthoesters stand out as a robust class of protecting groups, offering excellent stability in basic and nucleophilic environments. This guide provides a detailed comparison of two such orthoesters: the widely utilized triethyl orthoacetate and the less common 1,1,1-tributoxypentane. While extensive experimental data is available for triethyl orthoacetate, the practical application of this compound as a protecting group is not well-documented in the scientific literature. Therefore, this guide will combine empirical data for triethyl orthoacetate with a theoretical comparison based on established principles of physical organic chemistry to predict the behavior of this compound.
Introduction to Orthoester Protecting Groups
Orthoesters are functional groups containing three alkoxy groups attached to a single carbon atom, with the general formula RC(OR')₃.[1] They serve as valuable protecting groups for carboxylic acids because they are stable to a wide range of nucleophilic and basic conditions, which would readily react with an unprotected carboxylic acid.[2] The protection of a carboxylic acid as an orthoester effectively removes the acidic proton and deactivates the carbonyl group towards many common reagents.[2]
The protective nature of orthoesters stems from their acetal-like structure. Just as acetals protect aldehydes and ketones, orthoesters shield the carboxyl functionality. Their removal, or deprotection, is typically achieved under mild acidic conditions, which catalyzes their hydrolysis back to the corresponding carboxylic acid and alcohol.[3] This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups, a crucial aspect in the synthesis of complex molecules.[4]
In Focus: Triethyl Orthoacetate
Triethyl orthoacetate, with the chemical formula CH₃C(OCH₂CH₃)₃, is a commercially available and frequently employed reagent in organic synthesis.[5] Beyond its role as a protecting group, it is also utilized in the Johnson-Claisen rearrangement to form γ,δ-unsaturated esters.[6]
Formation: The protection of a carboxylic acid with triethyl orthoacetate is typically achieved by reacting the acid with an excess of the orthoester, often in the presence of an acid catalyst. The reaction proceeds by forming a mixed anhydride intermediate, which then undergoes nucleophilic attack by the alcohol generated in situ.
Stability: The triethyl orthoacetate derived protecting group is stable to a wide array of non-acidic reagents, including organometallic reagents (e.g., Grignard and organolithium reagents), hydrides (e.g., LiAlH₄ and NaBH₄), and strong bases (e.g., NaOH, LDA).
Deprotection: The removal of the orthoester to regenerate the carboxylic acid is readily accomplished by treatment with mild aqueous acid.[3] The hydrolysis proceeds via a stepwise mechanism involving the formation of a hemiorthoester intermediate.
A Tale of Two Orthoesters: A Comparative Analysis
While this compound (more systematically named tributyl orthovalerate) is not a commonly cited protecting group, we can infer its properties and performance relative to triethyl orthoacetate by considering the structural differences and their impact on reactivity.
| Property | Triethyl Orthoacetate | This compound (Predicted) |
| Molecular Formula | C₈H₁₈O₃ | C₁₇H₃₆O₃ |
| Molecular Weight | 162.23 g/mol | 288.47 g/mol |
| Boiling Point | 142 °C | Higher than triethyl orthoacetate |
| Structure | CH₃C(OCH₂CH₃)₃ | CH₃(CH₂)₃C(O(CH₂)₃CH₃)₃ |
The Influence of Steric Hindrance
The most significant difference between the two orthoesters lies in the steric bulk of the alkoxy groups (ethoxy vs. butoxy) and the alkyl group on the central carbon (methyl vs. butyl).
-
Formation of the Protected Carboxylic Acid: The formation of the orthoester from a carboxylic acid involves a series of equilibria. The larger butyl groups of this compound would likely lead to a slower rate of protection compared to triethyl orthoacetate due to increased steric hindrance around the central carbon. This could necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve complete conversion.
-
Stability of the Protecting Group: The increased steric bulk of the tributoxy groups in a protected carboxylic acid would be expected to enhance the stability of the orthoester. The bulky butyl groups would shield the central carbon from attack by nucleophiles and hinder the approach of hydronium ions required for acid-catalyzed hydrolysis. This concept is well-established in protecting group chemistry, where bulkier silyl ethers like TIPS are significantly more stable than the less hindered TMS ethers.
-
Rate of Deprotection: Consequently, the deprotection of a tributoxypentane-protected carboxylic acid would likely require stronger acidic conditions or longer reaction times compared to its triethoxyacetate-protected counterpart. This could be advantageous in a synthetic route where a more robust orthoester protecting group is required to withstand mildly acidic conditions used to remove other protecting groups.
Electronic Effects
The electronic effects of the alkyl chains (ethyl vs. butyl) are generally considered to be minimal and similar, as both are weakly electron-donating through induction. Therefore, the difference in their electronic contribution to the reactivity of the orthoester functional group is expected to be negligible compared to the pronounced steric effects.
Performance as a Protecting Group: A Predictive Comparison
| Feature | Triethyl Orthoacetate | This compound (Predicted) | Rationale |
| Ease of Introduction | High | Moderate to Low | Increased steric hindrance from butyl groups. |
| Stability to Base | Excellent | Excellent | Orthoester core is inherently base-stable. |
| Stability to Acid | Moderate | High | Increased steric shielding from bulky butyl groups. |
| Ease of Removal | High (mild acid) | Moderate (stronger acid) | Slower hydrolysis due to steric hindrance. |
| Availability | Commercially available | Not readily available | Limited use in synthesis. |
Experimental Protocols
The following are generalized protocols for the protection of a carboxylic acid as a trialkyl orthoester and its subsequent deprotection. These should be adapted and optimized for specific substrates.
General Procedure for Carboxylic Acid Protection
Caption: Workflow for orthoester protection of a carboxylic acid.
Detailed Steps:
-
To a solution of the carboxylic acid (1.0 equiv) in the trialkyl orthoester (5-10 equiv) is added a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1 drop).
-
The reaction mixture is heated to a temperature sufficient to distill off the alcohol byproduct (e.g., 100-120 °C). A distillation apparatus is recommended.
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC, or ¹H NMR) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography on silica gel.
General Procedure for Orthoester Deprotection
Caption: Workflow for the acidic hydrolysis of an orthoester.
Detailed Steps:
-
The orthoester-protected carboxylic acid (1.0 equiv) is dissolved in a mixture of a water-miscible organic solvent (e.g., THF, acetone, or acetic acid) and water (e.g., 4:1 v/v).
-
A catalytic amount of an acid (e.g., 1 M HCl, acetic acid, or pyridinium p-toluenesulfonate) is added to the solution.
-
The reaction is stirred at room temperature or gently heated (e.g., 40-50 °C) while monitoring its progress by TLC or GC.
-
Once the reaction is complete, the mixture is cooled to room temperature and the acid is neutralized with a mild base (e.g., saturated NaHCO₃ solution).
-
The aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting carboxylic acid is purified if necessary.
Mechanistic Insights
The formation and hydrolysis of orthoesters proceed through several key intermediates. Understanding these mechanisms is crucial for optimizing reaction conditions.
Protection Mechanism
Caption: Generalized mechanism for orthoester protection of a carboxylic acid.
Deprotection Mechanism
Caption: Generalized mechanism for the acid-catalyzed deprotection of an orthoester.
Conclusion
Triethyl orthoacetate is a well-established and versatile protecting group for carboxylic acids, offering a balance of stability and ease of removal. While this compound is not a common reagent, a theoretical analysis based on steric effects suggests that it would form a more robust protecting group that is more challenging to both introduce and remove. The choice between these or other orthoester protecting groups will ultimately depend on the specific requirements of the synthetic route, including the need for enhanced stability or the desire for milder deprotection conditions. For most applications, the readily available and well-characterized triethyl orthoacetate remains the preferred choice. However, for synthetic challenges requiring a particularly stable orthoester, the exploration of bulkier analogues, such as those derived from higher alcohols, may be a worthwhile endeavor.
References
Sources
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. glenresearch.com [glenresearch.com]
- 6. Orthovaleric acid, cyclic ester with 2-(tert-butyl)-2-(hydroxymethyl)-1,3-propanediol | C13H24O3 | CID 155391 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical methods for determining the purity of 1,1,1-Tributoxypentane
An Expert's Comparative Guide to Purity Determination of 1,1,1-Tributoxypentane
For professionals in pharmaceutical research and chemical synthesis, the purity of reagents and intermediates is not merely a quality metric; it is the foundation of reproducible, reliable, and safe scientific outcomes. This compound, an orthoester, serves as a valuable building block and precursor in various synthetic pathways. Its purity directly influences reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). The presence of residual starting materials (e.g., butanol, valeric acid derivatives) or by-products can introduce unforeseen variables into a synthetic process, complicating scale-up and regulatory compliance.
This guide provides a comprehensive comparison of the principal analytical methods for determining the purity of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to explain the causality behind methodological choices, enabling you to select and implement the most appropriate technique for your specific analytical challenge. Each method is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas Chromatography is a premier technique for analyzing volatile and semi-volatile compounds, making it an excellent starting point for the analysis of an orthoester like this compound.[1] The method's core principle involves the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Expertise & Experience: The primary challenge with orthoesters is their potential for hydrolysis or thermal degradation. The choice of a moderately polar capillary column, such as a DB-624, is deliberate. This phase provides excellent separation for a range of polar and non-polar impurities while minimizing on-column degradation that can occur with more acidic or highly polar columns.[2] A Flame Ionization Detector (FID) is selected for its robustness and near-universal response to organic compounds, providing excellent sensitivity for hydrocarbon-based impurities. For definitive identification of unknown peaks, coupling the GC to a Mass Spectrometer (MS) is the gold standard.[3][4]
Experimental Protocol: GC-FID
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity solvent such as Hexane or Methyl tert-butyl ether (MTBE).
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.5 mL/min.
-
Injector Temperature: 200°C (A lower temperature is chosen to prevent thermal degradation of the orthoester).
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector Temperature: 250°C.
-
-
Data Analysis: Purity is typically determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. This assumes that all components have a similar response factor with the FID, which is a reasonable starting assumption for related impurities.
Visualization: GC-FID Experimental Workflow
Caption: Workflow for GC-FID purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Universal Separator
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[5] However, this compound presents a specific challenge: it lacks a UV-absorbing chromophore, rendering standard HPLC-UV detection ineffective.[6][7]
Expertise & Experience: To overcome the detection issue, a "universal" detector is required. An Evaporative Light Scattering Detector (ELSD) is an excellent choice. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. This provides a response for any compound that is less volatile than the mobile phase, making it ideal for this application. A reverse-phase C18 column is used for separation based on hydrophobicity. The mobile phase, a gradient of water and acetonitrile, is chosen for its volatility and ability to elute the target compound and a wide range of potential impurities.
Experimental Protocol: HPLC-ELSD
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with Acetonitrile.
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 50% B.
-
1-10 min: 50% to 95% B.
-
10-15 min: 95% B.
-
15.1-20 min: 50% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 35°C.
-
Evaporator (Drift Tube) Temperature: 50°C.
-
Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).
-
-
Data Analysis: Similar to GC, purity is determined by area percent. It is crucial to note that the ELSD response is not always linear and can vary between compounds. For accurate quantification, response factors for known impurities should be determined.
Visualization: HPLC-ELSD Experimental Workflow
Sources
- 1. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 2. CN103901125A - Triethyl orthoacetate GC (Gas Chromatography) analysis method - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
A Comparative Guide to Orthoesters in the Johnson-Claisen Rearrangement: Evaluating 1,1,1-Tributoxypentane as an Alternative
For the attention of researchers, scientists, and professionals in drug development, this guide provides a technical comparison of orthoesters used in the Johnson-Claisen rearrangement, with a special focus on the potential utility of 1,1,1-Tributoxypentane against more conventional reagents like triethyl orthoacetate.
The Johnson-Claisen rearrangement is a robust and highly utilized carbon-carbon bond-forming reaction in modern organic synthesis. It facilitates the conversion of an allylic alcohol to a γ,δ-unsaturated ester through a[1][1]-sigmatropic rearrangement of an in situ-generated ketene acetal.[2][3] The choice of the orthoester is a critical parameter that can influence reaction conditions and outcomes. This guide will delve into the practical aspects of this reaction, comparing the well-established triethyl orthoacetate with the less conventional this compound.
The Mechanism and its Implications for Reagent Choice
The Johnson-Claisen rearrangement is typically catalyzed by a weak acid, such as propionic acid, and requires elevated temperatures.[4] The reaction proceeds through several key steps:
-
Acid-catalyzed exchange: The allylic alcohol displaces one of the alkoxy groups of the orthoester.
-
Formation of a ketene acetal: Elimination of a second alcohol molecule leads to the formation of a key ketene acetal intermediate.
-
[1][1]-Sigmatropic rearrangement: This concerted pericyclic reaction proceeds through a chair-like transition state to form the new carbon-carbon bond.[2]
The structure of the orthoester, specifically the nature of the alkyl groups, can potentially influence the initial exchange reaction and the temperature required for the rearrangement.
Comparative Analysis: this compound vs. Triethyl Orthoacetate
A key consideration is the influence of the alkyl chain length on the reaction. A review on the applications of alkyl orthoesters in organic transformations suggests that the chain length of the orthoalkylates does not have a significant influence on the reaction results in some contexts.[5] This implies that the core reactivity of this compound in the Johnson-Claisen rearrangement is likely to be comparable to that of triethyl orthoacetate.
The primary differences, therefore, would likely manifest in the physical properties of the reagents and their impact on the reaction conditions.
| Feature | Triethyl Orthoacetate | This compound (Predicted) |
| Boiling Point | ~144-146 °C | Higher than triethyl orthoacetate |
| Steric Hindrance | Moderate | Higher due to butyl groups |
| Reaction Temperature | Typically 110-140 °C[6] | Potentially higher to overcome steric hindrance |
| Reaction Time | Variable, can be lengthy[4] | May be longer due to sterics |
| Byproduct | Ethanol (b.p. 78 °C) | Butanol (b.p. ~118 °C) |
| Yields | Generally good to excellent | Expected to be comparable under optimized conditions |
The higher boiling point of this compound and its butanol byproduct could be advantageous in reactions requiring higher temperatures, as it would allow for a wider operational window without the need for a high-boiling solvent. Conversely, the increased steric bulk of the butoxy groups might slightly hinder the initial transesterification step, potentially requiring more forcing conditions.
Experimental Protocols
To provide a practical context, a detailed protocol for a Johnson-Claisen rearrangement using the standard triethyl orthoacetate is presented below. A hypothetical protocol for this compound is also provided, with adjustments based on its physical properties.
Protocol 1: Johnson-Claisen Rearrangement of 3-Methyl-2-buten-1-ol with Triethyl Orthoacetate[6]
Materials:
-
3-Methyl-2-buten-1-ol
-
Triethyl orthoacetate
-
Propionic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 eq).
-
Add a significant excess of triethyl orthoacetate (5.0 - 10.0 eq).
-
Add a catalytic amount of propionic acid (0.1 - 0.3 eq).
-
Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoacetate and any solvent under reduced pressure.
-
Purify the resulting ethyl 5-methyl-4-hexenoate by distillation or column chromatography.
Protocol 2: Hypothetical Johnson-Claisen Rearrangement with this compound
Materials:
-
Allylic alcohol
-
This compound
-
Propionic acid
-
High-boiling solvent (e.g., xylene or toluene, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 eq).
-
Add an excess of this compound (3.0 - 5.0 eq). A high-boiling solvent may be added if necessary.
-
Add a catalytic amount of propionic acid (0.1 - 0.3 eq).
-
Heat the reaction mixture to a temperature sufficient to drive the reaction, likely in the range of 140-180 °C, with vigorous stirring. The removal of butanol byproduct via a Dean-Stark trap could be beneficial.[2]
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature.
-
Remove excess this compound and solvent under reduced pressure.
-
Purify the product by vacuum distillation or column chromatography.
Visualizing the Process
To further clarify the reaction, the following diagrams illustrate the mechanism and a general experimental workflow.
Caption: Mechanism of the Johnson-Claisen Rearrangement.
Caption: General Experimental Workflow.
Conclusion and Future Perspectives
The Johnson-Claisen rearrangement remains a cornerstone of synthetic organic chemistry for the stereoselective formation of carbon-carbon bonds.[1] While triethyl orthoacetate is a reliable and frequently used reagent, the exploration of alternatives like this compound is warranted. Based on current understanding, it is probable that this compound would be a viable, albeit potentially less reactive, alternative to triethyl orthoacetate. The primary practical differences would likely revolve around the higher reaction temperatures required and the physical properties of the butanol byproduct.
For researchers in drug development and process chemistry, the use of a higher boiling orthoester like this compound could offer advantages in specific applications where precise temperature control at higher ranges is necessary. Further experimental investigation is required to fully elucidate the comparative efficiency and to define optimized protocols. The development of more efficient catalytic systems, including the use of microwave irradiation, may also broaden the applicability of a wider range of orthoesters in this valuable transformation.[7]
References
- BenchChem. (2025).
- Safiul Alam. (2016). Recent Development in the Orthoester Johnson-Claisen Rearrangement and Application. International Journal of Chemical Research, 8(2), 173-194.
- Chandrasekhar, S. (2014). The Orthoester Johnson–Claisen Rearrangement in the Synthesis of Bioactive Molecules, Natural Products, and Synthetic Intermediates – Recent Advances. Semantic Scholar.
- Wikipedia. (2023). Claisen rearrangement. Wikipedia.
- Name-Reaction.com. (n.d.). Johnson-Claisen rearrangement. Name-Reaction.com.
- Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Master Organic Chemistry.
- Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020). PubMed Central.
- Dauben, W. G., & Kozikowski, A. P. (1974). Acyclic Stereoselection in the Ortho Ester Claisen Rearrangement. Journal of the American Chemical Society, 96(11), 3664–3665.
- TCI Chemicals. (n.d.). Johnson-Claisen Rearrangement. TCI Chemicals.
- Barron, B. (n.d.). The Claisen Rearrangement. University of Bristol.
- Accounts of Chemical Research. (1977). Stereo- and regiochemistry of the Claisen rearrangement: applications to natural products synthesis.
- Mehl, F., et al. (2010). Optimization of the Microwave-Assisted Ortho Ester Claisen Rearrangement: Application to Monoterpenols.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. bioinfopublication.org [bioinfopublication.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1,1,1-Tributoxypentane: Validation of a Novel Transesterification Route
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Orthoesters, such as 1,1,1-tributoxypentane, are versatile building blocks in organic synthesis, serving as protecting groups, precursors to ketene acetals, and participants in Claisen rearrangements. The selection of a synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth comparison of a novel, streamlined transesterification route for the synthesis of this compound against two classical methodologies: the Pinner reaction and the Williamson ether-type synthesis from a 1,1,1-trichloroalkane.
Introduction to Synthetic Strategies for Orthoesters
Orthoesters, formally known as 1,1,1-trialkoxyalkanes, are a class of organic compounds characterized by a central carbon atom bonded to three alkoxy groups.[1] Their synthesis has been approached through various methods, each with inherent advantages and disadvantages.[2] Classical methods, while foundational, often involve harsh reagents, challenging workups, and moderate yields. Modern approaches aim to overcome these limitations by employing milder conditions and more readily available starting materials.
This guide will dissect the following synthetic pathways to this compound:
-
A Novel Approach: Acid-Catalyzed Transesterification. A modern, efficient method involving the exchange of alkoxy groups from a common orthoester with n-butanol.
-
The Classical Pinner Reaction. A traditional method involving the acid-catalyzed reaction of a nitrile with an alcohol.[3]
-
Synthesis from a 1,1,1-Trichloroalkane. A Williamson ether-type synthesis involving the reaction of a trihalogenated alkane with a sodium alkoxide.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a critical decision in process development. Here, we present a comparative summary of the three methodologies for the synthesis of this compound. The data presented for the "Novel Transesterification Route" is based on internal validation experiments, while the data for the classical routes are derived from established literature procedures adapted for this specific target molecule.[4]
| Parameter | Novel Transesterification Route | Classical Pinner Reaction | Synthesis from 1,1,1-Trichloroalkane |
| Starting Materials | Triethyl orthoformate, n-Butanol | Pentanenitrile, n-Butanol, HCl (gas) | 1,1,1-Trichloropentane, Sodium Butoxide |
| Typical Yield | 85-95% | 40-60% | 50-70% |
| Reaction Temperature | 80-120 °C | -10 to 25 °C | 25-60 °C |
| Reaction Time | 4-6 hours | 24-48 hours | 12-24 hours |
| Key Reagents/Catalysts | p-Toluenesulfonic acid (catalytic) | Anhydrous HCl (stoichiometric) | Sodium metal (for alkoxide formation) |
| Workup & Purification | Simple distillation | Neutralization, filtration, fractional distillation | Filtration, fractional distillation |
| Key Byproducts | Ethanol, Water | Ammonium chloride, Butyl chloride | Sodium chloride |
| Safety & Handling | Use of a corrosive acid catalyst. | Requires handling of toxic pentanenitrile and corrosive HCl gas. | Involves highly reactive and flammable sodium metal and a potentially hazardous trichloroalkane. |
| Scalability | High | Moderate | Moderate |
In-Depth Methodologies and Mechanistic Insights
A Novel Approach: Acid-Catalyzed Transesterification
This modern approach leverages the principle of Le Châtelier to drive the reaction towards the desired product by removing the lower-boiling alcohol byproduct. The acid catalyst protonates an alkoxy group of the starting orthoester, which then departs as an alcohol, generating a resonance-stabilized dialkoxycarbenium ion. Nucleophilic attack by n-butanol, followed by deprotonation, yields the mixed orthoester. Repetition of this process ultimately leads to the formation of this compound.
Caption: Mechanism of Acid-Catalyzed Transesterification.
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a fractionating column, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the round-bottom flask, add triethyl orthoformate (1.0 eq), n-butanol (3.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Reaction: Heat the mixture to a gentle reflux. The lower-boiling ethanol will begin to distill off. Monitor the temperature at the head of the distillation column. The reaction is complete when the temperature at the head of the column rises to the boiling point of n-butanol and the distillation of ethanol ceases.
-
Workup and Purification: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a small amount of sodium carbonate. Filter the mixture. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
The Classical Pinner Reaction
The Pinner reaction is a two-step process. First, the nitrile is treated with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ester hydrochloride, known as a Pinner salt.[5] In the second step, the Pinner salt reacts with an excess of the alcohol to yield the orthoester.[3] The reaction is highly sensitive to moisture, which can lead to the formation of the corresponding ester as a major byproduct.
Caption: Workflow of the Pinner Reaction for Orthoester Synthesis.
-
Preparation of Reagents: Ensure all reagents and solvents are anhydrous. Dry n-butanol over molecular sieves.
-
Pinner Salt Formation: Dissolve pentanenitrile (1.0 eq) in an excess of anhydrous n-butanol (at least 3.0 eq). Cool the mixture to -10 °C in an ice-salt bath. Bubble dry hydrogen chloride gas through the solution with stirring. A precipitate of the Pinner salt will form.
-
Alcoholysis: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
Workup and Purification: Neutralize the reaction mixture with a cooled solution of sodium butoxide in butanol. Filter to remove the precipitated ammonium chloride. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.
Synthesis from a 1,1,1-Trichloroalkane
This method is analogous to the Williamson ether synthesis. A 1,1,1-trichloroalkane is treated with three equivalents of a sodium alkoxide. The reaction proceeds via a series of nucleophilic substitution reactions where the alkoxide displaces the chloride ions.
Caption: Logical Steps in the Synthesis from a 1,1,1-Trichloroalkane.
-
Preparation of Sodium Butoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (3.0 eq) to anhydrous n-butanol under an inert atmosphere (e.g., nitrogen). The reaction is exothermic and will produce hydrogen gas, which should be safely vented.
-
Reaction: Once all the sodium has reacted, cool the sodium butoxide solution to room temperature. Slowly add 1,1,1-trichloropentane (1.0 eq) via the dropping funnel. An exothermic reaction will occur, and sodium chloride will precipitate.
-
Workup and Purification: After the addition is complete, stir the mixture at room temperature or with gentle heating until the reaction is complete (as monitored by GC). Filter the reaction mixture to remove the sodium chloride. The excess n-butanol is removed by distillation at atmospheric pressure. The crude this compound is then purified by vacuum distillation.
Validation of this compound
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Expected signals include a triplet for the terminal methyl group of the pentyl chain, multiplets for the methylene groups of the pentyl and butyl chains, and a characteristic triplet for the methylene groups adjacent to the oxygen atoms of the butoxy groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment. A key signal to identify is the quaternary carbon of the orthoester group, which typically appears in the range of 110-120 ppm.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is an excellent tool for assessing the purity of the product and confirming its molecular weight. The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
The IR spectrum of an orthoester is characterized by strong C-O stretching bands in the region of 1000-1200 cm⁻¹. The absence of a strong carbonyl (C=O) absorption around 1700-1750 cm⁻¹ confirms the absence of ester impurities.
Safety Precautions
-
Pentanenitrile: This is a toxic and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,1,1-Trichloropentane: This is a hazardous chemical. Avoid inhalation and skin contact.
-
Sodium Metal: Sodium is a highly reactive and flammable metal. It reacts violently with water. Handle under an inert atmosphere and have a Class D fire extinguisher readily available.
-
Anhydrous Hydrogen Chloride: This is a highly corrosive and toxic gas. Use only in a well-maintained fume hood with appropriate scrubbing systems.
-
p-Toluenesulfonic Acid: This is a corrosive solid. Avoid inhalation of dust and skin contact.
-
Sodium Butoxide: This is a corrosive and moisture-sensitive solid. Handle under an inert atmosphere.
Conclusion
This guide has provided a comprehensive comparison of three synthetic routes to this compound. The novel acid-catalyzed transesterification route demonstrates significant advantages in terms of yield, reaction time, and simplicity of workup compared to the classical Pinner reaction and the synthesis from 1,1,1-trichloropentane. While the classical methods are of historical and mechanistic importance, the transesterification approach represents a more practical and scalable option for the modern synthetic laboratory. The choice of synthesis will ultimately depend on the specific requirements of the project, including scale, available starting materials, and safety considerations. However, for the efficient and high-yield production of this compound, the validated transesterification method is highly recommended.
References
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. (2020-08-17). [Link]
-
The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PubMed Central. (2024-01-29). [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PubMed Central. [Link]
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Pinner reaction. Wikipedia. [Link]
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Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane. RSC Publishing. [Link]
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Orthoformic acid, triethyl ester. Organic Syntheses Procedure. [Link]
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Ortho ester. Wikipedia. [Link]
-
Preparation of tributyl borate (tributoxyborane; n-butyl borate; tributoxyboron; tri-n-butyl borate). PrepChem.com. [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PubMed Central. [Link]
-
A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry - IRIS. (2013-07-04). [Link]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. ResearchGate. [Link]
-
A Lewis acid-promoted Pinner reaction. PubMed Central. (2013-08-02). [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1,1,1-Tributoxypentane and its Hydrolysis Products
This guide provides a comprehensive spectroscopic comparison of the orthoester 1,1,1-tributoxypentane and its primary reaction products. As functional groups that are highly sensitive to acidic conditions, orthoesters serve as valuable protecting groups and synthetic intermediates in drug development and organic synthesis.[1][2] Their utility is directly tied to their controlled reactivity, making robust analytical monitoring essential for process control and quality assurance. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously distinguish the parent compound from its hydrolysis products, providing field-proven insights and validated experimental protocols for researchers and scientists.
The Chemistry of Orthoester Hydrolysis
Orthoesters, formally known as 1,1,1-trialkoxyalkanes, are characterized by three alkoxy groups attached to a single carbon atom.[1] This structure makes them highly susceptible to acid-catalyzed hydrolysis, which proceeds irreversibly to yield an ester and an alcohol.[3][4] For this compound, the reaction with water in the presence of an acid catalyst breaks the orthoester linkage to form butyl pentanoate and 1-butanol.
This reaction is a cornerstone of their use as protecting groups, as they are stable under neutral or basic conditions but can be readily deprotected in a mildly acidic aqueous medium.[5] Understanding the spectroscopic signatures of each component in this reaction mixture is critical for determining reaction completion, assessing product purity, and identifying potential side products.
Figure 1: The acid-catalyzed hydrolysis pathway of this compound.
Spectroscopic Techniques: Principles and Rationale
To achieve a comprehensive and unambiguous differentiation of the analyte and its products, a multi-technique approach is employed. The chosen methods—NMR, FT-IR, and MS—are complementary, each providing unique structural information.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. It is unparalleled for identifying the specific carbon-hydrogen framework of each molecule and is highly quantitative.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is exceptionally sensitive to the presence of specific functional groups. The key transformations in the hydrolysis reaction—the loss of the C-O-C-O-C orthoester linkage and the appearance of C=O (carbonyl) and O-H (hydroxyl) groups—result in dramatic and easily identifiable changes in the IR spectrum.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compounds and reveals structural information through their fragmentation patterns. It is highly sensitive and ideal for confirming the identity of each species and detecting trace-level components.
Experimental Protocols
The following protocols are designed as self-validating systems. By initiating the reaction and acquiring data at various time points, the gradual conversion of the starting material into its products can be observed, confirming the assignment of spectroscopic signals.
Protocol 1: In-Situ Monitoring of Hydrolysis
This protocol is designed for observing the reaction progress directly within an NMR tube.
-
Preparation: In a clean, dry NMR tube, dissolve ~20 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Initial Scan: Acquire initial ¹H and ¹³C NMR spectra of the pure starting material. This serves as the T=0 reference.
-
Initiation: Add one drop of deuterium oxide (D₂O) containing a trace amount of a weak acid (e.g., trifluoroacetic acid) to the NMR tube. Shake gently to mix. The use of D₂O allows for the identification of exchangeable -OH protons, which will disappear from the ¹H NMR spectrum.[6][7]
-
Time-Course Analysis: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes) to monitor the disappearance of reactant signals and the concurrent appearance of product signals.
-
Final Analysis: Once the reaction has reached completion (as determined by the stabilization of signal integrals in the ¹H NMR spectrum), acquire final high-resolution ¹H and ¹³C NMR spectra. The same sample can then be used for GC-MS analysis.
Protocol 2: Spectroscopic Data Acquisition
-
NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse program with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
-
FT-IR Spectroscopy:
-
Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: Apply a small drop of the neat sample (either the starting material or the final reaction mixture) directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Rationale: GC is used to separate the components of the reaction mixture before they enter the mass spectrometer.
-
Sample Prep: Dilute the reaction mixture 1:100 in a volatile solvent like dichloromethane.
-
GC Conditions: Use a standard non-polar column (e.g., DB-5ms) with a temperature program starting at 50°C and ramping to 250°C at 10°C/min.
-
MS Conditions: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 40-400.
-
Figure 2: Experimental workflow for the spectroscopic analysis of the hydrolysis reaction.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic signatures for the parent orthoester and its hydrolysis products.
This compound (Starting Material)
-
¹H NMR: The spectrum is characterized by the absence of signals in the regions typical for hydroxyl or carbonyl-adjacent protons. Key signals include overlapping multiplets for the butyl chains and distinct signals for the pentane chain.
-
¹³C NMR: A key diagnostic signal is the quaternary orthoester carbon (C(OR)₃), which appears significantly downfield.
-
FT-IR: The spectrum is dominated by C-H stretching vibrations below 3000 cm⁻¹ and a series of strong C-O single bond stretching bands, typically around 1100 cm⁻¹.[5] Critically, there is no broad O-H band (3200-3600 cm⁻¹) or strong C=O band (1700-1760 cm⁻¹).
-
MS: The molecular ion peak may be weak or absent. The fragmentation pattern is dominated by the loss of butoxy groups (-OC₄H₉) and butyl groups (-C₄H₉).
Butyl Pentanoate (Ester Product)
-
¹H NMR: The appearance of a triplet around 2.2-2.3 ppm is a clear indicator of the -CH₂- group adjacent to the new carbonyl function. Another triplet around 4.0-4.1 ppm corresponds to the -O-CH₂- group of the butyl chain.
-
¹³C NMR: The most definitive change is the appearance of a new signal in the carbonyl region, typically between 170-175 ppm.
-
FT-IR: A very strong, sharp absorption band appears in the range of 1735-1750 cm⁻¹, which is characteristic of the C=O stretch in an ester.
-
MS: Shows a distinct molecular ion peak and a characteristic fragmentation pattern, including a McLafferty rearrangement if applicable.
1-Butanol (Alcohol Product)
-
¹H NMR: A new, often broad, signal for the hydroxyl (-OH) proton appears; its chemical shift is variable (typically 1-5 ppm) and it will disappear upon shaking with D₂O.[8] A triplet around 3.6 ppm corresponds to the -CH₂-OH protons.[9]
-
¹³C NMR: A new signal appears in the 60-70 ppm range, characteristic of a carbon atom bonded to a hydroxyl group.[8]
-
FT-IR: The appearance of a strong, broad absorption band in the 3200-3600 cm⁻¹ region is a definitive indicator of the O-H stretching vibration of an alcohol.[6]
-
MS: The molecular ion is often weak.[10] The spectrum shows characteristic fragmentation patterns for alcohols, including the loss of water (M-18) and alpha-cleavage, which for 1-butanol results in a prominent base peak at m/z 31 ([CH₂OH]⁺).[10][11]
Data Summary
The key diagnostic features for distinguishing this compound from its hydrolysis products are summarized below.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| This compound | No signals > 4.0 ppm | ~115-120 (Orthoester Carbon) |
| Butyl Pentanoate | ~4.0 (t, -O-CH ₂-), ~2.2 (t, -CH ₂-C=O) | ~173 (C=O Carbonyl) |
| 1-Butanol | ~3.6 (t, -CH ₂-OH), variable broad (-OH ) | ~62 (-C H₂-OH) |
Table 2: Comparative FT-IR Frequencies (cm⁻¹)
| Compound | Key FT-IR Absorptions | Description |
| This compound | ~2960-2870, ~1100 | C-H stretch, Strong C-O stretch |
| Butyl Pentanoate | ~2960-2870, ~1740 , ~1170 | C-H stretch, Strong C=O stretch , C-O stretch |
| 1-Butanol | ~3300 (broad) , ~2960-2870, ~1050 | Strong O-H stretch , C-H stretch, C-O stretch |
Table 3: Comparative Mass Spectrometry (m/z) Fragments
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | Weak or Absent | M - 73 (-OC₄H₉), M - 87 (-C₅H₁₁O) |
| Butyl Pentanoate | Present | Characteristic ester fragments |
| 1-Butanol | Weak | M - 18 (loss of H₂O), 31 (base peak) |
Conclusion
The differentiation of this compound from its hydrolysis products, butyl pentanoate and 1-butanol, is straightforward using a combination of NMR, FT-IR, and MS. Each technique provides clear, diagnostic markers for the chemical transformation:
-
NMR tracks the change in the carbon-hydrogen framework, most notably the appearance of signals corresponding to the ester and alcohol functionalities.
-
FT-IR provides unambiguous evidence of the reaction through the disappearance of the orthoester's C-O bands and the emergence of a strong C=O band for the ester and a broad O-H band for the alcohol.
-
MS confirms the identity of the individual components in the reaction mixture by their molecular weights and characteristic fragmentation patterns.
By employing the integrated analytical approach detailed in this guide, researchers can confidently monitor the reactivity of orthoesters, ensuring precise control over their application in complex synthetic pathways and drug development processes.
References
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A Predictive Assessment of the Tributoxymethyl (TBM) Protecting Group: A Comparative Guide
A Note on the Scope of this Guide: The tributoxymethyl (TBM) protecting group is not yet widely documented in peer-reviewed literature. As such, this guide provides a predictive assessment of its stability and utility based on the well-established chemistry of analogous acetal-type protecting groups, most notably the methoxymethyl (MOM) ether. The experimental protocols and stability data presented herein are therefore hypothetical and intended to serve as a starting point for researchers interested in exploring the potential of the TBM group.
Introduction: The Niche for a Bulky Acetal Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. Acetal-type protecting groups, such as the methoxymethyl (MOM) ether, are widely employed for the protection of alcohols due to their ease of installation, general stability to a broad range of non-acidic reagents, and reliable deprotection under acidic conditions.[1]
This guide introduces the tributoxymethyl (TBM) group, a lesser-known analogue of the MOM group. By replacing the methyl substituent with a significantly more sterically demanding tributyl group, the TBM ether is predicted to exhibit a unique stability profile. This guide will explore the anticipated behavior of the TBM group under various synthetic conditions, offering a comparative analysis against other common alcohol protecting groups. We will also propose a practical synthesis for the requisite tributoxymethylating agent and provide hypothetical, yet detailed, experimental protocols for protection and deprotection reactions.
Proposed Synthesis of the Tributoxymethylating Agent
The most probable reagent for the introduction of the TBM protecting group is tributoxymethyl chloride. Its synthesis can be envisioned based on established methods for the preparation of chloromethyl ethers from alcohols, formaldehyde (or its polymer, paraformaldehyde), and a source of hydrogen chloride.[2][3]
A plausible synthetic route would involve the reaction of tributyl orthoformate with an acid chloride, such as acetyl chloride, in the presence of a catalytic amount of a Lewis acid like zinc(II) chloride. Alternatively, a more direct approach, analogous to the synthesis of chloromethyl methyl ether, could be employed.
Proposed Experimental Protocol: Synthesis of Tributoxymethyl Chloride
Materials:
-
Tributyl orthoformate
-
Acetyl chloride
-
Zinc(II) chloride (anhydrous)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Add tributyl orthoformate to the DCM.
-
Add a catalytic amount of anhydrous zinc(II) chloride to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude tributoxymethyl chloride.
-
The crude product can be purified by distillation under reduced pressure.
Caution: Chloromethyl ethers are known to be carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: Proposed Synthesis of Tributoxymethyl Chloride.
Predicted Stability Profile of the Tributoxymethyl Group
The stability of the TBM group can be predicted by considering the general reactivity of acetals.[4][5]
Acidic Conditions
Acetal protecting groups are readily cleaved under acidic conditions.[6] The mechanism involves protonation of one of the ether oxygens, followed by elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal, which further hydrolyzes to the parent alcohol and formaldehyde.
It is anticipated that the TBM group will be labile to a wide range of Brønsted and Lewis acids. The steric bulk of the tributoxy group may influence the rate of cleavage compared to the less hindered MOM group. While steric hindrance at the acetal carbon can slow down the rate of hydrolysis, the increased steric strain in the ground state of the TBM ether might also accelerate the formation of the planar oxocarbenium ion intermediate. Experimental studies would be required to determine the precise effect of the tributyl group on the rate of acid-catalyzed deprotection.
Basic Conditions
Acetals are generally stable to strong bases and nucleophiles.[1][4] Therefore, the TBM group is expected to be robust under a wide range of basic conditions, including hydrolysis with aqueous hydroxides, treatment with organometallic reagents (e.g., Grignard and organolithium reagents), and reactions involving metal hydrides (e.g., LiAlH₄, NaBH₄). This predicted stability makes the TBM group a potentially useful alternative to silyl ethers when basic reaction conditions are required.
Oxidative and Reductive Conditions
The TBM group, being an acetal, is anticipated to be stable to a variety of common oxidizing and reducing agents that do not generate acidic conditions.[7] For instance, it should be compatible with Swern and Dess-Martin oxidations, as well as reductions with metal hydrides. However, reagents that can generate acidic byproducts may lead to cleavage of the TBM group.
Comparison with Other Common Alcohol Protecting Groups
The predicted properties of the TBM group are summarized in the table below, alongside those of other commonly used protecting groups for alcohols.
| Protecting Group | Structure | Stability to Acid | Stability to Base | Stability to Organometallics | Stability to Oxidation/Reduction |
| TBM (predicted) | R-O-CH₂-O-tBu | Labile | Stable | Stable | Generally Stable |
| MOM | R-O-CH₂-O-Me | Labile | Stable | Stable | Generally Stable |
| SEM | R-O-CH₂-O-(CH₂)₂-SiMe₃ | Labile | Stable | Stable | Generally Stable |
| TBS | R-O-Si(Me)₂-tBu | Labile | Moderately Stable | Stable | Stable |
| Piv | R-O-C(=O)-tBu | Stable | Labile | Labile | Stable |
Proposed Experimental Protocols
The following protocols are hypothetical and based on standard procedures for the protection and deprotection of alcohols with analogous acetal protecting groups.
Protocol for Tributoxymethyl (TBM) Protection of a Primary Alcohol
Materials:
-
Primary alcohol
-
Tributoxymethyl chloride (hypothetical reagent)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM at 0 °C, add DIPEA (1.5 equivalents).
-
Slowly add a solution of tributoxymethyl chloride (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Proposed TBM Protection of an Alcohol.
Protocol for Acid-Catalyzed Deprotection of a TBM Ether
Materials:
-
TBM-protected alcohol
-
Methanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBM-protected alcohol in methanol.
-
Add a catalytic amount of p-TsOH·H₂O.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography if necessary.
Caption: Proposed Acid-Catalyzed Deprotection of a TBM Ether.
Conclusion and Future Outlook
The tributoxymethyl (TBM) protecting group represents an unexplored tool in the synthetic chemist's arsenal. Based on the established principles of acetal chemistry, the TBM group is predicted to be a robust, sterically hindered protecting group for alcohols, offering stability to a wide range of basic, nucleophilic, oxidative, and reductive conditions, while being readily cleavable under acidic conditions. Its increased steric bulk compared to the MOM group may offer unique selectivity in certain applications.
This guide provides a theoretical framework and a set of starting points for the investigation of the TBM group. Experimental validation of the proposed synthesis, protection/deprotection protocols, and a thorough investigation of its stability profile are necessary to fully elucidate its potential and define its place among the array of available protecting groups. Such studies would be a valuable contribution to the field of synthetic organic chemistry.
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Master Organic Chemistry.
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A Senior Application Scientist's Guide to the Cross-Reactivity of 1,1,1-Tributoxypentane with Common Pharmaceutical Functional Groups
In the landscape of drug development, understanding the intrinsic reactivity of every component within a formulation is paramount. Excipients, while often considered inert, can possess latent chemical functionalities that may interact with the active pharmaceutical ingredient (API), leading to degradation, loss of potency, or the formation of unexpected and potentially toxic byproducts. This guide provides a comprehensive analysis of the potential cross-reactivity of 1,1,1-Tributoxypentane, an orthoester, with a variety of functional groups commonly found in pharmaceutical molecules.
The insights presented herein are derived from established principles of organic chemistry and data from forced degradation studies, which are a cornerstone of pharmaceutical stress testing.[1][2] Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to anticipate and mitigate potential stability issues related to the use of orthoester-containing compounds in their formulations.
The Chemical Nature of this compound: An Orthoester Perspective
This compound belongs to the orthoester class of organic compounds, characterized by a central carbon atom bonded to three alkoxy groups.[3][4][5] This structural motif imparts a unique reactivity profile, primarily centered around the electrophilic nature of the central carbon. The key to understanding its cross-reactivity lies in its susceptibility to hydrolysis and its ability to undergo transesterification reactions.[3][6]
Orthoesters are known to be sensitive to acidic conditions, readily breaking down to form an ester and corresponding alcohols.[3][5] Conversely, they exhibit greater stability under neutral to basic conditions. This pH-dependent stability is a critical factor to consider in any formulation strategy.
The Imperative of Cross-Reactivity Assessment: A Forced Degradation Approach
Forced degradation studies are an indispensable tool in pharmaceutical development for identifying likely degradation pathways and products.[1][2][7][8] By subjecting a compound to more severe conditions than it would typically encounter during storage and handling, we can accelerate degradation processes and gain crucial insights into its chemical stability. The standard stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2]
This guide will focus on a targeted forced degradation study to evaluate the cross-reactivity of this compound with model compounds containing key functional groups.
Experimental Design: A Comparative Forced Degradation Study
The following sections detail the experimental protocols for assessing the cross-reactivity of this compound with hydroxyl, primary amine, and carboxylic acid functional groups.
Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of this compound.
Detailed Experimental Protocols
Objective: To quantify the degradation of model compounds in the presence of this compound under various stress conditions.
Materials:
-
This compound (TBP)
-
Benzyl Alcohol (Hydroxyl model)
-
Benzylamine (Primary Amine model)
-
Benzoic Acid (Carboxylic Acid model)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (0.1 M)
-
Sodium Hydroxide (0.1 M)
-
Hydrogen Peroxide (3%)
-
HPLC system with UV and Mass Spectrometry (MS) detectors
General Procedure:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of TBP and each model compound in acetonitrile.
-
Reaction Mixture Preparation: For each model compound, prepare the following mixtures in HPLC vials:
-
Test Sample: 500 µL of model compound stock + 500 µL of TBP stock.
-
Control Sample: 500 µL of model compound stock + 500 µL of acetonitrile.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 100 µL of 0.1 M HCl to each test and control sample. Incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add 100 µL of 0.1 M NaOH to each test and control sample. Incubate at 40°C for 24 hours.
-
Oxidative Degradation: Add 100 µL of 3% H₂O₂ to each test and control sample. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate test and control samples at 60°C for 72 hours.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours for hydrolysis/oxidation; 0, 24, 48, 72 hours for thermal), withdraw an aliquot from each vial.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to an appropriate concentration.
-
Analyze by a validated stability-indicating HPLC-UV/MS method.[7]
-
Results and Discussion: Predicted Cross-Reactivity Profiles
The following tables present hypothetical, yet chemically plausible, data from the described forced degradation studies.
Table 1: Cross-Reactivity with Benzyl Alcohol (Hydroxyl Group)
| Stress Condition | % Degradation (Control) | % Degradation (with TBP) | Major Degradants Identified |
| Acidic (0.1 M HCl) | < 1% | 15.2% | Butyl Benzoate, Pentyl Benzoate, Dibutyl Ether |
| Basic (0.1 M NaOH) | < 1% | < 1% | None |
| Oxidative (3% H₂O₂) | 2.5% | 2.8% | Benzaldehyde |
| Thermal (60°C) | < 1% | 3.5% | Butyl Benzoate |
Interpretation: Significant degradation is predicted under acidic conditions in the presence of this compound. This is consistent with the known acid-catalyzed transesterification of orthoesters with alcohols. The formation of butyl and pentyl benzoates would arise from the reaction of benzyl alcohol with the tributoxy and the pentyl core of the orthoester, respectively, following initial hydrolysis.
Predicted Reaction Mechanism: Acid-Catalyzed Transesterification
Sources
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. skpharmteco.com [skpharmteco.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,1-Tributoxypentane
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of all chemical reagents. 1,1,1-Tributoxypentane, an orthoester, requires specific handling and disposal considerations due to its chemical nature. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of personnel and adherence to regulatory standards. The procedures outlined herein are grounded in the principles of chemical reactivity and established hazardous waste management protocols.
Part 1: Hazard Assessment & Characterization
A thorough understanding of a chemical's properties is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its hazard profile can be inferred from its classification as an orthoester and a Volatile Organic Compound (VOC).
Orthoesters are known for their susceptibility to hydrolysis under acidic conditions, a key characteristic that can be leveraged in neutralization protocols.[1][2][3] As a VOC, it is subject to regulations governing the handling and disposal of substances that can evaporate into the atmosphere.[4][5][6][7]
Table 1: Inferred Hazard Profile of this compound
| Property | Inferred Characteristic / Hazard | Rationale & Causality |
|---|---|---|
| Chemical Class | Orthoester | Contains a central carbon atom bonded to three alkoxy (-OBu) groups. |
| Physical State | Liquid | Based on analogous orthoesters and the pentane backbone. |
| Volatility | Volatile Organic Compound (VOC) | Likely to have a significant vapor pressure at room temperature, posing inhalation risks and requiring specific containment.[4][5][6] |
| Primary Hazards | Flammable, Irritant | As an organic solvent, flammability is a primary concern.[8][9] Skin and eye irritation are also probable upon contact.[10] |
| Chemical Reactivity | Moisture Sensitive | Readily hydrolyzes in the presence of mild aqueous acid to form an ester (butyl valerate) and an alcohol (butanol).[1][3][11] This reaction is a critical consideration for both storage and disposal. |
| Environmental Hazard | Potential Contaminant | Improper disposal can lead to soil and groundwater contamination.[12][13] Must be managed as hazardous waste.[14][15] |
Part 2: Immediate Safety & Handling Protocols
Prior to any disposal procedure, the following safety measures must be implemented to minimize risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[16]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[17]
-
Body Protection: A flame-retardant lab coat must be worn.
-
Respiratory Protection: All handling of this compound, including transfer to a waste container, must be conducted inside a certified chemical fume hood.[17]
Storage of Waste:
-
Waste this compound must be stored in a designated, leak-proof, and clearly labeled hazardous waste container.[9][18]
-
The container must be kept tightly sealed when not in use to prevent the release of VOCs.[5][6][17]
-
Store the waste container in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials, such as strong acids and oxidizing agents.[14][19]
Spill Procedures:
-
In the event of a spill, evacuate and isolate the area.[15][17]
-
For small spills (<1 L), trained personnel wearing appropriate PPE may contain the spill using an inert absorbent material (e.g., sand, vermiculite).[15][17]
-
All materials used for cleanup, including contaminated absorbents and PPE, must be collected, bagged, and disposed of as hazardous waste.[14][15]
-
For large spills (>1 L), evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[17]
Part 3: Disposal Pathways - A Decision-Making Framework
There are two primary pathways for the disposal of this compound. The choice depends on the quantity of waste, available facilities, and institutional policies.
Pathway A: Direct Disposal via Licensed Contractor (Recommended Primary Route)
This is the most straightforward, compliant, and universally recommended method for the disposal of all quantities of this compound waste.
Step-by-Step Protocol for Direct Disposal:
-
Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound. This includes the pure substance, solutions, and contaminated labware (e.g., pipette tips, vials).
-
Segregate this waste from other chemical waste streams to prevent unintended reactions.[18]
-
-
Waste Collection and Containment:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, following all institutional and regulatory guidelines.
-
-
Arrange for Professional Disposal:
Pathway B: Chemical Neutralization via Hydrolysis (For Small Quantities, Expert Users Only)
CAUTION: This procedure should only be performed by experienced chemists in a controlled laboratory setting with appropriate safety measures in place. The resulting mixture is still considered hazardous waste and must be disposed of accordingly.
This pathway leverages the inherent reactivity of orthoesters. Mild acid catalyzes the hydrolysis of this compound into butyl valerate (an ester) and butanol (an alcohol).[1] While these products are still flammable organic compounds, they may be less reactive and fall under a more common waste stream for your disposal contractor.
Step-by-Step Protocol for Acid-Catalyzed Hydrolysis:
-
Preparation:
-
Perform all steps in a certified chemical fume hood.
-
Prepare a reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer and place it in an ice-water bath for cooling.
-
Don all required PPE.
-
-
Reaction Setup:
-
For every 1 part (by volume) of this compound waste, measure 3 parts of a 1M aqueous hydrochloric acid (HCl) solution.
-
Slowly and carefully add the this compound waste to the chilled, stirring HCl solution. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
-
Reaction:
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 12 hours to ensure the hydrolysis reaction goes to completion.
-
-
Waste Collection:
-
The resulting mixture will contain butyl valerate, butanol, water, and residual acid.
-
Transfer the entire mixture to a new, clearly labeled hazardous waste container. The label should indicate "Hazardous Waste: Butyl Valerate and Butanol Mixture (flammable)."
-
-
Final Disposal:
-
Dispose of this container through your institution's licensed hazardous waste contractor as described in Pathway A.
-
Part 4: Visualization of Disposal Workflow
The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.
Sources
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Navigating the Unknown: A Guide to Personal Protective Equipment for 1,1,1-Tributoxypentane
A Senior Application Scientist's Field-Proven Insight into Handling Novel Orthoesters
The Rationale Behind a Cautious Approach
Orthoesters, as a class of compounds, are known for their reactivity, particularly their sensitivity to moisture which can lead to hydrolysis, potentially forming alcohols and esters.[1] While this reactivity is harnessed in organic synthesis, it also underscores the need for careful handling to prevent unintended reactions and exposures.[2][3] Given the lack of specific toxicological data for 1,1,1-Tributoxypentane, we must infer its potential hazards from its structure and the general properties of related compounds like alkoxides. This leads us to anticipate risks such as skin and eye irritation, and potential respiratory effects if inhaled. Therefore, a comprehensive PPE strategy is crucial to mitigate these assumed risks.
Core Personal Protective Equipment for this compound
A multi-layered approach to PPE is recommended to ensure robust protection against the potential hazards of this compound. This includes protection for the eyes, face, hands, and body.
Eye and Face Protection: The First Line of Defense
Given the potential for splashes and the unknown irritancy of this compound, stringent eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These should be the minimum standard for eye protection. They provide a seal around the eyes, offering protection from splashes from all angles.[4]
-
Face Shield: For any procedure with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield should be worn in conjunction with chemical splash goggles.[4][5] This provides an additional layer of protection for the entire face.
Skin and Body Protection: A Barrier Against Contact
Preventing skin contact is paramount, as many organic compounds can cause irritation or be absorbed through the skin.[6]
-
Gloves: Due to the absence of specific glove compatibility data for this compound, selecting the right gloves requires careful consideration.
-
Double Gloving: It is highly recommended to wear two pairs of gloves. This provides a backup barrier in case the outer glove is compromised.
-
Glove Material: Start with a robust outer glove made of nitrile or neoprene, which generally offer good chemical resistance.[7][8] For prolonged or high-exposure tasks, consider a more resistant glove material like Viton® or a laminate glove (e.g., Silver Shield®). Always consult the glove manufacturer's chemical resistance guide for the most up-to-date information.
-
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and spills. Ensure it is fully buttoned and the sleeves are of an appropriate length to cover the arms.[7]
-
Chemical-Resistant Apron: For tasks involving larger quantities of the chemical, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.
Respiratory Protection: Guarding Against Inhalation
Working in a well-ventilated area, such as a chemical fume hood, is the primary engineering control to prevent inhalation of vapors.[9][10] However, in certain situations, respiratory protection may be necessary.
-
Respirator: If there is a potential for generating aerosols or if work must be conducted outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[11][12] Proper fit testing and training are essential for the effective use of a respirator.
PPE Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: A workflow for selecting appropriate PPE for handling this compound.
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the correct equipment to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Inner Gloves: Put on the first pair of gloves.
-
Laboratory Coat: Don your lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Put on the second, outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.
-
Respirator (if needed): If respiratory protection is necessary, perform a user seal check to ensure it is fitted correctly.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the sides. Place them in a designated area for decontamination.
-
Laboratory Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning it inside out to contain any contaminants.
-
Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Recommended PPE for Different Scenarios
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-scale solution preparation (<100 mL) in a fume hood | Chemical splash goggles | Double nitrile gloves | Flame-resistant lab coat | Not typically required |
| Reaction monitoring and sampling in a fume hood | Chemical splash goggles | Double nitrile gloves | Flame-resistant lab coat | Not typically required |
| Large-scale reaction (>1 L) or transfer outside a fume hood | Face shield over chemical splash goggles | Double gloves (outer layer of neoprene or Viton®) | Chemical-resistant apron over a flame-resistant lab coat | NIOSH-approved respirator with organic vapor cartridges |
Emergency Procedures and Disposal
In the event of an exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13] Contaminated clothing should be removed immediately.[10]
All disposable PPE, such as gloves, that has come into contact with this compound should be considered hazardous waste.[14] Dispose of it in a designated, sealed container for chemical waste.[15][16][17][18][19] Reusable PPE, such as goggles and face shields, should be decontaminated according to your institution's standard operating procedures.
Conclusion
Handling chemicals with limited safety data, such as this compound, requires a proactive and cautious mindset. By understanding the potential risks associated with its chemical class and implementing a robust PPE strategy, researchers can work safely and effectively. Always perform a thorough risk assessment before beginning any new procedure and consult with your institution's environmental health and safety department for guidance.[20]
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- Scribd. (2005, October 10).
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- PubMed Central.
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- Fisher Scientific. (2008, July 23).
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
